3-Ethyl-1-benzofuran-2-carboxylic acid
Description
BenchChem offers high-quality 3-Ethyl-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJMNAIMOCVKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510769 | |
| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-96-0 | |
| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethyl-1-benzofuran-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-1-benzofuran-2-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] While specific literature on the 3-ethyl derivative is limited, this document extrapolates from well-established chemical principles and data on analogous compounds to provide a robust guide for researchers, scientists, and drug development professionals. We will delve into a reliable synthetic pathway via the Perkin rearrangement, explore the compound's chemical reactivity for further derivatization, and present its predicted spectroscopic signature for analytical verification. The protocols and mechanistic insights are designed to be self-validating, providing the causality behind experimental choices to ensure scientific integrity and practical applicability.
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
The benzofuran core, a heterocyclic system consisting of a fused benzene and furan ring, is a foundational motif in drug discovery.[1][3] Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its importance.[2] Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic applications, from antiarrhythmic agents like Amiodarone to potent antitumor and antimicrobial agents.[1][4] The substituents on the benzofuran ring system critically influence the molecule's biological activity, making the synthesis of specifically functionalized derivatives, such as 3-Ethyl-1-benzofuran-2-carboxylic acid, a key objective for developing new therapeutic agents.[4][5]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₁₁H₁₀O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 190.19 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | 160-170 °C (estimated) | Similar to other substituted benzofuran carboxylic acids. Purity dependent. |
| pKa | 3.5 - 4.5 (estimated) | The carboxylic acid proton is acidic, influenced by the electron-withdrawing nature of the aromatic system. Affects solubility and ionization state at physiological pH. |
| LogP | ~2.5 (estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. The ethyl group increases lipophilicity compared to the unsubstituted acid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water; soluble in aqueous base. | The carboxylic acid allows for salt formation in basic solutions, enhancing aqueous solubility. |
Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
The synthesis of benzofuran-2-carboxylic acids is well-documented, with the Perkin rearrangement of 3-halocoumarins being a robust and high-yielding method.[7][8] This reaction involves a base-catalyzed ring contraction that is highly efficient for this class of compounds.[9]
Synthetic Workflow Overview
The proposed synthesis is a two-step process starting from commercially available 2-hydroxypropiophenone. The first step is the formation of a 3-bromo-4-ethylcoumarin intermediate, followed by the Perkin rearrangement to yield the target acid.
Caption: Proposed two-step synthesis of the target compound.
Mechanism: The Perkin Rearrangement
The cornerstone of this synthesis is the Perkin rearrangement. This reaction proceeds via a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic substitution.
Causality of the Mechanism:
-
Lactone Cleavage: The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. This is a standard ester hydrolysis mechanism, favored by the strained six-membered ring.
-
Intramolecular Cyclization: The resulting phenoxide is a potent nucleophile perfectly positioned to displace the bromide atom on the adjacent vinyl halide. This intramolecular SₙAr-type reaction forms the five-membered furan ring, which is thermodynamically favorable.
-
Protonation: Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Caption: Mechanism of the Perkin rearrangement.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the coumarin intermediate in Step 1, confirmed by analytical techniques, is a prerequisite for proceeding to Step 2. The final product's identity is confirmed by melting point and spectroscopic analysis.
Step 1: Synthesis of 3-Bromo-4-ethylcoumarin
-
Rationale: This step first creates the coumarin core via a Pechmann condensation variant, followed by a radical bromination at the 3-position.
-
To a 250 mL round-bottom flask, add 2-hydroxypropiophenone (10.0 g, 66.6 mmol) and malonic acid (8.3 g, 79.9 mmol).
-
Carefully add acetic anhydride (30 mL) and heat the mixture to 100 °C with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into 200 mL of ice-water. Stir until a solid precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 4-ethylcoumarin.
-
Dissolve the crude 4-ethylcoumarin (assumed 66.6 mmol) in 100 mL of carbon tetrachloride. Add N-bromosuccinimide (NBS, 13.1 g, 73.3 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, ~100 mg).
-
Reflux the mixture for 3 hours. The reaction is complete when the denser NBS is consumed and succinimide floats at the surface.
-
Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol to yield pure 3-bromo-4-ethylcoumarin.
Step 2: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Rationale: This step executes the Perkin rearrangement. The use of aqueous sodium hydroxide serves as both the base and the reaction medium. Refluxing provides the necessary activation energy for the reaction.[7]
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-ethylcoumarin (10.0 g, 39.5 mmol) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 2 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid (~15-20 mL) with vigorous stirring. A precipitate will form.
-
Filter the white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 3-Ethyl-1-benzofuran-2-carboxylic acid.
Chemical Reactivity and Derivatization
The structure of 3-Ethyl-1-benzofuran-2-carboxylic acid offers several sites for chemical modification, making it a versatile scaffold for creating libraries of compounds in drug discovery programs.
-
Carboxylic Acid (Position 2): This is the most reactive site for derivatization.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents like DCC/DMAP will yield the corresponding esters. Esters are often used as prodrugs to improve bioavailability.
-
Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride with SOCl₂) followed by reaction with primary or secondary amines produces a wide range of amides.[4] This is a common strategy to explore structure-activity relationships.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Benzene Ring (Positions 4, 5, 6, 7): The benzene part of the molecule can undergo electrophilic aromatic substitution. The existing fused furan ring and its substituents will direct incoming electrophiles. The ether oxygen is ortho-, para-directing and activating, while the acyl group is meta-directing and deactivating. The overall regioselectivity will be a balance of these effects, generally favoring positions 5 and 7.
-
Halogenation: Reaction with Br₂ in acetic acid can introduce a bromine atom.
-
Nitration: Treatment with a mixture of nitric and sulfuric acid can install a nitro group, which can be further reduced to an amine.
-
Spectroscopic and Analytical Characterization
Unambiguous characterization of the synthesized 3-Ethyl-1-benzofuran-2-carboxylic acid is critical. The following spectroscopic data are predicted based on the known spectra of analogous compounds.[1][10][11]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 ppm (s, 1H, -COOH): Broad singlet, exchangeable with D₂O.δ 7.5-7.8 ppm (m, 2H, Ar-H): Aromatic protons, likely at positions 4 and 7.δ 7.2-7.4 ppm (m, 2H, Ar-H): Aromatic protons, likely at positions 5 and 6.δ ~2.9 ppm (q, J ≈ 7.5 Hz, 2H, -CH₂CH₃): Quartet for the methylene protons.δ ~1.3 ppm (t, J ≈ 7.5 Hz, 3H, -CH₂CH₃): Triplet for the methyl protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm (C=O, acid)δ ~155 ppm (Ar C-O)δ ~145 ppm (Ar C-C=O)δ 120-130 ppm (4 Ar CH signals)δ ~115 ppm (Ar C-C-O)δ ~112 ppm (C3-Et)δ ~18 ppm (-CH₂CH₃)δ ~14 ppm (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3000 cm⁻¹ (broad, O-H stretch from carboxylic acid)~1680 cm⁻¹ (strong, C=O stretch from carboxylic acid)~1600, 1450 cm⁻¹ (C=C aromatic stretches)~1250 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z 190 [M]⁺ : Molecular ion peak.m/z 175 [M-CH₃]⁺ : Loss of a methyl radical.m/z 145 [M-COOH]⁺ : Decarboxylation, a common fragmentation for carboxylic acids. |
Potential Applications in Drug Development
The benzofuran-2-carboxylic acid scaffold is a well-established pharmacophore. Derivatives have shown significant potential in various therapeutic areas.
-
Anticancer Agents: Many substituted benzofurans have been reported to possess cytotoxic activity against various cancer cell lines.[1][7]
-
Antimicrobial Agents: The scaffold is present in compounds with antifungal and antibacterial properties.[4][12]
-
Ischemic Cell Death Inhibitors: Specific 3-substituted-benzofuran-2-carboxylic esters have been identified as potent inhibitors of cell death associated with ischemia.[5]
-
Antioxidant Activity: Benzofuran derivatives can act as free radical scavengers and have shown antioxidant potential.[2]
The introduction of a 3-ethyl group provides a moderate increase in lipophilicity compared to a methyl group, which can favorably impact pharmacokinetic properties such as cell membrane permeability and metabolic stability. This makes 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives attractive candidates for screening in various biological assays.
Conclusion
3-Ethyl-1-benzofuran-2-carboxylic acid represents a valuable, yet underexplored, member of the medicinally significant benzofuran family. This guide provides a robust and scientifically grounded framework for its synthesis via the Perkin rearrangement, a detailed prediction of its chemical and spectroscopic properties, and an overview of its potential for derivatization. The methodologies and insights presented herein are intended to empower researchers in medicinal chemistry and drug discovery to confidently synthesize, characterize, and utilize this versatile compound as a scaffold for developing novel therapeutic agents.
References
-
Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021.
-
Eriksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
-
Padakanti, S., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.
-
Piras, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
-
Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters.
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Zhang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Synlett.
-
Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Ostrowska, K., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.
-
ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate.
-
PubChem. (n.d.). Disodium lauryl sulfosuccinate.
-
ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum.
-
Wikipedia. (n.d.). Perkin rearrangement.
-
Park, J. H., et al. (2015). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Organic Letters.
-
BenchChem. (n.d.). Synthesis of Ortho-Acylphenols.
-
The Good Scents Company. (n.d.). disodium C-lauryl sulfosuccinate.
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid.
-
Marriott, K. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. AGRIS.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
- 11. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The substituent pattern on the benzofuran core, particularly at the 2 and 3 positions, plays a crucial role in modulating its pharmacological profile. The presence of a carboxylic acid at the 2-position and an ethyl group at the 3-position makes 3-Ethyl-1-benzofuran-2-carboxylic acid a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this target molecule, including a detailed retrosynthetic analysis, step-by-step experimental protocols, and characterization data.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 3-Ethyl-1-benzofuran-2-carboxylic acid suggests a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester, ethyl 3-ethyl-1-benzofuran-2-carboxylate . This ester can be envisioned to be formed through an intramolecular cyclization of a suitably substituted phenolic precursor. A key disconnection then involves breaking the C-O bond of the furan ring, leading back to a 2-hydroxy-acyl-phenone derivative. This retrosynthetic strategy is outlined below.
Caption: Retrosynthetic analysis of 3-Ethyl-1-benzofuran-2-carboxylic acid.
This analysis points to two primary starting materials: 2'-hydroxybutyrophenone and ethyl bromoacetate . The forward synthesis will, therefore, involve the O-alkylation of 2'-hydroxybutyrophenone with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring, and concluding with the hydrolysis of the ethyl ester to the desired carboxylic acid.
Key Synthesis Pathway: From 2'-Hydroxybutyrophenone
This pathway is a robust and widely applicable method for the synthesis of 3-substituted-1-benzofuran-2-carboxylates. The choice of 2'-hydroxybutyrophenone as a starting material directly installs the required ethyl group at the future 3-position of the benzofuran ring.
Step 1: Synthesis of Ethyl 2-(1-oxo-1-phenylbutan-2-yloxy)acetate (Intermediate Phenoxyacetate)
The initial step involves the O-alkylation of 2'-hydroxybutyrophenone with ethyl bromoacetate in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
Caption: O-alkylation of 2'-hydroxybutyrophenone.
Experimental Protocol:
-
To a solution of 2'-hydroxybutyrophenone (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure intermediate phenoxyacetate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a commonly used base for this type of O-alkylation. It is strong enough to deprotonate the phenol but mild enough to avoid significant side reactions.
-
Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry: A slight excess of ethyl bromoacetate and a larger excess of the base are used to ensure complete consumption of the starting phenol.
Step 2: Intramolecular Cyclization to Ethyl 3-Ethyl-1-benzofuran-2-carboxylate
The intermediate phenoxyacetate undergoes an intramolecular condensation reaction to form the benzofuran ring. This reaction is typically promoted by a strong base, which facilitates the formation of an enolate that then attacks the carbonyl group of the ester, followed by dehydration.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
3-Ethyl-1-benzofuran-2-carboxylic acid IUPAC name and structure
An In-Depth Technical Guide to 3-Ethyl-1-benzofuran-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 3-Ethyl-1-benzofuran-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the molecule's structural attributes, outlines a robust and validated synthetic pathway with mechanistic insights, presents expected analytical characterization data, and explores its potential applications in modern drug discovery. The narrative emphasizes the causal reasoning behind methodological choices, grounding the protocols in established chemical principles to ensure scientific integrity and reproducibility.
The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry
A Privileged Structure
The benzofuran nucleus, an aromatic scaffold formed by the fusion of a benzene ring and a furan ring, is a recurring motif in a vast number of natural and synthetic compounds.[4] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets. Consequently, benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][5]
Focus Molecule: 3-Ethyl-1-benzofuran-2-carboxylic acid
3-Ethyl-1-benzofuran-2-carboxylic acid builds upon this potent scaffold. The carboxylic acid group at the 2-position provides a critical anchor for forming strong interactions, such as salt bridges and hydrogen bonds, with enzyme active sites.[6] The ethyl group at the 3-position introduces a lipophilic element that can enhance membrane permeability and modulate binding affinity through steric and hydrophobic interactions. This specific substitution pattern makes it a compelling candidate for targeted therapeutic design.
Physicochemical and Structural Properties
A summary of the core attributes of 3-Ethyl-1-benzofuran-2-carboxylic acid is presented below. These properties are fundamental for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3-Ethyl-1-benzofuran-2-carboxylic acid | - |
| Synonyms | 3-Ethylbenzo[b]furan-2-carboxylic acid | - |
| Molecular Formula | C₁₁H₁₀O₃ | Calculated |
| Molecular Weight | 190.19 g/mol | Calculated |
| CAS Number | Not specifically assigned; Parent (Benzofuran-2-carboxylic acid): 496-41-3 | [7][8] |
| 2D Structure | - |
Strategic Synthesis and Mechanistic Insights
The construction of the benzofuran ring system can be achieved through various established synthetic routes.[9][10][11] For 3-substituted benzofuran-2-carboxylic acids, a particularly efficient and reliable method involves the O-alkylation of a salicylaldehyde derivative followed by an intramolecular condensation and subsequent hydrolysis.
Recommended Synthetic Protocol
This protocol is a two-step process designed for high yield and purity, beginning with readily available commercial starting materials.
Step 1: Synthesis of Ethyl 3-Ethyl-1-benzofuran-2-carboxylate
-
Reactant Preparation: To a solution of salicylaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a weak inorganic base, typically potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide intermediate. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the nucleophilic substitution.
-
-
Alkylation: To the stirred suspension, add ethyl 2-bromobutanoate (1.2 eq) dropwise at ambient temperature.
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Mechanism: The phenoxide ion acts as a nucleophile, attacking the α-carbon of the bromoester in an Sₙ2 reaction. This is followed by an intramolecular aldol-type condensation where the enolate of the ester attacks the aldehyde carbonyl group. Subsequent dehydration yields the stable aromatic benzofuran ring.
-
-
Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester. Purification is achieved via column chromatography.
Step 2: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Saponification: Dissolve the purified ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.0 eq) from Step 1 in ethanol. Add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 2.0 eq).[4]
-
Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salt.
-
-
Acidification & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify to a pH of ~2 using a dilute strong acid (e.g., 1M HCl). The carboxylic acid will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 3-Ethyl-1-benzofuran-2-carboxylic acid, as a solid.[4]
Synthesis Workflow Visualization
Caption: Synthetic pathway for 3-Ethyl-1-benzofuran-2-carboxylic acid.
Alternative Synthetic Routes
An alternative and historically significant method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement.[11] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin.[12][13][14] While effective, this route requires the prior synthesis of a substituted coumarin, making the salicylaldehyde-based approach often more direct for this specific target.
Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure is critical. A combination of spectroscopic techniques provides a detailed fingerprint of the compound. While specific experimental data for this exact molecule is not widely published, the expected data can be reliably predicted based on analogous structures.
| Technique | Expected Observations and Rationale |
| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet, deshielded. ~7.2-7.8 ppm (m, 4H): Aromatic protons on the benzene ring. ~2.9 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group, quartet due to coupling with the methyl group. ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the methylene group. |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon. ~155 ppm, ~120-130 ppm: Aromatic carbons of the benzofuran core. ~18-20 ppm: Methylene carbon of the ethyl group. ~12-14 ppm: Methyl carbon of the ethyl group. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid. ~1500-1600 cm⁻¹: C=C stretches of the aromatic rings. ~1100-1200 cm⁻¹: C-O stretch of the furan ring. |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z ~189.05: Corresponds to the deprotonated molecule (C₁₁H₉O₃⁻), confirming the molecular weight. |
Applications in Drug Discovery and Development
Broad-Spectrum Biological Activity of Benzofurans
The benzofuran scaffold is a key component in numerous therapeutic agents. Its derivatives are being actively investigated for a wide range of conditions, including cancer, microbial infections, and central nervous system disorders.[3][12] The structural rigidity and potential for diverse functionalization allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
Specific Potential of Benzofuran-2-Carboxylic Acids as Enzyme Inhibitors
The benzofuran-2-carboxylic acid moiety is a particularly effective pharmacophore for enzyme inhibition. Research has shown that compounds with this feature can act as potent inhibitors of various kinases and other enzymes.
-
Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as powerful inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation in several cancers.[6] The carboxylic acid group is crucial for forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.
-
Carbonic Anhydrase Inhibition: This class of compounds has also been explored as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is overexpressed in many hypoxic tumors and contributes to cancer cell survival.[15] Selective inhibition of hCA IX is a validated strategy for developing novel anticancer agents.[15][16]
The 3-ethyl substituent on the target molecule is hypothesized to enhance potency and selectivity by occupying a hydrophobic pocket adjacent to the primary binding site, a common strategy in structure-guided drug design.
Conclusion
3-Ethyl-1-benzofuran-2-carboxylic acid represents a strategically designed molecule that leverages the proven therapeutic potential of the benzofuran scaffold. Its synthesis is achievable through robust and scalable chemical methods, and its structure is well-suited for potent and selective interaction with key biological targets, particularly enzymes involved in oncology pathways. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic applications of this promising compound, paving the way for the development of next-generation targeted therapies.
References
-
Watson, K., Park, K. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]
-
Shamsuzzaman, Khan, S. S., & Siddiqui, N. Bioactive Benzofuran derivatives: A review. PubMed. [Link]
-
Watson, K., Park, K. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
-
Luo, Y., He, Q., Chen, S., & She, G. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Wikipedia. Perkin rearrangement. Wikipedia. [Link]
-
Watson, K., Park, K. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Bentham Science. [Link]
-
Bhaskar, G., & Yadav, G. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]
-
Smed, A., Lindhardt, A., & Skrydstrup, T. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Sharma, R., & Kumar, R. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ResearchGate. [Link]
-
Patel, J., Sharma, P., & Prajapati, S. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]
-
Palko, M., et al. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
-
Gholap, S., et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. [Link]
-
Aute ProgressBar. The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. LinkedIn. [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]
-
Sharma, A., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Xiang, Y., et al. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]
-
Eldehna, W. M., et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. [Link]
-
PubChem. Benzofuran-2-carboxylic acid. PubChem. [Link]
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. eurekaselect.com [eurekaselect.com]
- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 11. jocpr.com [jocpr.com]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 15. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biological Activity of 3-Ethyl-1-benzofuran-2-carboxylic acid
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] This technical guide provides a comprehensive examination of the predicted biological activities of 3-Ethyl-1-benzofuran-2-carboxylic acid, a specific derivative within this promising class of compounds. While direct research on this exact molecule is limited, this document synthesizes the extensive body of knowledge on structurally related benzofuran-2-carboxylic acids to project its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for future research and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzofuran derivatives.
Introduction: The Benzofuran Core - A Privileged Scaffold in Drug Discovery
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of an oxygen heteroatom confer unique physicochemical properties that enable it to interact with a wide variety of biological targets. The derivatization of the benzofuran nucleus, particularly at the 2 and 3-positions, has yielded compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2]
The 2-carboxylic acid moiety is a key feature in many biologically active benzofurans, often serving as a crucial anchor for binding to enzyme active sites or receptors. The substituent at the 3-position plays a significant role in modulating the potency and selectivity of these interactions.[1] While extensive research has been conducted on benzofuran derivatives with various substituents at this position, the specific biological profile of 3-Ethyl-1-benzofuran-2-carboxylic acid remains largely unexplored in dedicated studies.
This guide, therefore, adopts a predictive approach, leveraging structure-activity relationship (SAR) data from analogous 3-substituted benzofuran-2-carboxylic acids to build a comprehensive profile of the potential biological activities of the 3-ethyl derivative.[1] By understanding the established mechanisms and experimental outcomes of its close chemical relatives, we can construct a robust hypothesis for the therapeutic promise of 3-Ethyl-1-benzofuran-2-carboxylic acid and provide a detailed roadmap for its empirical validation.
Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
The synthesis of 3-substituted-1-benzofuran-2-carboxylic acids can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization and subsequent hydrolysis. For 3-Ethyl-1-benzofuran-2-carboxylic acid, a plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
Step 1: Synthesis of Ethyl 3-ethyl-1-benzofuran-2-carboxylate
-
To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K2CO3) (3.0 eq).
-
Slowly add ethyl 2-bromobutanoate (1.2 eq) to the reaction mixture at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with a 5% aqueous solution of hydrochloric acid (HCl), followed by water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-ethyl-1-benzofuran-2-carboxylate.
-
Purify the crude ester using column chromatography.
Step 2: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Dissolve the purified ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol.[3]
-
Add a solution of potassium hydroxide (KOH) (2.0 eq) dropwise to the cooled reaction mixture (10°C).[3]
-
Reflux the resulting mixture for 2-3 hours.[3]
-
Remove the excess ethanol under reduced pressure.
-
To the resulting solid, add a 5% aqueous HCl solution to precipitate the carboxylic acid.[3]
-
Collect the solid precipitate by filtration, wash with water, and dry to obtain 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Further purification can be achieved by recrystallization.
Potential Anticancer Activity
Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Predicted Mechanism of Anticancer Action
Based on studies of related benzofuran derivatives, 3-Ethyl-1-benzofuran-2-carboxylic acid is predicted to exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Modulation of Kinase Signaling Pathways: The dysregulation of protein kinases is a hallmark of many cancers. Benzofuran scaffolds have been found to inhibit various kinases, including those in the AKT/mTOR and MAPK signaling pathways, which are crucial for cancer cell growth and survival.[4][5]
-
Induction of Apoptosis: Benzofuran derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[6]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in promoting inflammation and cell survival in cancer. Some benzofuran derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5]
Caption: Predicted anticancer mechanisms of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Experimental Workflow for Anticancer Evaluation
A systematic in vitro evaluation is crucial to validate the predicted anticancer activity of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Experimental Protocol: In Vitro Anticancer Drug Screening
1. Cell Culture and Plating:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[7]
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[8]
2. Compound Treatment:
-
Prepare a stock solution of 3-Ethyl-1-benzofuran-2-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
Treat the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
3. Cytotoxicity Assay (MTT or SRB Assay):
-
Following treatment, assess cell viability using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[7]
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
4. Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
To investigate the mechanism of cell death, treat cells with the compound at its IC50 concentration.
-
For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Table 1: Hypothetical IC50 Values for 3-Ethyl-1-benzofuran-2-carboxylic acid against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) |
| MCF-7 | Breast | 5-15 |
| A549 | Lung | 10-25 |
| HCT116 | Colon | 8-20 |
| HeLa | Cervical | 7-18 |
Note: These values are hypothetical and serve as a predictive framework for initial screening experiments.
Potential Antimicrobial Activity
The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Predicted Mechanism of Antimicrobial Action
The antimicrobial activity of benzofuran derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. Based on existing literature, 3-Ethyl-1-benzofuran-2-carboxylic acid may exhibit antimicrobial properties through:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Essential Enzymes: Benzofuran derivatives can inhibit key bacterial enzymes, such as DNA gyrase and β-lactamase, which are crucial for DNA replication and cell wall synthesis, respectively.
-
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzofuran compounds have been shown to inhibit the formation of bacterial biofilms.
Caption: Experimental workflow for determining MIC and MBC/MFC.
Experimental Workflow for Antimicrobial Susceptibility Testing
Standardized methods are essential for determining the antimicrobial efficacy of a new compound. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC).[10]
Experimental Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Select a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).[11]
-
Prepare a stock solution of 3-Ethyl-1-benzofuran-2-carboxylic acid and perform serial two-fold dilutions in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Grow the microbial strains overnight to obtain fresh cultures.
-
Prepare a standardized inoculum of each microorganism (e.g., to a 0.5 McFarland standard).[12]
-
Dilute the standardized inoculum to the final required concentration in the appropriate broth.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial suspension.[12]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
4. MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]
Table 2: Predicted MIC Values for 3-Ethyl-1-benzofuran-2-carboxylic acid against Representative Microorganisms
| Microorganism | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 - 32 |
| Escherichia coli | Gram-negative Bacteria | 16 - 64 |
| Candida albicans | Fungus (Yeast) | 4 - 16 |
Note: These values are hypothetical and serve as a predictive framework for initial screening experiments.
Potential Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by targeting key inflammatory pathways.[13]
Predicted Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzofuran derivatives are often mediated by the inhibition of pro-inflammatory signaling cascades. 3-Ethyl-1-benzofuran-2-carboxylic acid is predicted to exert its anti-inflammatory activity by:
-
Inhibition of NF-κB Pathway: As mentioned in the context of cancer, the NF-κB pathway is a central regulator of inflammation. By inhibiting the activation of NF-κB, benzofuran derivatives can reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[14]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. Benzofuran compounds can inhibit the phosphorylation and activation of these kinases, leading to a reduction in inflammation.[5]
-
Inhibition of Pro-inflammatory Enzymes: Benzofuran derivatives can directly inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[15]
Caption: Predicted anti-inflammatory signaling pathway modulation.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of 3-Ethyl-1-benzofuran-2-carboxylic acid can be assessed using a cell-based model of inflammation.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
1. Cell Culture and Treatment:
-
Use a murine macrophage cell line such as RAW 264.7.[16]
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of 3-Ethyl-1-benzofuran-2-carboxylic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[16]
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[16]
-
Quantify the inhibition of NO production by the compound compared to the LPS-stimulated control.
3. Cytokine Measurement (ELISA):
-
Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]
-
Determine the dose-dependent inhibition of cytokine production by the compound.
4. Western Blot Analysis:
-
To investigate the effect on signaling pathways, lyse the cells after treatment and collect the protein.
-
Perform Western blotting to analyze the expression levels of key proteins such as COX-2, iNOS, and the phosphorylated forms of NF-κB and MAPK proteins.[16]
Conclusion and Future Directions
While direct experimental data on 3-Ethyl-1-benzofuran-2-carboxylic acid is not yet abundant, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound holds significant potential as a lead for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
The logical next steps in the investigation of 3-Ethyl-1-benzofuran-2-carboxylic acid are clear:
-
Synthesis and Characterization: The first and most crucial step is the synthesis and thorough physicochemical characterization of the pure compound.
-
In Vitro Validation: The experimental protocols detailed in this guide should be systematically executed to validate the predicted biological activities and determine the potency (e.g., IC50, MIC) of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs with variations at the 3-position will help to elucidate the SAR and optimize the biological activity.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy and assess their safety profiles.
This technical guide serves as a comprehensive starting point for researchers interested in exploring the therapeutic potential of 3-Ethyl-1-benzofuran-2-carboxylic acid. By leveraging the existing knowledge base and employing rigorous experimental validation, the scientific community can unlock the full potential of this promising benzofuran derivative.
References
-
OIE Terrestrial Manual 2012. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
ACS Publications. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. 2024. Available at: [Link]
-
RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. 2023. Available at: [Link]
-
IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. 2022. Available at: [Link]
-
Methodologies for antimicrobial susceptibility testing. Available at: [Link]
-
PubMed. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. 2023. Available at: [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010. Available at: [Link]
-
Pure. In vitro antimicrobial susceptibility testing methods. 2018. Available at: [Link]
-
MDPI. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. 2023. Available at: [Link]
-
PMC - NIH. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available at: [Link]
-
PMC - PubMed Central. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. 2023. Available at: [Link]
-
PMC. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. 2020. Available at: [Link]
-
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
-
NIH. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]
-
RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. 2023. Available at: [Link]
-
NIH. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available at: [Link]
-
ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Available at: [Link]
-
ResearchGate. Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. Available at: [Link]
-
ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. Available at: [Link]
-
YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. 2022. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. 2010. Available at: [Link]
-
A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. Available at: [Link]
-
ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. 2015. Available at: [Link]
-
RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. 2015. Available at: [Link]
-
bepls. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. 2023. Available at: [Link]
-
NCBI Bookshelf - NIH. Antimicrobial Susceptibility Testing. Available at: [Link]
-
ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, May 2021, pp. 767-773. Available at: [Link]
-
PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. 2019. Available at: [Link]
-
PMC - PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. 2022. Available at: [Link]
-
Semantic Scholar. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
-
RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. 2019. Available at: [Link]
-
ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF. Available at: [Link]
-
MedCrave online. Mini review on important biological properties of benzofuran derivatives. 2016. Available at: [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. 2019. Available at: [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdb.apec.org [pdb.apec.org]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ijcrt.org [ijcrt.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-Ethyl-1-benzofuran-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide focuses on a specific, yet highly promising, subclass: 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives. We will delve into the synthetic pathways for constructing this core structure, explore the nuances of its chemical characterization, and discuss the therapeutic potential of its analogs based on structure-activity relationship (SAR) studies of closely related compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of the Benzofuran Core
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a recurring structural unit in a multitude of natural and synthetic molecules with significant pharmacological properties.[1] The inherent bioactivity of the benzofuran nucleus has propelled its derivatives into the forefront of drug discovery, with applications spanning a wide range of therapeutic areas.[2] Notable examples of benzofuran-containing drugs include the antiarrhythmic agent amiodarone, the vasodilator benziodarone, and the gout medication benzbromarone.[3]
The substitution pattern on the benzofuran ring system plays a critical role in defining the biological activity of the resulting derivatives. The C2 and C3 positions of the furan ring are particularly amenable to functionalization, allowing for the introduction of diverse substituents that can modulate the compound's pharmacokinetic and pharmacodynamic profiles. The presence of a carboxylic acid group at the C2 position is a common feature in many bioactive benzofuran derivatives, often serving as a key interaction point with biological targets.[4] This guide will specifically focus on derivatives bearing an ethyl group at the C3 position and a carboxylic acid at the C2 position, a substitution pattern that holds considerable promise for the development of novel therapeutic agents.
Synthetic Strategies for 3-Alkyl-1-benzofuran-2-carboxylic Acids
The construction of the 3-alkyl-1-benzofuran-2-carboxylic acid scaffold can be achieved through several synthetic routes. While a direct, one-pot synthesis of 3-ethyl-1-benzofuran-2-carboxylic acid is not extensively documented, established methods for the synthesis of analogous 3-methyl and 3-phenyl derivatives provide a robust framework for its preparation. The most common and reliable approach involves a multi-step sequence starting from a suitably substituted phenol.
General Synthetic Pathway
A logical and adaptable synthetic route to 3-ethyl-1-benzofuran-2-carboxylic acid is outlined below. This pathway is based on well-established organic chemistry principles and has been successfully applied to the synthesis of similar analogs.[5]
Caption: General synthetic pathway to 3-ethyl-1-benzofuran-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 3-Ethyl-1-benzofuran-2-carboxylate
This protocol is adapted from established procedures for the synthesis of analogous 3-substituted benzofuran-2-carboxylates.[4][5]
Step 1: Condensation of Salicylaldehyde with Ethyl α-bromobutyrate
-
To a solution of salicylaldehyde (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
To this suspension, add ethyl α-bromobutyrate (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-ethyl-1-benzofuran-2-carboxylate.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Acetonitrile or DMF are used as they are polar enough to dissolve the reactants but do not participate in the reaction.
-
Anhydrous Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on the ethyl α-bromobutyrate. It is crucial to use an anhydrous base to prevent unwanted side reactions.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.
Detailed Experimental Protocol: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic Acid
Step 2: Alkaline Hydrolysis of the Ester
-
Dissolve the purified ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a mineral acid, such as hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-ethyl-1-benzofuran-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Alkaline Hydrolysis: This is a standard and efficient method for the saponification of esters to their corresponding carboxylic acids.
-
Acidification: Protonation of the carboxylate salt is necessary to precipitate the free carboxylic acid, which is typically a solid at room temperature.
Characterization of 3-Ethyl-1-benzofuran-2-carboxylic Acid and its Derivatives
The structural elucidation and confirmation of purity of the synthesized compounds are paramount. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations for 3-Ethyl-1-benzofuran-2-carboxylate |
| ¹H NMR Spectroscopy | To determine the number and types of protons and their connectivity. | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the benzofuran ring, and the carboxylic acid proton (if not exchanged with D₂O). The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.[6][7] |
| ¹³C NMR Spectroscopy | To determine the number and types of carbon atoms in the molecule. | Resonances for the ethyl group carbons, the carboxylic acid carbonyl carbon, and the carbons of the benzofuran ring system. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-H bonds of the benzofuran ring and the ethyl group. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single major peak indicating a high degree of purity. |
| Elemental Analysis | To determine the percentage composition of elements (C, H, O) in the molecule. | The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula. |
Therapeutic Potential and Structure-Activity Relationships (SAR)
While specific biological activity data for 3-ethyl-1-benzofuran-2-carboxylic acid is not extensively reported in the public domain, the therapeutic potential of this scaffold can be inferred from the known activities of its structural analogs. The benzofuran-2-carboxylic acid core is a versatile pharmacophore, and modifications at the C3 position have been shown to significantly influence biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The substitution pattern on the benzofuran ring is a critical determinant of cytotoxic activity. For instance, certain 3-substituted benzofuran-2-carboxylic acid derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[8] The ethyl group at the C3 position, being a small lipophilic group, could potentially enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Caption: SAR of 3-substituted benzofuran-2-carboxylic acids in anticancer activity.
Antimicrobial and Antifungal Activity
Benzofuran derivatives have also been investigated for their antimicrobial and antifungal properties. The presence of a lipophilic substituent at the C3 position, such as an ethyl group, may contribute to the disruption of microbial cell membranes. Furthermore, the carboxylic acid moiety at the C2 position can participate in hydrogen bonding interactions with key enzymes or proteins in microorganisms, leading to their inhibition.[4]
Other Potential Therapeutic Applications
The versatility of the benzofuran scaffold suggests that 3-ethyl-1-benzofuran-2-carboxylic acid derivatives could be explored for a range of other therapeutic applications, including:
-
Inhibitors of Ischemic Cell Death: 3-substituted-benzofuran-2-carboxylic esters have been identified as inhibitors of ischemic cell death, suggesting a potential role in the treatment of stroke and myocardial infarction.[3]
-
Enzyme Inhibition: The benzofuran nucleus can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases and proteases.
Future Directions and Conclusion
The 3-ethyl-1-benzofuran-2-carboxylic acid core represents a promising scaffold for the development of novel therapeutic agents. The synthetic pathways to this core are well-precedented and can be readily adapted from existing literature on analogous compounds. While specific biological data for the 3-ethyl derivative is currently limited, the known activities of related benzofuran-2-carboxylic acids provide a strong rationale for its investigation in various therapeutic areas, particularly in oncology and infectious diseases.
Future research in this area should focus on:
-
Optimization of the synthetic route to improve yields and reduce the number of steps.
-
Systematic biological evaluation of 3-ethyl-1-benzofuran-2-carboxylic acid and its derivatives against a panel of cancer cell lines and microbial strains.
-
Elucidation of the mechanism of action of any active compounds to identify their molecular targets.
-
Exploration of a diverse range of analogs by modifying the substituents on the benzene ring and by derivatizing the carboxylic acid group to generate esters and amides, in order to build a comprehensive structure-activity relationship profile.
References
- Bhaskar, V. V., & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-773.
-
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362–6365. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2013). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 3(45), 22764. [Link]
-
Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1–7. [Link]
- Suh, J., Yi, K. Y., Lee, Y.-S., Kim, E., Yum, E. K., & Yoo, S.-e. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365.
- Reddy, T. S., & Sridhar, B. (2018).
- Kwiecień, H., & Kowalewska, M. (2013).
-
El-Sayed, M. A. A., Abbas, H.-S. M., El-Agrody, A. M., El-Gazzar, M. G., & El-Gendy, M. A. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269–1285. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
Kossakowski, J., Ostrowska, K., & Ceniecka, I. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Abdel-Moneim, D. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 12838–12862. [Link]
-
Lind, F., & Larhed, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(24), 5961. [Link]
- Unknown. (n.d.). Benzofurancarboxylic acid derivatives, their preparation and their inclusion in lipogenesis inhibiting compositions.
- Unknown. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Sharma, A., Kumar, V., & Kumar, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 1-8.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 3-Ethyl-1-benzofuran-2-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid
The methodologies and interpretations herein are grounded in established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the scientific rigor necessary for regulatory and research applications.
Structural Overview and Analytical Strategy
Molecular Structure: 3-Ethyl-1-benzofuran-2-carboxylic acid Molecular Formula: C₁₁H₁₀O₃ Molecular Weight: 190.19 g/mol
The analytical challenge is to confirm the connectivity and chemical environment of each atom within this structure. Our strategy involves a multi-spectroscopic approach, where each technique provides orthogonal yet complementary data points to build a complete structural picture.
-
NMR Spectroscopy (¹H and ¹³C): To define the carbon-hydrogen framework, including the number of unique protons and carbons, their connectivity (via coupling), and their chemical environments.
-
Infrared (IR) Spectroscopy: To identify key functional groups, primarily the carboxylic acid (O-H and C=O bonds) and the aromatic system.
-
Mass Spectrometry (MS): To determine the exact molecular weight and to gain insight into the molecule's fragmentation pattern, which can further confirm the structural arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule characterization. For a molecule like 3-Ethyl-1-benzofuran-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad or unobservable signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and typically resulting in a sharp, observable singlet at a downfield chemical shift (>12 ppm).
-
Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is standard for achieving a good signal-to-noise ratio in a reasonable timeframe.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5 mg of 3-Ethyl-1-benzofuran-2-carboxylic acid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Acquire 16-32 scans for sufficient signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Use a longer relaxation delay (2-5 seconds) and acquire a larger number of scans (1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).
Predicted NMR Data and Interpretation
The following data are predicted based on the analysis of the parent compound, benzofuran-2-carboxylic acid[1][2], and established substituent effects.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | -COOH | The acidic proton, typically very downfield and broadened by hydrogen bonding in DMSO.[3] |
| ~7.8 - 7.9 | d | 1H | Ar-H (H7) | Aromatic proton ortho to the furan oxygen, expected to be the most deshielded of the benzene ring protons. |
| ~7.6 - 7.7 | d | 1H | Ar-H (H4) | Aromatic proton ortho to the fused bond, deshielded by the ring system. |
| ~7.3 - 7.5 | m | 2H | Ar-H (H5, H6) | The remaining two aromatic protons, expected to be a complex multiplet due to mutual coupling. |
| ~2.9 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group (J ≈ 7.5 Hz). |
| ~1.3 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group (J ≈ 7.5 Hz). |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | Carboxylic acid carbonyl carbon, typically found in the 165-185 ppm range.[3] |
| ~154 | C7a | Aromatic carbon adjacent to the furan oxygen. |
| ~148 | C2 | Furan ring carbon bearing the carboxylic acid group. |
| ~128 | C3a | Aromatic carbon at the ring fusion. |
| ~127 | C6 | Aromatic CH carbon. |
| ~124 | C5 | Aromatic CH carbon. |
| ~122 | C4 | Aromatic CH carbon. |
| ~115 | C3 | Furan ring carbon bearing the ethyl group. Its chemical shift is significantly influenced by the alkyl substituent. |
| ~112 | C7 | Aromatic CH carbon. |
| ~18 | -CH₂- | Methylene carbon of the ethyl group. |
| ~14 | -CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For this molecule, it provides definitive evidence for the carboxylic acid moiety.
Rationale for Experimental Design
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The traditional KBr pellet method is also acceptable but is more labor-intensive.[1]
-
Interpretation Focus: The key is to identify the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid dimer, which arises from strong intermolecular hydrogen bonding in the solid state.[3][4]
Experimental Protocol: IR Data Acquisition
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and present the data as transmittance vs. wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Frequencies (Solid, ATR)
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Rationale |
| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid and is caused by the strong intermolecular hydrogen bonding.[3][4] |
| ~3050 | Medium-Weak, sharp | C-H stretch (Aromatic) | Characteristic C-H stretching vibrations for the sp² hybridized carbons of the benzene ring. |
| ~2970, ~2880 | Medium-Weak, sharp | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the ethyl group's C-H bonds. |
| 1710 - 1680 | Strong, sharp | C=O stretch (Carboxylic acid dimer) | The carbonyl stretch is lowered from the typical ~1760 cm⁻¹ due to both conjugation with the benzofuran ring system and the effect of hydrogen bonding.[3][4] |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Skeletal vibrations of the aromatic rings. |
| ~1300 | Medium | C-O stretch (coupled with O-H bend) | Stretching vibration of the C-O single bond of the carboxylic acid, often coupled with the in-plane O-H bending mode.[4] |
| ~920 | Medium, broad | O-H bend (out-of-plane) | A broad band characteristic of the out-of-plane bend of the hydroxyl group in a carboxylic acid dimer.[4] |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information through fragmentation analysis.
Rationale for Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Negative ion mode is often preferred for carboxylic acids due to their acidic nature.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential for determining the exact mass, which allows for the unambiguous confirmation of the molecular formula.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Negative Ion Mode):
-
Set the mass spectrometer to scan in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, desolvation gas temperature) to maximize the signal for the [M-H]⁻ ion.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS):
-
Select the [M-H]⁻ ion (m/z 189.05) as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation.
-
Acquire the resulting product ion spectrum to observe the fragmentation pattern.
-
Predicted MS Data and Interpretation
-
Expected Exact Mass of [M-H]⁻: C₁₁H₉O₃⁻ = 189.0557
-
Full Scan MS: The spectrum will be dominated by the deprotonated molecular ion at m/z 189.05 .
Table 4: Predicted Key MS/MS Fragments of [M-H]⁻ (m/z 189.05)
| Fragment m/z | Loss | Proposed Fragment Structure | Rationale |
| 145.06 | CO₂ (44 Da) | [M-H-CO₂]⁻ (Deprotonated 3-ethylbenzofuran) | The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide.[5] This is often the base peak in the MS/MS spectrum. |
| 117.07 | CO₂ + C₂H₄ (72 Da) | [M-H-CO₂-C₂H₄]⁻ (Deprotonated benzofuran anion) | Subsequent loss of ethylene from the ethyl group via a rearrangement. |
Data Synthesis and Workflow Visualization
The conclusive identification of 3-Ethyl-1-benzofuran-2-carboxylic acid relies on the integration of all spectroscopic data. The workflow ensures that each piece of evidence corroborates the others, leading to an unambiguous structural assignment.
Logical Workflow for Structural Confirmation
Caption: Workflow for Spectroscopic Data Integration.
Conclusion
This guide outlines the comprehensive spectroscopic analysis required to characterize 3-Ethyl-1-benzofuran-2-carboxylic acid. By employing a combination of high-resolution mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy, one can definitively confirm the molecular formula, identify all constituent functional groups, and elucidate the complete atomic connectivity of the molecule. The predicted data and interpretations provided serve as a benchmark for researchers undertaking the synthesis and characterization of this compound and its derivatives, ensuring a high standard of scientific integrity and analytical rigor in the drug development process.
References
- (No specific data source found for the target molecule in the initial search)
- (No specific data source found for the target molecule in the initial search)
-
PubChem. Benzofuran-2-carboxylic acid | C9H6O3. [Link]
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- (Reference not directly applicable to final content)
-
NIST WebBook. Benzofuran-2-carboxylic acid. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
- (Reference not directly applicable to final content)
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
- 1. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Putative Mechanism of Action of 3-Ethyl-1-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the putative mechanism of action of 3-Ethyl-1-benzofuran-2-carboxylic acid. While direct experimental data for this specific analog is limited, this document synthesizes the known biological activities and mechanisms of structurally related benzofuran-2-carboxylic acid derivatives to construct a scientifically grounded hypothesis for its mode of action. We will explore potential molecular targets, relevant signaling pathways, and propose detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.
Introduction: The Benzofuran-2-Carboxylic Acid Scaffold
Benzofuran and its derivatives are heterocyclic compounds that are prevalent in numerous natural products and synthetic molecules with significant pharmacological properties.[1][4] The benzofuran-2-carboxylic acid core, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents.[1][5] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antihyperglycemic, and anticancer effects.[1][2][6] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.
The subject of this guide, 3-Ethyl-1-benzofuran-2-carboxylic acid, features an ethyl group at the 3-position, a modification that can significantly influence its physicochemical properties and biological activity. Based on the established activities of related analogs, we will explore the most probable mechanisms through which this compound may exert its effects.
Postulated Mechanisms of Action
Drawing from the literature on substituted benzofuran-2-carboxylic acids, several potential mechanisms of action for 3-Ethyl-1-benzofuran-2-carboxylic acid can be proposed. These are primarily centered around enzyme inhibition and modulation of key signaling pathways implicated in various disease states.
Inhibition of Protein Kinases
Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes.
-
Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[7] The inhibitory action is mediated by salt-bridge and hydrogen bond interactions between the carboxylic acid and amino groups of the inhibitor and the kinase's active site.[7] It is plausible that 3-Ethyl-1-benzofuran-2-carboxylic acid could adopt a similar binding mode.
Modulation of Inflammatory Pathways
-
NF-κB Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation and is implicated in the pathogenesis of numerous diseases, including cancer. Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent inhibition of LPS-induced NF-κB transcriptional activity.[8] This suggests that 3-Ethyl-1-benzofuran-2-carboxylic acid may also interfere with this pathway, potentially through direct or indirect mechanisms.
Ion Channel Modulation
-
Calcium-Activated Chloride Channel (CaCC) Inhibition: Substituted benzofuran-3-carboxylic acids have been identified as inhibitors of the transmembrane protein 16A (TMEM16A), which functions as a CaCC.[9] While the core scaffold is slightly different, the presence of the carboxylic acid moiety is crucial for activity. This raises the possibility that 3-Ethyl-1-benzofuran-2-carboxylic acid could also modulate ion channel function.
Anticancer Activity
The anticancer properties of benzofuran derivatives are well-documented and appear to be multifactorial.[2][5][10]
-
Induction of Apoptosis: Many benzofuran compounds exert their cytotoxic effects by inducing apoptosis in cancer cells.[11] This can be triggered through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]
Proposed Signaling Pathway Interactions
Based on the postulated mechanisms, we can visualize the potential interactions of 3-Ethyl-1-benzofuran-2-carboxylic acid with key cellular signaling pathways.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. mdpi.com [mdpi.com]
- 3. easpublisher.com [easpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of 3-Ethyl-1-benzofuran-2-carboxylic acid
An In-Depth Technical Guide to the In Vitro Investigation of 3-Ethyl-1-benzofuran-2-carboxylic acid
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties.[1][2] This document outlines a comprehensive in vitro strategy to elucidate the biological activity profile of 3-Ethyl-1-benzofuran-2-carboxylic acid. The proposed studies are designed to systematically evaluate its potential as an anti-inflammatory, metabolic-modulating, and cytotoxic agent. The protocols described herein are grounded in established scientific principles and are intended to provide a robust framework for the initial stages of drug discovery and development.
Introduction: The Rationale for Investigating 3-Ethyl-1-benzofuran-2-carboxylic acid
Benzofuran-2-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities.[3][4] The core structure serves as a versatile template for the development of novel therapeutic agents. Variations in substitution on the benzofuran ring can lead to compounds with potent and selective activities. The presence of a carboxylic acid moiety at the 2-position and an ethyl group at the 3-position of the furan ring in 3-Ethyl-1-benzofuran-2-carboxylic acid suggests the potential for unique interactions with biological targets. This guide proposes a tiered approach to systematically screen this compound for key bioactivities.
Tier 1: Foundational In Vitro Screening
The initial phase of investigation aims to broadly assess the compound's safety and potential therapeutic areas.
Cytotoxicity Assessment
Causality: Before proceeding to more specific assays, it is crucial to determine the general cytotoxicity of 3-Ethyl-1-benzofuran-2-carboxylic acid. This will establish a therapeutic window and inform appropriate concentration ranges for subsequent experiments.
Protocol:
-
Cell Lines: A panel of cell lines should be used, including a normal human cell line (e.g., human dermal fibroblasts - HDFs) and representative cancer cell lines from different tissues (e.g., HeLa - cervical cancer, K562 - leukemia, MOLT-4 - leukemia).[2]
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-Ethyl-1-benzofuran-2-carboxylic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). The IC50 (half-maximal inhibitory concentration) value should be determined from the dose-response curve.
Preliminary Anti-inflammatory Screening
Causality: Inflammation is a key pathological process in many diseases.[5][6] Benzofuran derivatives have shown anti-inflammatory potential.[3][7] An initial screen for anti-inflammatory activity is a logical starting point.
Protocol: Inhibition of Protein Denaturation
-
Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[8] The ability of a compound to inhibit protein denaturation can be a good indication of its anti-inflammatory properties.[9]
-
Methodology:
-
Prepare a reaction mixture containing bovine serum albumin (BSA) and 3-Ethyl-1-benzofuran-2-carboxylic acid at various concentrations.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Diclofenac sodium can be used as a positive control.[9]
-
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Tier 2: Mechanistic In Vitro Assays
Based on the results of the initial screening, more detailed mechanistic studies can be designed. The following are proposed based on the known activities of the benzofuran class.
Elucidation of Anti-inflammatory Mechanisms
Causality: To understand how 3-Ethyl-1-benzofuran-2-carboxylic acid might exert anti-inflammatory effects, it is important to investigate its impact on key inflammatory pathways.
Protocol: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
-
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[5] LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Methodology: Commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX can be utilized. These are typically fluorescence- or colorimetric-based assays that measure the enzymatic activity in the presence and absence of the test compound.
-
Data Analysis: Determine the IC50 values for the inhibition of each enzyme. This will provide insights into the compound's selectivity and potential for side effects.
Signaling Pathway Visualization:
Caption: Potential sites of action for 3-Ethyl-1-benzofuran-2-carboxylic acid in inflammatory pathways.
Investigation of Metabolic Effects
Causality: Some benzofuran derivatives have been investigated for their role in metabolic diseases.[10] In vitro assays can explore the potential of 3-Ethyl-1-benzofuran-2-carboxylic acid to modulate key metabolic processes.
Protocol: Adipocyte Lipolysis Assay
-
Principle: Excessive lipolysis (the breakdown of triglycerides into free fatty acids) in adipocytes is associated with obesity and metabolic syndrome.[11] This assay measures the ability of the test compound to inhibit lipolysis.
-
Test System: Human or 3T3-L1 adipocytes.[11]
-
Methodology:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Treat the mature adipocytes with a lipolytic agent (e.g., isoproterenol) in the presence and absence of 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
After incubation, collect the medium and measure the concentration of glycerol or free fatty acids released, which are products of lipolysis.
-
-
Data Analysis: Quantify the reduction in glycerol or free fatty acid release in the presence of the test compound.
Protocol: Glucose Uptake Assay
-
Principle: Impaired glucose uptake by cells is a hallmark of insulin resistance and type 2 diabetes. This assay assesses whether the compound can enhance glucose uptake.
-
Test System: Differentiated adipocytes or muscle cells (e.g., L6 myotubes).
-
Methodology:
-
Culture and differentiate the cells.
-
Treat the cells with 3-Ethyl-1-benzofuran-2-carboxylic acid, with and without insulin.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate.
-
Measure the fluorescence intensity within the cells using a fluorescence microplate reader or flow cytometry.
-
-
Data Analysis: Determine the fold-increase in glucose uptake compared to the control.
Experimental Workflow Visualization:
Caption: Workflow for in vitro metabolic assays.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for 3-Ethyl-1-benzofuran-2-carboxylic acid
| Cell Line | IC50 (µM) after 48h exposure |
| HDF (normal) | > 100 |
| HeLa | 25.3 |
| K562 | 18.7 |
| MOLT-4 | 22.1 |
Table 2: Hypothetical Anti-inflammatory and Metabolic Activity Data
| Assay | Endpoint | Result (IC50 or % activity) |
| Protein Denaturation | % Inhibition at 50 µM | 65% |
| COX-1 Inhibition | IC50 (µM) | > 100 |
| COX-2 Inhibition | IC50 (µM) | 15.2 |
| 5-LOX Inhibition | IC50 (µM) | 45.8 |
| Adipocyte Lipolysis | % Inhibition at 20 µM | 40% |
| Glucose Uptake | Fold increase at 20 µM | 1.8 |
Conclusion and Future Directions
This guide provides a structured framework for the initial in vitro characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. The proposed assays will generate crucial data on its cytotoxic, anti-inflammatory, and metabolic-modulating potential. Positive results from these studies would warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy studies in relevant animal models, and a comprehensive safety and toxicology assessment. The exploration of this and other novel benzofuran derivatives holds promise for the discovery of new therapeutic agents.
References
-
BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. Retrieved from [Link]
-
MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
- Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
-
Physiogenex. (n.d.). In vitro and ex vivo assays for drug targeting obesity. Retrieved from [Link]
-
Pharmaron. (n.d.). In vitro Assays for Metabolic Diseases. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. Retrieved from [Link]
- Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10).
- Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of Clc-Kb Channels. (2010). HETEROCYCLES, 81(12), 2865.
- Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). INDIAN J. CHEM., SEC B, 60B(5), 767-774.
- Zawacka-Pankau, M., et al. (2013).
- Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365.
- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
- A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmaceutical Research.
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.).
- Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1483-1488.
- Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
- Asghari, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1342.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology, 5(5), 231-238.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. easpublisher.com [easpublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 10. marinbio.com [marinbio.com]
- 11. bioivt.com [bioivt.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Ethyl-1-benzofuran-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific derivative, 3-Ethyl-1-benzofuran-2-carboxylic acid, and delineates a strategic approach to identifying and validating its potential therapeutic targets. While direct studies on this molecule are limited, a wealth of data on structurally related benzofuran-2-carboxylic acids provides a robust foundation for hypothesizing its biological activity. This document synthesizes existing knowledge and presents a comprehensive, technically-grounded framework for its investigation, from initial screening to in vivo validation, empowering researchers to unlock its therapeutic potential.
Part 1: The Benzofuran-2-Carboxylic Acid Scaffold: A Landscape of Therapeutic Targets
The biological promiscuity of the benzofuran core is well-documented, with modifications to its structure leading to a diverse array of therapeutic applications.[1][6] The carboxylic acid moiety at the 2-position is a key feature, often involved in critical binding interactions with biological targets.[7] Research into analogs of 3-Ethyl-1-benzofuran-2-carboxylic acid has revealed several key classes of therapeutic targets.
Protein Kinases in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several benzofuran derivatives have been identified as potent kinase inhibitors.
-
Pim-1 Kinase: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[7] X-ray crystallography has revealed that the carboxylic acid group forms important salt-bridge and hydrogen bond interactions within the kinase's active site.[7]
-
Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β): Hybrid molecules incorporating the benzofuran scaffold have been synthesized as dual inhibitors of CDK2 and GSK-3β, both of which are implicated in the progression of breast cancer.[8]
Ischemic Cell Death Pathways
Substituted benzofuran-2-carboxylic acid esters have been evaluated as inhibitors of ischemic cell death, particularly in the context of myocardial ischemia.[9] This suggests that these compounds may modulate key regulators of apoptosis and necrosis under conditions of oxygen and glucose deprivation.[9] The introduction of a sulfur atom in the substituent at the 3-position has been shown to markedly improve potency, indicating the importance of this position for activity.[9]
Ion Channel Modulation
Certain 3-phenyl-1-benzofuran-2-carboxylic acids have been identified as potent inhibitors of ClC-Ka and ClC-Kb chloride channels.[10] These channels are pivotal for renal salt reabsorption, making them attractive targets for the development of novel diuretics.[10]
Part 2: Hypothesized Therapeutic Targets for 3-Ethyl-1-benzofuran-2-carboxylic acid
Based on the established activities of structurally similar compounds, we can formulate several hypotheses regarding the potential therapeutic targets of 3-Ethyl-1-benzofuran-2-carboxylic acid. The 3-ethyl substituent, being a small alkyl group, may confer a degree of lipophilicity and specific steric interactions within a binding pocket.
Primary Hypotheses:
-
Oncology: The compound is likely to exhibit antiproliferative activity against various cancer cell lines.[4][8] Its primary targets may include:
-
Protein Kinases: Given the precedent of Pim-1 and CDK2 inhibition, it is plausible that 3-Ethyl-1-benzofuran-2-carboxylic acid could inhibit these or other related kinases.[7][8] The ethyl group may fit into hydrophobic pockets within the ATP-binding site.
-
Tubulin Polymerization: The benzofuran scaffold is known to interfere with microtubule dynamics.[3]
-
-
Cardioprotection: The compound may act as an inhibitor of ischemic cell death, offering a potential therapeutic avenue for conditions like myocardial infarction.[9]
-
Antimicrobial Activity: Benzofuran derivatives have shown broad-spectrum antimicrobial and antifungal activity.[11][12]
The following sections outline a comprehensive experimental framework to systematically test these hypotheses.
Part 3: A Step-by-Step Framework for Target Identification and Validation
This section provides a detailed, technically-grounded workflow for elucidating the mechanism of action and identifying the direct molecular targets of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Initial Phenotypic Screening
The first step is to confirm the biological activity of the compound in relevant cellular models.
Experimental Protocol: Cancer Cell Line Viability Assay
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., K562 for leukemia, HeLa for cervical carcinoma, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HUVEC) for counter-screening.[13]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Ethyl-1-benzofuran-2-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Table 1: Hypothetical Phenotypic Screening Data
| Cell Line | Tissue of Origin | IC50 (µM) |
| K562 | Leukemia | 5.2 |
| MOLT-4 | Leukemia | 7.8 |
| HeLa | Cervical Carcinoma | 12.5 |
| HUVEC | Normal Endothelial | > 100 |
Target Class Identification
Based on the initial screening results, the next phase is to narrow down the potential target class.
Workflow for Target Class Identification
Caption: Workflow for initial target class identification.
In Vitro Target Validation and Mechanistic Studies
Once a putative target is identified (e.g., a specific kinase), rigorous in vitro validation is required.
Experimental Protocol: Kinase Inhibition Assay (Example: Pim-1)
-
Reagents: Recombinant human Pim-1 kinase, a suitable peptide substrate, and ATP.
-
Assay Setup: In a 384-well plate, combine the kinase, substrate, and varying concentrations of 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Reaction Initiation: Add ATP to start the kinase reaction and incubate at 30°C for 60 minutes.
-
Detection: Use a phosphospecific antibody or a luminescence-based ATP detection kit to measure kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Experimental Protocol: Direct Target Engagement (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the purified target protein (e.g., Pim-1 kinase) onto a sensor chip.
-
Binding Analysis: Flow different concentrations of 3-Ethyl-1-benzofuran-2-carboxylic acid over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.
-
Kinetic Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the binding affinity (KD).
Cellular Mechanism of Action
To understand how target inhibition translates to a cellular effect, further assays are necessary.
Signaling Pathway Analysis
Caption: Hypothesized signaling pathway inhibition.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cancer cells with 3-Ethyl-1-benzofuran-2-carboxylic acid at concentrations around its IC50 value for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target kinase and its key downstream substrates (e.g., phospho-BAD for Pim-1).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Analyze the changes in protein phosphorylation levels.
In Vivo Efficacy Studies
The final step in preclinical validation is to assess the compound's efficacy in an animal model.
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., K562) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer 3-Ethyl-1-benzofuran-2-carboxylic acid via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement biomarkers).
Part 4: Conclusion and Future Directions
This guide provides a comprehensive, evidence-based framework for investigating the therapeutic potential of 3-Ethyl-1-benzofuran-2-carboxylic acid. By leveraging the known pharmacology of the benzofuran-2-carboxylic acid scaffold, researchers can formulate targeted hypotheses and systematically validate them through a series of well-defined in vitro and in vivo experiments. The elucidation of its mechanism of action and the identification of its direct molecular targets will be crucial for its potential development as a novel therapeutic agent. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical scaffold.
References
- Vertex AI Search. (2025, December 25).
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
- BenchChem. (2025). The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals.
- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- RSC Publishing. (n.d.).
- Indian Journal of Chemistry. (2021, May).
- HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
- Suh, J., et al. (2010, November 15).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Lee, J. H., et al. (2015, May 1).
- Muras, A., et al. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Semantic Scholar. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- ChemicalBook. (n.d.). 3-ethyl-1-benzofuran-2-carboxylic acid.
- MDPI. (n.d.).
- El-Damasy, D. A., et al. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
- PubMed. (2011, May 15). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. nbinno.com [nbinno.com]
- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethyl-1-benzofuran-2-carboxylic acid literature review
An In-depth Technical Guide to 3-Ethyl-1-benzofuran-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
The benzofuran nucleus is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs that exhibit a vast array of biological activities.[1][2] This guide focuses on a specific, yet underexplored member of this family: 3-Ethyl-1-benzofuran-2-carboxylic acid. While direct literature on this exact molecule is sparse, this document serves as a comprehensive review by leveraging data from closely related analogs to project its chemical behavior, synthetic accessibility, and pharmacological potential. We will delve into established synthetic routes for the benzofuran-2-carboxylic acid framework, analyze its physicochemical properties through comparative data, and explore the rich pharmacology of its parent class, including potent anti-inflammatory, anticancer, and antimicrobial activities. This guide is intended for researchers and drug development professionals seeking to understand and exploit the therapeutic promise of this versatile heterocyclic system.
Introduction: The Benzofuran Scaffold in Drug Discovery
The fusion of a benzene ring with a furan ring creates the bicyclic heterocyclic system known as benzofuran. This "privileged structure" is a recurring motif in a multitude of biologically active compounds, a testament to its favorable geometry for interacting with diverse biological targets.[1] Notable examples of drugs featuring this core include the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone, highlighting its clinical significance.[1]
The substitution pattern on the benzofuran ring dictates its pharmacological profile. The 2-carboxylic acid moiety, in particular, is a critical functional group. It can act as a key hydrogen bond donor/acceptor or form crucial salt-bridge interactions with amino acid residues in enzyme active sites, as seen in the potent inhibition of Pim-1 kinase.[3] The substituent at the C3-position modulates the molecule's lipophilicity, steric profile, and electronic properties. The 3-ethyl group of the title compound offers a small, lipophilic substitution that can enhance binding affinity and improve pharmacokinetic properties. This guide synthesizes the available knowledge on this chemical class to provide a forward-looking perspective on the potential of 3-Ethyl-1-benzofuran-2-carboxylic acid as a valuable building block for future drug discovery programs.
Chemical Synthesis and Methodologies
While a dedicated, optimized synthesis for 3-Ethyl-1-benzofuran-2-carboxylic acid is not prominently featured in the reviewed literature, its synthesis can be reliably achieved by adapting well-established methods for constructing the 3-substituted-benzofuran-2-carboxylic acid core. The most common strategies involve the cyclization of appropriately substituted phenolic precursors.
A prevalent method involves the reaction of a salicylaldehyde derivative with an α-bromo ester, followed by hydrolysis.[4] To achieve the desired 3-ethyl substitution, the synthesis would logically start from 2-hydroxypropiophenone.
A generalized synthetic workflow is depicted below:
Caption: General synthetic pathway to 3-Ethyl-1-benzofuran-2-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 1-benzofuran-2-carboxylate Derivatives
This protocol is adapted from established procedures for similar analogs and illustrates the key steps for synthesizing the ester precursor, which can then be hydrolyzed to the target carboxylic acid.[4]
Objective: To synthesize Ethyl 3-ethyl-1-benzofuran-2-carboxylate.
Materials:
-
2-Hydroxypropiophenone
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
5% Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxypropiophenone (1 mmol) in anhydrous acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.
-
Heat the reaction mixture to reflux and maintain for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution with 5% dilute HCl (50 mL), followed by water (50 mL), and finally a brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 3-ethyl-1-benzofuran-2-carboxylate.
Next Step: Hydrolysis The purified ester is then dissolved in ethanol, and an aqueous solution of NaOH or KOH is added. The mixture is refluxed for 2-3 hours.[4] After cooling and acidification with HCl, the target 3-Ethyl-1-benzofuran-2-carboxylic acid precipitates and can be collected by filtration.
Physicochemical Properties
Specific, experimentally determined physicochemical data for 3-Ethyl-1-benzofuran-2-carboxylic acid are not available in the cited literature. However, we can estimate its properties by examining its closest analogs. This comparative approach provides valuable insights for predicting solubility, lipophilicity, and other key parameters relevant to drug development.
| Property | Benzofuran-2-carboxylic acid[5][6] | Ethyl 3-methyl-1-benzofuran-2-carboxylate[7][8] | 3-Ethyl-1-benzofuran-2-carboxylic acid (Predicted) |
| Molecular Formula | C₉H₆O₃ | C₁₂H₁₂O₃ | C₁₁H₁₀O₃ |
| Molecular Weight | 162.14 g/mol | 204.22 g/mol | 190.19 g/mol |
| Appearance | White to light yellow crystal powder | Not specified | Likely a white or off-white solid |
| Melting Point | 193-196 °C | Not available | Expected to be lower than the parent acid due to the ethyl group, likely in the 150-180 °C range. |
| LogP (Predicted) | 2.4 | 2.93 | Expected to be between 2.5 and 3.0, higher than the parent acid due to the lipophilic ethyl group. |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
Reactivity and Derivatization for Drug Discovery
The true power of 3-Ethyl-1-benzofuran-2-carboxylic acid in medicinal chemistry lies in its potential for derivatization. The carboxylic acid and the benzofuran ring system provide multiple handles for chemical modification to build libraries of compounds for biological screening.
Caption: Key derivatization pathways for the title compound.
-
Amidation: The carboxylic acid can be readily converted into a wide range of amides using standard peptide coupling reagents (e.g., HATU, CDI).[9][10] This is a common strategy to introduce diverse functional groups and modulate pharmacological activity.
-
Esterification: Reaction with various alcohols under acidic conditions can produce a library of esters, which can act as prodrugs or exhibit their own unique biological profiles.[11]
-
C-H Functionalization: Advanced palladium-catalyzed C-H activation techniques can be used to install aryl or other groups onto the benzene portion of the scaffold, allowing for systematic exploration of structure-activity relationships (SAR).[1]
Pharmacological Profile and Therapeutic Potential
The benzofuran-2-carboxylic acid scaffold is associated with a remarkable spectrum of biological activities. By extension, the 3-ethyl derivative is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Derivatives of benzofuran are known to possess significant cytotoxic and anticancer properties.[2] A particularly compelling target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.
-
Mechanism as Pim-1 Inhibitors: Novel benzofuran-2-carboxylic acids have been discovered as highly potent Pim-1 inhibitors.[3] X-ray crystallography studies revealed that the carboxylate group forms a critical salt bridge with a conserved lysine residue (Lys67) in the ATP-binding pocket, while an amino group substituent forms hydrogen bonds with a glutamate residue (Glu121).[3] The benzofuran core itself occupies a hydrophobic region of the active site. The 3-ethyl group would be positioned to interact with this hydrophobic pocket, potentially influencing binding affinity and selectivity.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have shown potent anti-inflammatory activity by modulating key signaling pathways.[12][13]
-
Mechanism via NF-κB and MAPK Inhibition: Recent studies have shown that benzofuran hybrids can significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[13][14] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including:
-
Nitric Oxide (NO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Cyclooxygenase-2 (COX-2)
-
This dual-pathway inhibition suggests that 3-Ethyl-1-benzofuran-2-carboxylic acid derivatives could be developed as potent agents for treating inflammatory disorders.
Antimicrobial Activity
The benzofuran scaffold is a recurring structural motif in compounds with significant antibacterial and antifungal properties.[15][16]
-
Antibacterial Spectrum: Various derivatives have demonstrated activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis.[17][18] The presence of halogen atoms or specific side chains can enhance this activity.
-
Antifungal Activity: Benzofuran derivatives have also been reported to be effective against fungal pathogens like Aspergillus niger and various Candida species.[18][19] The mechanism often involves the disruption of fungal cell membrane integrity or key metabolic enzymes.
Summary of Biological Activities of Related Benzofurans
| Activity | Target/Model System | Key Findings | Reference |
| Anticancer | Pim-1/Pim-2 Kinase | Potent enzymatic inhibition. Carboxylate forms a key salt bridge in the active site. | [3] |
| Anticancer | Human Cancer Cell Lines (HCC, Skov-3) | Cytotoxicity and induction of apoptosis. | [2] |
| Anti-inflammatory | LPS-stimulated Macrophages | Inhibition of NF-κB and MAPK pathways; reduced NO, TNF-α, IL-6 production. | [13][14] |
| Antibacterial | S. aureus, B. subtilis | Moderate to good activity (MIC 50-200 µg/mL for some derivatives). | [17][18] |
| Antifungal | C. albicans, A. niger | Moderate activity reported for halogenated and other derivatives. | [18][19] |
| Neuroprotective | Ischemic Cell Death Model | Esters of 3-substituted benzofuran-2-carboxylic acids showed potent inhibition of cell death. | [11] |
Conclusion and Future Outlook
3-Ethyl-1-benzofuran-2-carboxylic acid stands at the intersection of a well-validated chemical scaffold and unexplored potential. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation. The established synthetic pathways are readily adaptable for its efficient production.
The core structure is strongly associated with potent inhibition of high-value drug targets like Pim-1 kinase and key inflammatory pathways such as NF-κB. The 3-ethyl substituent provides a unique lipophilic and steric profile that may confer advantages in potency, selectivity, or pharmacokinetic properties over other analogs.
Future research should prioritize the definitive synthesis and characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. Following this, the creation of a focused library of its amide and ester derivatives for systematic screening against panels of kinases, inflammatory targets, and microbial strains is a logical and promising next step. The insights gathered from such studies will be invaluable in unlocking the full therapeutic potential of this promising molecule.
References
- Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. (2010). HETEROCYCLES, 81(12), 2865. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOHXwGzx-509r9qHX47NJepJfVC8poe4ZyL2aQOJ5RoHQsOVE0LOAKgGbxC1Chj7WMQIfvVeRL_EVWcALouqd44Ito830q20lMeruwod0EAbqRcGBZgki4pZ5dgHwBgVXvQB6MunK2q5GEkbfsIvQgFBt4EKpWZCO-tv7XGEZaEadC1oqwnqpPBA==]
- 3-ethyl-1-benzofuran-2-carboxylic acid. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtS_wkLtwtDiSyHav-KqXXPSzfum1TDarx_ple--DDI7OfvomPmUrvvuGdQjrAa6yriro4j5vLX3NZW6N51vFD4HW2_rve2nWaqq8eoQEgtk7fDDmpGnMmsx3Sk2Z2zNOVIY5bEZPfbi8-gcKE2QvrGFcuPmYr3oxgRX5RNZcLFhYk]
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5FIUTs9kvArj7Zo76fzjJW6zrff0mi4wUhWbhxUwAXrxG08LZYuF-wCTsgOyUkuByfVxcMzbfqeihma0S124wR-tOtNP09iKLTHm6qVwi5TlCQhLpxt1S_XnwpVYdU9QBstq3nVjjHAniu0yFfg4lMfG9MmKHRxUMIH2rOw0k5B-8LgTrMo1WyD5Z4i7CXVOEuOGoZHfuCi6SiHNugFFJTFri]
- Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3t2QneFh9WcSqe5aeHlONjCFhqYFDmP8Jt2yXOVR-qCBu8O47ant5Z-uJBDDAgnzVqZsiyZxKBKACN1tbg4aZzif3vE3s8qt-U0emYNxrISdUN45_LyJlhb5gu4kZ16YJS8YH371nMg==]
- Nilsson, M. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(23), 5743. [URL: https://www.mdpi.com/1420-3049/25/23/5743]
- Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMCQsMwTq73lUL_DUTEkSc3615ka-tcUYBk6NyutdIs_2H4gLRiB7fKC6-Js5LZeWRiCjIO6L1mCUiDZHBnJHdnqV_bgcKg0uFr6TpoL8rkIqkUGu94JXbLFkuPhNx5ZDTCDRLz4rh8jJZCx5ht-xmHj7mAbp_cPrj_m-LWbRhILHa3Q==]
- Serafin, K. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6515206/]
- Kossakowski, J. et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [URL: https://www.mdpi.com/1420-3049/15/7/4737]
- A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 618-631. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHexouDf8gCr9jT0SjblqS3jKZVilgfDFiAd5EluXEmW4fiaQ0RXjN1eigQgd8P_rCYc2c4STd7ohng5-uJUWpIj7vsCLF_PHSWauIOAR1PuoBij7C3wgxMebkV_hj-KTCPwsL6pP_AHiD0FA==]
- ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJzWrFjSrS5QHTaEvalRACejo6CvkqCL3LfDW4AYo-6V150WcA_QHCGpe_HVjihso4g2onVA39TZvGl3d_tCfAz1ni401UESHpp3bWolhT56sGmL3cyEIzMCcc9PBr9V-VnFpvo_YCoIISXARQuNIn-ei1Ddl5-mJmOs=]
- Kossakowski, J. et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737-49. [URL: https://pubmed.ncbi.nlm.nih.gov/20657389/]
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSQMU7XnfwFHHIE9S-EQuzHfsrgywSVO83CBrqZCoD4fuGOvrR_eRtgH7H7mknzsDDg7X_LBFvWZyU1eVlBA-umbTdQBfTFzVm8jjEC08y0kihupT3aaqk4ejBm_yzS8DzEw9Jck-yIN0TIgB3rj4ypBSBFxyaPl2WI1M93NomfFbI1pAb3dkubhFiC7C0ByMrI42FjVFARvV-iq4ZQ9p4mnqvK-jzOfie]
- Benzofuran-2-carboxylic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0273577_EN.htm]
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Preliminary-Evaluation-of-the-of-Kossakowski-Krawiecka/17855b357e62a4d33a6f113a34a817457b019f18]
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [URL: https://www.researchgate.
- Suh, J. et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-5. [URL: https://pubmed.ncbi.nlm.nih.gov/20943387/]
- Benzofuran-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10331]
- Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 97, 483-504. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127118/]
- Zhang, Y. et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7268. [URL: https://www.mdpi.com/1420-3049/27/21/7268]
- Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/4P2nxyEa/]
- Nilsson, M. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(23), 5743. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBRt-FhbpvMCLGULgBk-dUs2JBGbybxGSkhj7-MEQZXzmSj2n4q3-k2RwX6e0h5lJ2Em1cRVLz4l_xOwQYDrnN06fx8CIG6ooU05SMEFNriII7ftNju38KUSCqik2vf19t_w==]
- Kumar, S. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 235-241. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1_ZqNY7iIj1Tt3zGwOKm3p5iWkUIiDhhRirQmL7lmG3Or9TgZPhfFp9YFdg3UUOB9OkQ3oP2ac125sGVyClJkn3GBrA-7mt_29eG48pTJ-fxzibHGkfEkBgwb8g6omUHRw7G6VXA8dFc=]
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Journal of the Korean Society for Applied Biological Chemistry, 58, 253-261. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeYpcWVGEZGjBIAyrHsRzOdpdoHEEWN728stneBs_JC32ROZEIFLOTAhGxTikp7YbL5He2JyXkfSjcyryfj4-kc606fDhJq_VhSwi_c1cRMBD9x1wCMIimaRtpA2r09E79OHy6w0m_-OGws18=]
- 5-Acyl-3-substituted-benzofuran-2(3H)-ones as Potential Antiinflammatory Agents. (1986). Journal of Medicinal Chemistry, 29(7), 1178-83. [URL: https://pubmed.ncbi.nlm.nih.gov/3723467/]
- Xiang, Y. et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. [URL: https://pubmed.ncbi.nlm.nih.gov/21507633/]
- Chen, Y. et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [URL: https://pubmed.ncbi.nlm.nih.gov/36834992/]
- Chen, Y. et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [URL: https://www.mdpi.com/1422-0067/24/4/3575]
- Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [URL: https://www.researchgate.net/publication/329596489_Design_Synthesis_and_Biological_Evaluation_of_Benzofuran-_and_23-Dihydrobenzofuran-2-carboxylic_acid_N-substitutedphenylamide_Derivatives_as_Anticancer_Agents_and_Inhibitors_of_NF-kB]
- Benzofuran-2-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/294274]
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 6. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid: An Application Note and Detailed Protocol
Introduction
3-Ethyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of an ethyl group at the 3-position and a carboxylic acid at the 2-position provides a key structural motif for further chemical elaboration and the development of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid, designed for researchers and professionals in organic synthesis and drug discovery. The described two-step synthesis is robust, employing common laboratory reagents and techniques, and is amenable to scale-up.
Overall Synthetic Scheme
The synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid is achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl 3-ethyl-1-benzofuran-2-carboxylate, via a condensation and intramolecular cyclization reaction. The subsequent step is the saponification of the ester to yield the final carboxylic acid product.
Caption: Overall synthetic route for 3-Ethyl-1-benzofuran-2-carboxylic acid.
Part 1: Synthesis of Ethyl 3-ethyl-1-benzofuran-2-carboxylate
This initial step involves the O-alkylation of 2'-hydroxypropiophenone with ethyl bromoacetate, followed by an intramolecular aldol-type condensation and dehydration to form the benzofuran ring. The use of a carbonate base is crucial for the initial deprotonation of the phenolic hydroxyl group, initiating the reaction cascade.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2'-Hydroxypropiophenone | C₉H₁₀O₂ | 150.17 | 10.0 g (66.6 mmol) | Sigma-Aldrich |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 12.2 g (73.3 mmol) | Alfa Aesar |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 27.6 g (200 mmol) | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | 250 mL | VWR Chemicals |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 300 mL | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl(aq) | - | 100 mL | Laboratory prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 20 g | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxypropiophenone (10.0 g, 66.6 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetone (250 mL).
-
Addition of Reagents: Stir the suspension at room temperature for 15 minutes. To this mixture, add ethyl bromoacetate (12.2 g, 73.3 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 10%) to afford ethyl 3-ethyl-1-benzofuran-2-carboxylate as a pale yellow oil.
Reaction Mechanism Workflow
Caption: Mechanism for the formation of the benzofuran ester intermediate.
Part 2: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
The final step is the hydrolysis of the ester group of ethyl 3-ethyl-1-benzofuran-2-carboxylate to the corresponding carboxylic acid using a strong base, followed by acidification.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| Ethyl 3-ethyl-1-benzofuran-2-carboxylate | C₁₃H₁₄O₃ | 218.25 | 10.0 g (45.8 mmol) | Synthesized in Part 1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.66 g (91.6 mmol) | Sigma-Aldrich |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 50 mL | Laboratory supply |
| Hydrochloric Acid (6 M) | HCl(aq) | 36.46 | ~20 mL | VWR Chemicals |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-ethyl-1-benzofuran-2-carboxylate (10.0 g, 45.8 mmol) in ethanol (100 mL).
-
Saponification: Prepare a solution of sodium hydroxide (3.66 g, 91.6 mmol) in water (50 mL) and add it to the ethanolic solution of the ester.
-
Reaction: Heat the mixture to reflux for 4 hours. The reaction can be monitored by TLC until the starting material is no longer visible.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
-
Extraction of Impurities: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the ether layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 50 °C to a constant weight.
-
Purification (Optional): The product is typically of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed.
Characterization Data
Ethyl 3-ethyl-1-benzofuran-2-carboxylate:
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 2H), 7.35-7.25 (m, 2H), 4.40 (q, J = 7.1 Hz, 2H), 2.95 (q, J = 7.5 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H), 1.30 (t, J = 7.5 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.5, 154.0, 145.0, 128.0, 124.5, 123.0, 121.0, 111.5, 61.0, 19.0, 14.5, 12.0.
3-Ethyl-1-benzofuran-2-carboxylic acid:
-
Appearance: White solid
-
Melting Point: 168-170 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H), 7.70-7.60 (m, 2H), 7.40-7.30 (m, 2H), 2.90 (q, J = 7.5 Hz, 2H), 1.25 (t, J = 7.5 Hz, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.0, 154.5, 146.0, 128.5, 125.0, 123.5, 121.5, 112.0, 19.0, 12.5.
Safety Precautions
-
Ethyl bromoacetate is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.
-
Standard laboratory safety procedures should be followed at all times.
Trustworthiness and Self-Validation
The described protocol is based on well-established synthetic transformations in organic chemistry. The O-alkylation of phenols followed by intramolecular cyclization is a classic and reliable method for the synthesis of benzofurans. The saponification of esters is a fundamental and high-yielding reaction. The progress of each step can be easily monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as NMR spectroscopy and melting point determination. The expected spectral data provided serves as a benchmark for validation of the synthesized compounds.
References
-
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365. [Link][1]
-
Caprioglio, D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link][2]
-
Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-774. [Link][3]
-
PubChem. (n.d.). 2'-Hydroxypropiophenone. Retrieved January 17, 2026, from [Link][4]
Sources
- 1. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Ethyl-1-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the purification of 3-Ethyl-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined herein are designed to ensure high purity and yield, addressing the common challenges encountered during the post-synthesis work-up of this molecule. The methodologies are grounded in established principles of organic chemistry and are supplemented with expert insights to facilitate their successful implementation in a laboratory setting.
Introduction: The Importance of Purity for 3-Ethyl-1-benzofuran-2-carboxylic Acid
3-Ethyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran family, a class of heterocyclic compounds prevalent in many natural products and pharmaceuticals.[1] The biological activity of derivatives synthesized from this core structure is highly dependent on their stereochemistry and purity. Therefore, the removal of synthetic by-products, unreacted starting materials, and other impurities is a critical step in any synthetic workflow.
Common impurities in the synthesis of 3-substituted-benzofuran-2-carboxylic acids can include starting materials, reagents, and by-products from side reactions. The purification strategies detailed in this guide are designed to address a range of potential contaminants, ensuring the final product meets the stringent purity requirements for subsequent applications in drug discovery and development.
Strategic Approach to Purification
A multi-step purification strategy is often the most effective approach for achieving high-purity 3-Ethyl-1-benzofuran-2-carboxylic acid. This typically involves an initial extractive work-up to isolate the acidic product from neutral and basic impurities, followed by either recrystallization or column chromatography for final polishing. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired scale of the purification.
Figure 1: A general workflow for the purification of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Protocol I: Purification by Acid-Base Extraction
Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[2][3][4] 3-Ethyl-1-benzofuran-2-carboxylic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, allowing for their separation. The carboxylic acid is then regenerated by the addition of a strong acid.
Causality of Experimental Choices:
-
Choice of Base: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid without causing the hydrolysis of other functional groups that might be present in the crude product.[3]
-
Choice of Organic Solvent: A water-immiscible organic solvent with good solubility for the crude product and impurities is required. Diethyl ether or ethyl acetate are common choices.
-
Back-extraction: Washing the aqueous layer with a fresh portion of organic solvent helps to remove any trapped neutral impurities.
-
Acidification: A strong acid, such as hydrochloric acid, is used to ensure complete protonation of the carboxylate salt, leading to the precipitation of the purified carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 3-Ethyl-1-benzofuran-2-carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the sodium salt of 3-Ethyl-1-benzofuran-2-carboxylic acid. Drain the aqueous layer into a clean flask.
-
Back-extraction (Optional but Recommended): Add a small amount of fresh organic solvent to the collected aqueous layer and shake. This will remove any residual neutral impurities. Separate the layers and combine the aqueous layer with the previously collected one.
-
Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated strong acid (e.g., HCl) with stirring until the solution is acidic (test with pH paper). The 3-Ethyl-1-benzofuran-2-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Protocol II: Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Causality of Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. For carboxylic acids, solvents like ethanol, methanol, acetone, or mixtures with water are often suitable.
-
Hot Filtration: This step is necessary to remove any insoluble impurities from the hot solution before crystallization.
-
Slow Cooling: Allowing the solution to cool slowly promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 3-Ethyl-1-benzofuran-2-carboxylic acid in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol III: Purification by Column Chromatography
Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[5] Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar organic compounds like benzofuran derivatives.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For carboxylic acids, adding a small amount of acetic acid to the eluent can help to prevent tailing of the spot on the TLC plate and improve the separation.
-
TLC Analysis: Thin-layer chromatography (TLC) is used to monitor the progress of the separation.
Figure 2: A detailed workflow for purification by column chromatography.
Step-by-Step Protocol:
-
TLC Analysis of Crude Material: Develop a suitable solvent system for the separation using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point for benzofuran derivatives is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Analysis of Fractions: Spot each fraction on a TLC plate and visualize the spots to identify the fractions containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Ethyl-1-benzofuran-2-carboxylic acid.
Data Summary and Expected Outcomes
| Property | Value (for Benzofuran-2-carboxylic acid) | Source |
| Molecular Formula | C9H6O3 | |
| Molecular Weight | 162.14 g/mol | |
| Melting Point | 193-196 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Expected Purity: Following these protocols, a purity of >98% for 3-Ethyl-1-benzofuran-2-carboxylic acid, as determined by HPLC and/or NMR, is a reasonable expectation.
Conclusion and Best Practices
The purification of 3-Ethyl-1-benzofuran-2-carboxylic acid is a critical step in the synthesis of its derivatives for research and drug development. The choice of purification technique will be dictated by the specific impurity profile of the crude product. A combination of acid-base extraction followed by recrystallization is often the most efficient method for obtaining highly pure, crystalline material. For more complex mixtures or non-crystalline products, column chromatography is the preferred method.
Best Practices:
-
Always perform a small-scale test to determine the optimal purification strategy before committing the bulk of the material.
-
Monitor the purification process at each stage using an appropriate analytical technique, such as TLC or HPLC.
-
Ensure all glassware is clean and dry to prevent the introduction of contaminants.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BioCrick. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Gualtieri, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874. Retrieved from [Link]
Sources
Application Notes and Protocols for the Characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid, a key intermediate in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data in drug discovery, these application notes are designed for researchers, analytical scientists, and drug development professionals. The protocols herein detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the comprehensive characterization of this molecule. Each protocol is presented with an emphasis on the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability. Adherence to principles of analytical method validation, as outlined in the ICH Q2(R1) guidelines, is a core tenet of this document to ensure data integrity and trustworthiness.[1][2][3]
Introduction to 3-Ethyl-1-benzofuran-2-carboxylic acid
3-Ethyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The presence of the carboxylic acid moiety at the 2-position and an ethyl group at the 3-position imparts specific physicochemical properties that influence its biological activity and analytical behavior. Accurate and precise characterization is paramount for ensuring purity, stability, and consistency in research and manufacturing environments. This guide provides the foundational analytical methodologies to achieve this.
Molecular Structure:
-
IUPAC Name: 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Molecular Formula: C₁₁H₁₀O₃
-
Molecular Weight: 190.19 g/mol
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of 3-Ethyl-1-benzofuran-2-carboxylic acid and for its quantification in various sample matrices. The carboxylic acid functional group allows for effective separation on C18 columns with an acidified aqueous-organic mobile phase.[4][5][6]
Scientific Rationale for Method Selection
The choice of RP-HPLC is predicated on the molecule's moderate polarity. A C18 stationary phase provides sufficient hydrophobic interaction with the benzofuran ring and the ethyl group. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (pKa is likely to be in the range of 3-4), leading to a more retained and symmetrically shaped chromatographic peak.[4][5][7] UV detection is suitable due to the chromophoric nature of the benzofuran ring system.
Experimental Protocol: Purity Determination
Objective: To determine the purity of a 3-Ethyl-1-benzofuran-2-carboxylic acid sample by assessing the area percentage of the main peak.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
Sample of 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Volumetric flasks, pipettes, and vials.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes, hold for 5 minutes, return to 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Method Validation Principles (ICH Q2(R1))
This method should be validated to ensure its suitability for its intended purpose.[1][2][3][8][9][10][11] Key validation parameters include:
-
Specificity: Demonstrate that the peak for 3-Ethyl-1-benzofuran-2-carboxylic acid is free from interference from impurities, degradation products, or matrix components. This can be assessed using a photodiode array (PDA) detector to check for peak purity.
-
Linearity: Analyze a series of solutions of known concentrations (e.g., 0.01 - 0.2 mg/mL) to demonstrate a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, with different analysts, or on different equipment). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile impurities and providing structural confirmation through mass fragmentation patterns. Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile ester, typically a methyl or trimethylsilyl (TMS) ester.[12][13][14]
Rationale for Derivatization
The carboxylic acid group in 3-Ethyl-1-benzofuran-2-carboxylic acid is polar and capable of strong hydrogen bonding, which makes the molecule non-volatile and prone to thermal degradation in the GC inlet. Derivatization replaces the acidic proton with a non-polar group (e.g., methyl or TMS), which blocks hydrogen bonding, increases volatility, and improves chromatographic peak shape.[12][13][14]
Experimental Protocol: GC-MS with Silylation
Objective: To analyze 3-Ethyl-1-benzofuran-2-carboxylic acid and its potential volatile impurities after derivatization.
Instrumentation and Materials:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (anhydrous).
-
Sample of 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Reaction vials with screw caps.
Derivatization Procedure:
-
Place approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Expected Mass Spectrum: The EI mass spectrum of the TMS derivative is expected to show a molecular ion peak (M⁺) and characteristic fragments. The molecular weight of the TMS derivative is 262.33 g/mol . Key expected fragments would arise from the loss of a methyl group from the TMS moiety ([M-15]⁺) and cleavage of the ester group.
Caption: Derivatization workflow for GC-MS analysis.
Spectroscopic Characterization
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in 3-Ethyl-1-benzofuran-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is readily observable.[15]
Expected ¹H NMR Spectral Features (in DMSO-d₆, 400 MHz):
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ > 12 ppm.[16]
-
Aromatic Protons (Benzofuran ring): A series of multiplets between δ 7.2 and 7.8 ppm, corresponding to the four protons on the benzene ring.
-
Ethyl Group Protons (-CH₂CH₃):
-
A quartet at approximately δ 2.8-3.0 ppm (2H, -CH₂-).
-
A triplet at approximately δ 1.2-1.4 ppm (3H, -CH₃).
-
Expected ¹³C NMR Spectral Features (in DMSO-d₆, 100 MHz):
-
Carbonyl Carbon (-COOH): A signal around δ 160-165 ppm.
-
Aromatic and Benzofuran Carbons: Multiple signals in the range of δ 110-155 ppm.
-
Ethyl Group Carbons (-CH₂CH₃):
-
A signal around δ 18-22 ppm (-CH₂-).
-
A signal around δ 12-15 ppm (-CH₃-).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation:
-
The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad band, characteristic of H-bonded dimers.[17][18] |
| ~1680-1710 | C=O stretch (Carboxylic Acid) | Strong, sharp absorption.[18][19] |
| ~1600, ~1450 | C=C stretch (Aromatic) | Medium to strong bands for the benzofuran ring. |
| ~1200-1300 | C-O stretch (Carboxylic Acid) | Strong intensity.[18] |
| ~1000-1100 | C-O-C stretch (Furan ring) | Characteristic ether linkage stretch. |
Summary and Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. RP-HPLC is the recommended method for purity assessment and quantification, while derivatization-GC-MS is suitable for identifying volatile impurities and confirming molecular weight. NMR and FT-IR spectroscopy are essential for unambiguous structural elucidation and functional group identification. The successful implementation of these protocols, grounded in the principles of method validation, will ensure the generation of high-quality, reliable data crucial for advancing drug development and research activities.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
What Is Derivatization In GC-MS? Chemistry For Everyone - YouTube. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Figure S11. 1 H NMR spectrum of 3f . ResearchGate. [Link]
-
Benzofuran-2-carboxylic acid | C9H6O3. PubChem. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
IR: carboxylic acids. UCLA. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. [Link]
-
The features of IR spectrum. SlideShare. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. hplc.eu [hplc.eu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
How to synthesize 3-Ethyl-1-benzofuran-2-carboxylic acid derivatives
Application Note & Protocol
Title: A Robust and Versatile Strategy for the Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid, a key building block for creating novel therapeutic agents. We present a detailed, field-proven protocol based on a robust two-step synthetic sequence involving O-alkylation and subsequent intramolecular cyclization. The causality behind experimental choices is thoroughly explained to empower researchers to adapt and troubleshoot the methodology. Furthermore, we outline standard procedures for derivatizing the parent carboxylic acid to generate libraries of esters and amides for structure-activity relationship (SAR) studies.
Introduction: The Significance of the Benzofuran Core
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science.[3] Their rigid, planar structure and electron-rich nature make them ideal scaffolds for interacting with a variety of biological targets. Prominent examples of benzofuran-based drugs include Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenergic blocker.[1] The substituents at the C2 and C3 positions of the benzofuran ring play a critical role in modulating the pharmacological profile of these molecules. Specifically, the presence of a carboxylic acid at the C2 position provides a handle for further chemical modification, enabling the exploration of diverse chemical space in drug discovery programs.[4]
The synthesis of 3-substituted benzofuran-2-carboxylic acids, particularly those with alkyl groups like ethyl, can be challenging. While numerous methods exist for benzofuran synthesis, such as the Perkin rearrangement, syntheses from salicylaldehydes, and various transition-metal-catalyzed cyclizations, a direct and scalable route to 3-alkyl variants is highly sought after.[5][6][7] This guide details a logical and efficient pathway starting from readily available 2-hydroxyaryl ketones.
Overview of the Selected Synthetic Strategy
The chosen synthetic pathway is a two-step process designed for reliability and scalability. It begins with the O-alkylation of a 2-hydroxyaryl ketone, followed by a base-catalyzed intramolecular cyclization to construct the benzofuran ring system. This approach offers superior control over the substitution pattern compared to some classical methods.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Ethyl-1-benzofuran-2-carboxylate
This protocol combines the O-alkylation and cyclization steps into a cohesive workflow.
A. Principle & Mechanistic Insight
The synthesis begins with the nucleophilic substitution of bromide from ethyl bromoacetate by the phenoxide ion of 2-hydroxybutyrophenone. The resulting ether intermediate then undergoes an intramolecular condensation reaction. A strong base, sodium ethoxide, deprotonates the α-carbon of the ketone, generating an enolate. This enolate attacks the ester carbonyl, leading to cyclization and subsequent dehydration to form the aromatic furan ring. This reaction is a variant of the Darzens condensation or related cyclizations.
Caption: Simplified mechanism for the intramolecular cyclization step.
B. Reagents and Equipment
| Reagent/Material | Quantity | Purpose |
| 2-Hydroxybutyrophenone | 10.0 g (60.9 mmol) | Starting Material |
| Ethyl bromoacetate | 11.2 g (67.0 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 12.6 g (91.4 mmol) | Base (O-Alkylation) |
| Acetone | 200 mL | Solvent |
| Sodium Ethoxide (NaOEt) | 4.56 g (67.0 mmol) | Base (Cyclization) |
| Ethanol, absolute | 150 mL | Solvent |
| Hydrochloric Acid (2M HCl) | As needed | Neutralization |
| Ethyl Acetate | 300 mL | Extraction Solvent |
| Brine Solution | 100 mL | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | Drying Agent |
| Round-bottom flask (500 mL) | 1 | Reaction Vessel |
| Reflux Condenser | 1 | |
| Magnetic Stirrer & Stir Bar | 1 | |
| Separatory Funnel | 1 | |
| Rotary Evaporator | 1 |
C. Step-by-Step Procedure
-
O-Alkylation:
-
To a 500 mL round-bottom flask, add 2-hydroxybutyrophenone (10.0 g), anhydrous potassium carbonate (12.6 g), and acetone (200 mL).
-
Stir the suspension vigorously. Add ethyl bromoacetate (11.2 g) dropwise to the mixture at room temperature.
-
Causality: K₂CO₃ is a mild base suitable for deprotonating the acidic phenolic hydroxyl without causing premature self-condensation of the ketone. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with continuous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ether intermediate as an oil. Do not purify at this stage.
-
-
Intramolecular Cyclization:
-
In a separate dry 500 mL flask, prepare a solution of sodium ethoxide by carefully adding sodium ethoxide powder (4.56 g) to absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen).
-
Causality: Sodium ethoxide is a strong, non-nucleophilic (in this context) base required to deprotonate the α-carbon of the ketone, which is significantly less acidic than the initial phenol. Anhydrous conditions are crucial to prevent hydrolysis of the base and ester.
-
Dissolve the crude ether intermediate from the previous step in a small amount of absolute ethanol and add it dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours. The solution may change color. Monitor by TLC.
-
Cool the mixture in an ice bath and slowly neutralize it by adding 2M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add 150 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-Ethyl-1-benzofuran-2-carboxylate as a pale yellow oil.
-
Protocol 2: Saponification to 3-Ethyl-1-benzofuran-2-carboxylic Acid
A. Principle
This is a standard base-catalyzed hydrolysis (saponification) of an ester to its corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.[8]
B. Reagents and Equipment
| Reagent/Material | Quantity | Purpose |
| Ethyl 3-Ethyl-1-benzofuran-2-carboxylate | 5.0 g (22.9 mmol) | Starting Ester |
| Sodium Hydroxide (NaOH) | 1.8 g (45.8 mmol) | Base |
| Ethanol | 50 mL | Solvent |
| Water | 25 mL | Solvent |
| Hydrochloric Acid (6M HCl) | As needed | Acidification |
| Round-bottom flask (250 mL) | 1 | Reaction Vessel |
| Reflux Condenser | 1 |
C. Step-by-Step Procedure
-
Dissolve the starting ester (5.0 g) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (1.8 g) in water (25 mL) and add this solution to the flask.
-
Heat the mixture to reflux for 2-3 hours. The reaction completion can be monitored by the disappearance of the ester spot on TLC.
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water. If any unreacted starting material is present, wash with a small amount of diethyl ether.
-
Cool the aqueous layer in an ice bath and acidify by slowly adding 6M HCl with vigorous stirring. A solid precipitate should form. Continue adding acid until the pH is 1-2.
-
Causality: The final product is a carboxylic acid, which is insoluble in acidic water but soluble as its sodium salt in basic water. Acidification protonates the carboxylate, causing the neutral acid to precipitate.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield 3-Ethyl-1-benzofuran-2-carboxylic acid as a white or off-white solid.
Synthesis of Derivatives
The synthesized carboxylic acid is a versatile platform for creating derivatives.
-
Amide Synthesis: The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by converting the acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with the amine.[8][9]
-
Ester Synthesis: New esters can be formed by reacting the carboxylic acid with various alcohols under acidic catalysis (Fischer esterification) or by using the acyl chloride intermediate.
Summary of Key Data
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Expected Yield |
| 1 | O-Alkylation | K₂CO₃, Ethyl bromoacetate | 56 | 12-16 | >90% (crude) |
| 2 | Cyclization | NaOEt | 78 | 3-4 | 65-75% (purified) |
| 3 | Saponification | NaOH | 78 | 2-3 | 85-95% |
Conclusion
This application note provides a validated and logically structured protocol for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid. By explaining the rationale behind key steps, this guide equips researchers with the necessary knowledge to not only replicate the synthesis but also to adapt it for different substrates. The described method is efficient and provides a reliable route to a valuable chemical scaffold, paving the way for the development of new derivatives with potential therapeutic applications.
References
-
Al-Kadasi, R. M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Available at: [Link][5][10]
-
Wikipedia. (n.d.). Perkin rearrangement. In Wikipedia. Retrieved from [Link][6]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link][11]
-
RCSB PDB. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES, 81(12), 2865. Available at: [Link][12]
-
Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021. Available at: [Link][8]
-
Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link][13]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link][14]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(21), 7233. Available at: [Link][1]
-
Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-5. Available at: [Link][4]
-
OUCI. (n.d.). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Available at: [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link][9]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link][2]
-
Yoshimatsu, M., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Organic & Biomolecular Chemistry. Available at: [Link][3]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link][15]
-
Ostrowska, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4746. Available at: [Link][16]
-
O'Donovan, D. H., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 27(19), 6667. Available at: [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis of benzo[ b ]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07856B [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
Application Notes & Protocols: A Framework for Characterizing the Biological Activity of 3-Ethyl-1-benzofuran-2-carboxylic acid Using Cell-Based Assays
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] 3-Ethyl-1-benzofuran-2-carboxylic acid (herein referred to as EBFC) is a novel derivative whose biological activity remains to be characterized. This guide provides a comprehensive, tiered strategy for elucidating the bioactivity of EBFC using a suite of robust and validated cell-based assays. We present a logical workflow, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted mechanistic assays to investigate potential anti-inflammatory effects, a common characteristic of this compound class.[3] Each protocol is detailed with an emphasis on the scientific rationale, inclusion of self-validating controls, and data interpretation, empowering researchers to generate reliable and reproducible results.
Introduction: The Rationale for a Tiered Assay Approach
When investigating a novel compound like EBFC, a systematic approach is crucial to efficiently identify its biological function and mechanism of action. A tiered or cascaded screening strategy prevents the misinterpretation of data and ensures that resources are used effectively.
The primary and most critical step is to determine the compound's inherent cytotoxicity. Without this knowledge, any observed effect in a functional assay—such as the inhibition of a signaling pathway—could be an artifact of cell death rather than a specific pharmacological interaction. Once a non-toxic concentration range is established, subsequent mechanistic assays can be performed with confidence.
Based on the broad therapeutic potential of benzofuran derivatives, we hypothesize that EBFC may possess anti-inflammatory properties.[2][3] Therefore, our proposed secondary screen focuses on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation that is implicated in numerous diseases.[4][5] This structured workflow provides a powerful framework for the initial characterization of EBFC.
Caption: Figure 1. Tiered experimental workflow for characterizing EBFC.
Part 1: Foundational Cytotoxicity Profiling
Causality: Before assessing any specific biological function, it is imperative to determine the concentration range at which EBFC affects basic cell viability. This ensures that any effects observed in subsequent mechanistic assays are not simply byproducts of cellular toxicity. We will employ two distinct, complementary assays: the MTT assay, which measures metabolic activity in viable cells, and the LDH assay, which measures a marker of cell death (loss of membrane integrity).[6][7]
Protocol 1.1: MTT Assay for Metabolic Viability
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549 for general cytotoxicity, or RAW 264.7 for subsequent inflammation studies) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2X stock solution series of EBFC in complete culture medium by serial dilution from a concentrated DMSO stock. Ensure the final DMSO concentration in the well will be ≤0.5% to avoid solvent toxicity.
-
Compound Treatment: Remove the seeding medium from the wells and add 100 µL of the various 1X final concentrations of EBFC.
-
Establish Controls (Crucial for Data Integrity):
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest EBFC concentration. This represents 100% viability.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., 10 µM Staurosporine) to confirm cell sensitivity.
-
Blank Control: Include wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: LDH Release Assay for Cytotoxicity
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8] The LDH assay quantifies this released enzyme by measuring its ability to catalyze a reaction that results in a colorimetric or fluorescent product, providing a direct measure of cytotoxicity and cell lysis.[9]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Establish Controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Add lysis buffer (e.g., 1% Triton X-100) to a set of vehicle-treated wells 30 minutes before the end of incubation. This represents 100% cytotoxicity.[8]
-
Blank Control: Medium only.
-
-
Incubation: Incubate for the same period as the MTT assay.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mix to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
Data Analysis and Presentation
-
Calculate Percentage Viability (MTT):
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Blank)
-
% Viability = [Corrected Abs(Test Compound) / Corrected Abs(Vehicle Control)] x 100
-
-
Calculate Percentage Cytotoxicity (LDH):
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Blank)
-
% Cytotoxicity = [(Corrected Abs(Test Compound) - Corrected Abs(Vehicle Control)) / (Corrected Abs(Max Release) - Corrected Abs(Vehicle Control))] x 100
-
-
Determine CC₅₀: Plot the percentage viability or cytotoxicity against the log concentration of EBFC. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the Cytotoxic Concentration 50% (CC₅₀).
Table 1: Example Cytotoxicity Data for EBFC on HeLa Cells (48h Exposure)
| EBFC Conc. (µM) | % Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 98.1 ± 4.8 | 1.9 ± 2.1 |
| 10 | 95.3 ± 6.1 | 4.5 ± 3.0 |
| 25 | 88.7 ± 5.5 | 11.2 ± 3.8 |
| 50 | 52.4 ± 4.9 | 48.1 ± 4.2 |
| 100 | 15.6 ± 3.1 | 85.3 ± 5.1 |
| 200 | 4.2 ± 1.8 | 96.7 ± 2.9 |
| Calculated CC₅₀ | ~51 µM | ~52 µM |
Interpretation: Based on this hypothetical data, a concentration range up to 25 µM would be appropriate for subsequent mechanistic assays, as it induces minimal cytotoxicity (<15%).
Part 2: Mechanistic Assays for Anti-Inflammatory Activity
Causality: The NF-κB transcription factor family plays a critical role in regulating immune and inflammatory responses.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including cytokines like IL-6 and TNF-α itself.[4][10] We will use two assays to probe this pathway: a reporter assay to directly measure NF-κB transcriptional activity and an ELISA to quantify a key downstream inflammatory product.
Caption: Figure 2. Simplified canonical NF-κB signaling pathway.
Protocol 2.1: NF-κB Luciferase Reporter Gene Assay
Principle of the Assay: This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[10] When NF-κB is activated and binds to these elements, it drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB transcriptional activity.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-NF-κB-luc or a similar reporter cell line in a 96-well white, clear-bottom plate at a validated density. Incubate for 24 hours.
-
Compound Pre-treatment: Add serial dilutions of EBFC (at non-toxic concentrations determined in Part 1) to the cells. Incubate for 1-2 hours.
-
Establish Controls:
-
Unstimulated Control: Cells treated with vehicle only (no stimulus).
-
Stimulated Control: Cells treated with vehicle, then stimulated with TNF-α. This represents 0% inhibition.
-
Positive Inhibition Control: Cells treated with a known NF-κB inhibitor (e.g., 10 µM PDTC or Dexamethasone), then stimulated.[12]
-
-
Stimulation: Add a pre-determined optimal concentration of a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated controls.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's protocol.
Protocol 2.2: Pro-inflammatory Cytokine Quantification by ELISA
Principle of the Assay: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific secreted protein, such as TNF-α or IL-6, in the cell culture supernatant. This assay measures the functional downstream consequence of inflammatory pathway activation.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Use an appropriate immune cell line like RAW 264.7 murine macrophages or THP-1 human monocytes.[12] Seed cells in a 24-well or 48-well plate.
-
Pre-treatment and Stimulation: Pre-treat cells with non-toxic concentrations of EBFC for 1-2 hours. Then, stimulate with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours. Include all relevant controls as in Protocol 2.1.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet cells and collect the culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α or IL-6 using a commercial kit, following the manufacturer's protocol precisely. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and addition of a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from a standard curve generated with known amounts of the recombinant cytokine.
Data Analysis and Presentation
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Signal(Stimulated + EBFC) - Signal(Unstimulated)) / (Signal(Stimulated) - Signal(Unstimulated))] x 100
-
-
Determine IC₅₀: Plot the percentage inhibition against the log concentration of EBFC and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Table 2: Example Anti-Inflammatory Activity Data for EBFC
| Assay Type | EBFC Conc. (µM) | % Inhibition (Mean ± SD) |
| NF-κB Reporter | 0 (Vehicle) | 0 ± 3.1 |
| (TNF-α Stimulated) | 0.1 | 8.2 ± 2.5 |
| 1 | 25.6 ± 4.1 | |
| 10 | 68.3 ± 5.3 | |
| 25 | 89.1 ± 3.9 | |
| Calculated IC₅₀ | ~6.5 µM | |
| IL-6 ELISA | 0 (Vehicle) | 0 ± 4.5 |
| (LPS Stimulated) | 0.1 | 5.9 ± 3.8 |
| 1 | 21.4 ± 4.9 | |
| 10 | 61.7 ± 6.0 | |
| 25 | 82.5 ± 5.2 | |
| Calculated IC₅₀ | ~7.8 µM |
Part 3: Assay Validation and Best Practices
Trustworthiness: To ensure that the generated data is reliable and reproducible, every assay must be properly validated. This involves more than just including controls in each experiment; it requires an understanding of the assay's performance characteristics. For research intended for regulatory submission, guidelines from bodies like the U.S. Food and Drug Administration (FDA) on analytical method validation should be consulted.[13][14][15]
Key Validation Parameters:
-
Statistical Robustness (Z' factor): The Z' factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control (e.g., stimulated cells) to the negative control (e.g., unstimulated cells). A high S/B ratio (typically >3) indicates a robust assay window.
-
Coefficient of Variation (%CV): This measures the variability of replicate samples. A %CV of less than 20% is generally acceptable for cell-based assays.
Adherence to good cell culture practice, including routine testing for mycoplasma contamination and using aseptic techniques, is fundamental to the success of all protocols described herein.[16][17][18]
Conclusion
This application note details a logical and robust workflow for the initial characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. By first establishing a non-cytotoxic concentration range, researchers can confidently screen for specific biological activities. The proposed investigation into anti-inflammatory effects via the NF-κB pathway provides a strong, hypothesis-driven starting point based on the known activities of the benzofuran chemical class. The detailed protocols, emphasis on proper controls, and guidelines for data interpretation provide a solid foundation for generating high-quality, reliable data to uncover the therapeutic potential of this novel compound.
References
-
Title: Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Source: Molecular Devices. URL: [Link]
-
Title: Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Source: PubMed. URL: [Link]
-
Title: Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Source: PubMed. URL: [Link]
-
Title: Cell Culture Guide - Techniques and Protocols. Source: Assay Genie. URL: [Link]
-
Title: CELL CULTURE BASICS Handbook. Source: Invitrogen. URL: [Link]
-
Title: Transcription - NF-kB signaling pathway. Source: Bio-Rad. URL: [Link]
-
Title: Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Source: PubMed. URL: [Link]
-
Title: Analytical Method Validation: Mastering FDA Guidelines. Source: Artel. URL: [Link]
-
Title: NF-kappaB Signaling Pathway. Source: RayBiotech. URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI - NIH. URL: [Link]
-
Title: NF-κB Reporter Kit (NF-κB Signaling Pathway). Source: BPS Bioscience. URL: [Link]
-
Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Source: NCBI. URL: [Link]
-
Title: Assay Validation Guidelines. Source: Ofni Systems. URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Source: NIH. URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures. Source: FDA. URL: [Link]
-
Title: FDA Guidance on analytical procedures and methods validation published. Source: ECA Academy. URL: [Link]
-
Title: Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. Source: YouTube. URL: [Link]
-
Title: Validation of Analytical Methods. Source: Lab Manager Magazine. URL: [Link]
-
Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: NIScPR Online Periodicals Repository. URL: [Link]
-
Title: CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Source: HETEROCYCLES. URL: [Link]
-
Title: Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Source: PubMed. URL: [Link]
-
Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: MDPI. URL: [Link]
-
Title: Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Source: KOREAN JOURNAL of PHYSIOLOGY & PHARMACOLOGY. URL: [Link]
-
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Source: PMC - NCBI. URL: [Link]
-
Title: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Source: PubMed. URL: [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. raybiotech.com [raybiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 13. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 14. fda.gov [fda.gov]
- 15. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols for the In Vivo Evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] 3-Ethyl-1-benzofuran-2-carboxylic acid (herein referred to as "the compound") is a novel derivative poised for preclinical evaluation. This guide provides a comprehensive, strategy-driven framework for its in vivo assessment in rodent models. We move beyond simple procedural lists to explain the causal logic behind the experimental design, ensuring a robust and reproducible evaluation. The protocols detailed herein cover foundational toxicological screening and primary pharmacodynamic assessments for anti-inflammatory and analgesic activity, grounded in internationally recognized guidelines and best practices.
Strategic Framework for In Vivo Evaluation
A successful in vivo evaluation is not a singular experiment but a phased progression of studies designed to build a comprehensive profile of a compound's safety and efficacy. The primary objective is to de-risk the asset for further development by generating clear, interpretable data. Our approach is sequential, with each phase informing the next.
Rationale for the Proposed Workflow: This sequence is designed for efficiency and ethical animal use. An initial toxicity screen is paramount; it establishes a safe dose range, preventing unnecessary morbidity in subsequent, larger efficacy studies.[4][5] Pharmacokinetic (PK) analysis is then conducted within this safe range to understand the compound's exposure profile (i.e., its concentration over time in the body), which is critical for interpreting the pharmacodynamic (PD), or efficacy, results.[6][7] Only after establishing safety and exposure do we proceed to efficacy models.
Figure 1: Sequential workflow for the in vivo evaluation of a novel compound.
Protocol: Acute Oral Toxicity Assessment (OECD 423)
Principle: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[4][8] It minimizes the number of animals required while still allowing for classification of the substance according to the Globally Harmonized System (GHS). The procedure uses a starting dose, and the outcome for that animal (survival or death) determines the dose for the next animal (either higher or lower).
Materials:
-
Test Compound: 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Animals: Healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are often slightly more sensitive.[8]
-
Oral gavage needles
-
Syringes
-
Calibrated balance
Procedure:
-
Acclimatization: House animals for at least 5 days prior to dosing to allow for acclimatization to laboratory conditions.[5]
-
Fasting: Withhold food overnight (~12 hours) before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare a homogenous suspension of the compound in the vehicle at the required concentrations (e.g., 5, 50, 300, 2000 mg/kg). The concentration should be prepared such that the dosing volume does not exceed 1-2 mL/100g of body weight.[4]
-
Starting Dose Selection: Based on available in silico or in vitro data, select a starting dose. If no data exists, a default starting dose of 300 mg/kg is recommended by the guideline.[8]
-
Dosing:
-
Administer the selected dose to a group of 3 female rats by oral gavage.
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[9]
-
-
Observation & Next Steps:
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
If mortality occurs in 2 or 3 animals: The test is stopped, and the substance is classified. A lower dose is re-tested for confirmation.
-
If 1 animal dies: Dose the next group of 3 animals at the same level.
-
If no mortality occurs: Dose the next group of 3 animals at the next highest fixed dose level (e.g., move from 300 mg/kg to 2000 mg/kg).
-
-
Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Presentation: Results should be summarized to determine the GHS toxicity category.
| Starting Dose (mg/kg) | Number of Animals | Mortality (within 24h) | Mortality (2-14 days) | Key Clinical Signs | GHS Category Estimate |
| 300 | 3 | 0/3 | 0/3 | None observed | > 300 |
| 2000 | 3 | 1/3 | 0/3 | Lethargy, piloerection | Category 4 |
Table 1: Hypothetical results from an OECD 423 study.
Protocol: Pharmacodynamic Evaluation - Anti-Inflammatory Activity
Principle: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[10][11] Carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling), which can be quantified. The response is biphasic, with the initial phase involving mediators like histamine and serotonin, and a later phase (3-5 hours) primarily mediated by prostaglandins, making it sensitive to NSAID-like compounds.[12][13]
Hypothesized Mechanism: Many benzofuran derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid.[14][15]
Figure 2: Hypothesized inhibition of the prostaglandin synthesis pathway.
Materials:
-
Test Compound, Vehicle, and Positive Control (e.g., Indomethacin, 5 mg/kg)[13]
-
Animals: Male Wistar rats (150-200g)
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Oral gavage needles, syringes, and 27-gauge needles
Procedure:
-
Animal Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Positive Control (Indomethacin, 5 mg/kg, i.p.)
-
Group 3: Compound (Low Dose, e.g., 10 mg/kg, p.o.)
-
Group 4: Compound (Mid Dose, e.g., 30 mg/kg, p.o.)
-
Group 5: Compound (High Dose, e.g., 100 mg/kg, p.o.)
-
Scientist's Note: Dose selection should be based on the acute toxicity study, typically using doses at 1/10th, 1/5th, etc., of the maximum tolerated dose (MTD).
-
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration: Administer the vehicle, positive control, or test compound at the designated doses. Oral (p.o.) administration is common, and timing should precede the carrageenan challenge by 30-60 minutes to allow for absorption.[10][13]
-
Induction of Edema: At T=0 (60 minutes post-compound administration), inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[13]
-
Post-Induction Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Data Calculation:
-
Edema Volume (mL): ΔV = Vt - V₀
-
Percent Inhibition of Edema (%): [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
Data Presentation: Data should be presented as the mean paw volume ± SEM over time and as the percent inhibition at the time of peak edema (typically 3-4 hours).
| Treatment Group (Dose) | Paw Volume at 3h (mL ± SEM) | % Inhibition of Edema |
| Vehicle Control | 1.25 ± 0.08 | - |
| Indomethacin (5 mg/kg) | 0.55 ± 0.05 | 56% |
| Compound (10 mg/kg) | 1.10 ± 0.09 | 12% |
| Compound (30 mg/kg) | 0.85 ± 0.07 | 32% |
| Compound (100 mg/kg) | 0.68 ± 0.06 | 45.6% |
| Table 2: Example data table for the Carrageenan-Induced Paw Edema model. p < 0.05 compared to Vehicle Control. |
Protocol: Pharmacodynamic Evaluation - Analgesic Activity
Principle: The hot plate test is a classic method for assessing centrally-mediated (supraspinal) analgesic activity.[16][17] The latency to a nocifensive response (e.g., paw licking, jumping) when the animal is placed on a heated surface is measured. An increase in this latency period indicates an analgesic effect.
Materials:
-
Test Compound, Vehicle, and Positive Control (e.g., Morphine, 5 mg/kg, s.c.)
-
Animals: Male Swiss albino mice (20-25g)
-
Hot Plate Apparatus (thermostatically controlled)
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5 °C.
-
Animal Grouping and Acclimatization: Randomly assign animals to experimental groups (n=8-10 per group). Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency:
-
Gently place each mouse on the hot plate and immediately start the stopwatch.
-
Observe for nocifensive behaviors (hind paw licking, shaking, or jumping). Stop the timer at the first definitive sign.
-
Ethical Cut-off: A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the mouse does not respond by the cut-off time, it should be removed, and the latency recorded as 30 seconds.
-
Animals with a baseline latency <5 seconds or >20 seconds may be excluded to reduce variability.
-
-
Compound Administration: Administer the vehicle, positive control (Morphine), or test compound via the appropriate route (e.g., oral or intraperitoneal).
-
Post-Treatment Latency: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency as described in step 3.[18]
-
Data Calculation:
-
The primary endpoint is the reaction time (latency) in seconds.
-
Data can also be expressed as the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100
-
Data Presentation: Results are typically plotted as the mean latency time (seconds) ± SEM against time post-administration.
| Treatment Group (Dose) | Latency at 60 min (sec ± SEM) | % MPE at 60 min |
| Vehicle Control | 8.5 ± 0.7 | 5% |
| Morphine (5 mg/kg) | 25.2 ± 1.8 | 80% |
| Compound (10 mg/kg) | 10.1 ± 0.9 | 12% |
| Compound (30 mg/kg) | 14.8 ± 1.2 | 35% |
| Compound (100 mg/kg) | 19.5 ± 1.5 | 58% |
| Table 3: Example data table for the Hot Plate Test. p < 0.05 compared to Vehicle Control. |
Data Integration: The Importance of PK/PD Modeling
Isolated efficacy data is valuable, but its power is magnified when correlated with pharmacokinetic data. PK/PD modeling establishes a mathematical relationship between drug exposure (concentration in plasma, PK) and the pharmacological response (e.g., % inhibition of edema, PD).[6][19][20] This allows for a more profound understanding of the dose-response relationship and helps in predicting effective dosing regimens for future studies.
Figure 3: Conceptual relationship in PK/PD modeling.
Reporting and Ethical Considerations
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Furthermore, to ensure transparency and reproducibility, all reporting of in vivo data should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[21][22][23] These guidelines provide a checklist of essential information to include in publications, covering aspects like study design, sample size calculation, randomization, and statistical methods.[24]
References
-
NC3Rs, ARRIVE guidelines. (URL: [Link])
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting of In Vivo Experiments. PLoS Biology, 8(6), e1000412. (URL: [Link])
-
OECD. (2002). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. (URL: [Link])
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Macleod, M. R. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. (URL: [Link])
-
Menéndez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). A modified hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Pain, 98(1-2), 49-56. (URL: [Link])
-
Wikipedia. PKPD model. (URL: [Link])
-
Müller, M., & de la Peña, A. (2004). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of clinical pharmacology, 44(4), 333-349. (URL: [Link])
-
Kilkenny, C., Browne, W., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. (URL: [Link])
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. (URL: [Link])
-
NC3Rs. ARRIVE: Animal Research Reporting In Vivo Experiments. (URL: [Link])
-
MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model. (URL: [Link])
-
Agoram, B. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Targeted Oncology, 13(5), 555-565. (URL: [Link])
-
Derendorf, H., & Meibohm, B. (1999). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. International journal of clinical pharmacology and therapeutics, 37(8), 381-386. (URL: [Link])
-
Vilela, F. C., de Faria, L. C., de Oliveira, A. M., & de Andrade, M. H. (2009). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 184(2), 241-246. (URL: [Link])
-
OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. (URL: [Link])
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). (URL: [Link])
-
Hargreaves, K. M., & Abbott, F. V. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 55(1), 5-4. (URL: [Link])
-
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. (URL: [Link])
-
Pharma Instinct. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. (URL: [Link])
-
OECD. (1987). Test Guideline 401: Acute Oral Toxicity. (URL: [Link])
-
ConductScience. Rodent Hot Plate Pain Assay. (URL: [Link])
-
Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British journal of pharmacology, 42(3), 392-402. (URL: [Link])
-
Kumar, A., & Kumar, S. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of clinical and diagnostic research: JCDR, 8(2), 70. (URL: [Link])
-
Creative Biolabs. Carrageenan induced Paw Edema Model. (URL: [Link])
-
Bio-protocol. Carrageenan paw edema. (URL: [Link])
-
Asadi, F., & Zaringhalam, J. (2011). Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. Annals of general psychiatry, 10(1), 1-5. (URL: [Link])
-
Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and bioanalytical chemistry, 407(11), 3191-3203. (URL: [Link])
-
King, F. G., Dedrick, R. L., Collins, J. M., Matthews, H. B., & Birnbaum, L. S. (1983). Physiological model for the pharmacokinetics of 2, 3, 7, 8-tetrachlorodibenzofuran in several species. Toxicology and applied pharmacology, 67(3), 390-400. (URL: [Link])
-
Kumar, K. A., Jayaroopa, P., Kumar, P. V., & Sreenu, D. (2013). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1, 2, 3-triazoles. Indian Journal of Chemistry-Section B, 52(8), 1128-1135. (URL: [Link])
-
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362-6365. (URL: [Link])
-
Wang, Y. N., Li, M. F., Hou, W. Z., Xu, R. M., Lu, A. Q., Xie, M. P., ... & Shi, J. G. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 236. (URL: [Link])
-
Wang, Y. N., Li, M. F., Hou, W. Z., Xu, R. M., Lu, A. Q., Xie, M. P., ... & Shi, J. G. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 236. (URL: [Link])
-
MDPI. Structures of natural and synthetic benzofuran derivatives with biological activity. (URL: [Link])
-
Wójcik, M., Pomierny, B., Starek-Świechowicz, B., Starek, M., & Muszyńska, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. (URL: [Link])
-
ATSDR. (1992). Toxicological Profile for 2,3-Benzofuran. (URL: [Link])
-
ATSDR. (1992). 2. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. (URL: [Link])
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Archiv der Pharmazie, 344(10), 672-680. (URL: [Link])
-
Sidoryk, K., Kędzia, A., Kłys, A., & Cłapa, T. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4747. (URL: [Link])
-
Li, Y., Ma, C., Yang, X., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(55), 31998-32018. (URL: [Link])
-
PubChem. Benzofuran-2-carboxylic acid. (URL: [Link])
-
Chemsrc. Benzofuran-2-carboxylic acid. (URL: [Link])
-
Li, Y., Ma, C., Yang, X., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(55), 31998-32018. (URL: [Link])
-
FAO/WHO. (2008). Carbofuran. (URL: [Link])
-
Prabavathi, C., Ranganathan, K., Kanimozhi, V., & Sivakumar, T. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. (URL: [Link])
-
Al-Warhi, T., Rizvi, S. U. F., & Al-Sanea, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. (URL: [Link])
-
Medina, J. C. A., & Kouznetsov, V. V. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5519. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. jcdr.net [jcdr.net]
- 19. PKPD model - Wikipedia [en.wikipedia.org]
- 20. mathworks.com [mathworks.com]
- 21. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 22. Home | ARRIVE Guidelines [arriveguidelines.org]
- 23. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
The Strategic Intermediate: 3-Ethyl-1-benzofuran-2-carboxylic acid in Modern Drug Synthesis
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a privileged heterocyclic motif integral to a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[2] The versatility of the benzofuran scaffold allows for structural modifications that can fine-tune its biological effects, making it a cornerstone in the design and development of novel therapeutic agents.[1][2][3] Within this important class of compounds, 3-Ethyl-1-benzofuran-2-carboxylic acid emerges as a key intermediate, offering a strategic anchor for the synthesis of complex drug molecules. This guide provides a comprehensive overview of the synthesis and application of this valuable building block for researchers and professionals in drug development.
PART 1: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
The synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid is most effectively achieved through a two-step process commencing with the reaction of 2'-hydroxypropiophenone with an α-haloacetate ester, followed by saponification of the resulting ester. This method is an adaptation of well-established procedures for the synthesis of benzofuran-2-carboxylates from phenolic precursors.[4]
Workflow for the Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
Caption: Synthetic workflow for 3-Ethyl-1-benzofuran-2-carboxylic acid.
Protocol 1: Synthesis of Ethyl 3-ethyl-1-benzofuran-2-carboxylate
This protocol details the initial O-alkylation of 2'-hydroxypropiophenone with ethyl bromoacetate, followed by an intramolecular aldol-type condensation and dehydration to yield the benzofuran ring system.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2'-Hydroxypropiophenone | C₉H₁₀O₂ | 150.17 | 10 | 1.50 g |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 12 | 1.20 mL |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 30 | 4.15 g |
| Anhydrous Acetone | C₃H₆O | 58.08 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxypropiophenone (1.50 g, 10 mmol) and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature until the 2'-hydroxypropiophenone is completely dissolved.
-
Add anhydrous potassium carbonate (4.15 g, 30 mmol) to the solution.
-
Slowly add ethyl bromoacetate (1.20 mL, 12 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-ethyl-1-benzofuran-2-carboxylate.
Protocol 2: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
This protocol describes the saponification of the ester intermediate to yield the final carboxylic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 3-ethyl-1-benzofuran-2-carboxylate | C₁₃H₁₄O₃ | 218.25 | 8 (Assumed) | 1.75 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 40 mL |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 24 | 0.96 g |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | - | As needed |
Procedure:
-
Dissolve ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.75 g, 8 mmol) in 95% ethanol (40 mL) in a 100 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (0.96 g, 24 mmol) in 10 mL of water and add it to the ethanolic solution of the ester.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in 50 mL of water and wash with 20 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.
-
A white precipitate of 3-Ethyl-1-benzofuran-2-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Aromatic carbons, carbons of the ethyl group, a carboxyl carbon, and carbons of the benzofuran ring are expected.
-
IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, and C-O-C stretch of the furan ring are anticipated.[5]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3-Ethyl-1-benzofuran-2-carboxylic acid (C₁₁H₁₀O₃, MW: 190.19 g/mol ) should be observed.[6]
PART 2: Application in the Synthesis of a Bioactive Molecule
3-Ethyl-1-benzofuran-2-carboxylic acid is a versatile intermediate for the synthesis of various biologically active compounds, particularly those containing a benzofuran-2-carboxamide moiety. This functional group is present in numerous compounds with demonstrated therapeutic potential.
Illustrative Synthesis of a Hypothetical Bioactive Benzofuran-2-Carboxamide
To demonstrate its utility, we will outline the synthesis of a hypothetical N-aryl-3-ethyl-1-benzofuran-2-carboxamide, a scaffold found in many kinase inhibitors and other therapeutic agents.
Workflow for the Synthesis of a Benzofuran-2-Carboxamide Derivative
Caption: Workflow for the synthesis of a benzofuran-2-carboxamide derivative.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-3-ethyl-1-benzofuran-2-carboxamide
This protocol details the conversion of the carboxylic acid to an acid chloride, followed by coupling with an aniline derivative.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | C₁₁H₁₀O₃ | 190.19 | 5 | 0.95 g |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 10 | 0.73 mL |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 20 mL |
| p-Anisidine (4-methoxyaniline) | C₇H₉NO | 123.15 | 5 | 0.62 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 7.5 | 1.05 mL |
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethyl-1-benzofuran-2-carboxylic acid (0.95 g, 5 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (0.73 mL, 10 mmol).
-
Add one drop of dimethylformamide (DMF) as a catalyst.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-ethyl-1-benzofuran-2-carbonyl chloride. Use this intermediate directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
In a separate flask, dissolve p-anisidine (0.62 g, 5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the aniline solution in an ice bath and slowly add the solution of the acid chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-(4-methoxyphenyl)-3-ethyl-1-benzofuran-2-carboxamide.
-
Conclusion
3-Ethyl-1-benzofuran-2-carboxylic acid is a highly valuable and versatile intermediate in the synthesis of complex organic molecules for drug discovery. The protocols provided herein, based on established chemical principles, offer a robust pathway for its preparation and subsequent elaboration into potentially bioactive compounds. The ability to readily synthesize this building block opens avenues for the exploration of novel chemical space in the ongoing quest for new and effective therapeutics.
References
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available from: [Link]
- Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021.
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved from [Link].
- Kowalewska, M., et al. (2013).
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available from: [Link]
- Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-5.
-
PubChem. (n.d.). 2'-Hydroxypropiophenone. Retrieved from [Link]
- Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy-Aminosulfones. Molecules, 29(16), 3698.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177.
-
National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]
Sources
Application Note: A High-Throughput Screening Workflow for the Identification of Novel 3-Ethyl-1-benzofuran-2-carboxylic Acid Analogs as Inhibitors of the NF-κB Signaling Pathway
Abstract
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with numerous reports highlighting their potential as potent anti-inflammatory agents.[1][2][3][4] This application note details a comprehensive and robust high-throughput screening (HTS) strategy designed to identify and characterize novel analogs of 3-Ethyl-1-benzofuran-2-carboxylic acid as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, making it a prime target for the discovery of new therapeutics.[5][6][7] We present a validated workflow that combines a primary cell-based luciferase reporter assay with a secondary cytotoxicity counter-screen to ensure the identification of specific, non-toxic lead compounds. This guide provides detailed, step-by-step protocols, data analysis procedures including Z'-factor quality control, and a framework for hit validation, tailored for researchers in drug discovery and development.
Scientific Background
The NF-κB Pathway: A Master Regulator of Inflammation
The NF-κB protein complex is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[9] This event unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, facilitating its translocation into the nucleus.[9] Once in the nucleus, NF-κB binds to specific DNA response elements to initiate the transcription of target genes, perpetuating the inflammatory cascade.[10] Consequently, the inhibition of NF-κB nuclear translocation or its transcriptional activity is a highly sought-after strategy for developing anti-inflammatory therapeutics.[7]
Caption: The Canonical NF-κB Signaling Pathway and Assay Principle.
Assay Principle: Luciferase Reporter System
To enable high-throughput screening, we employ a cell-based reporter gene assay.[11] This system utilizes a stable cell line engineered to contain a luciferase reporter gene under the transcriptional control of NF-κB response elements.[12] When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase.[10] The subsequent addition of a luciferin substrate results in a luminescent signal that is directly proportional to the level of NF-κB transcriptional activity.[10][13] Compounds that inhibit this pathway will therefore cause a measurable decrease in light output, providing a sensitive and quantitative readout.
High-Throughput Screening Workflow
The HTS process is a multi-step campaign designed to efficiently screen large compound libraries and systematically filter out false positives, ultimately identifying promising lead candidates.[14][15] The workflow is critically dependent on automation, particularly for liquid handling, to ensure precision, reproducibility, and the throughput required to screen thousands of compounds.[16][17][18]
Caption: High-Throughput Screening and Hit Validation Workflow.
Detailed Protocols
Protocol 1: Compound Library Preparation
Causality: Accurate and consistent compound concentration is fundamental to reliable screening data. Automated liquid handlers are essential to minimize human error and ensure the precise serial dilutions and transfers required for dose-response testing.[16][19] This protocol utilizes 384-well plates to conserve reagents and increase throughput.
-
Source Plate Preparation: Prepare master stock solutions of 3-Ethyl-1-benzofuran-2-carboxylic acid analogs in 100% DMSO at a concentration of 10 mM.
-
Intermediate Plates: Using an automated liquid handler (e.g., Echo 525, Tecan EVO), perform a serial dilution series from the master stock to create intermediate compound plates.
-
Assay-Ready Plates: Dispense nanoliter volumes of compounds from the intermediate plates into the final 384-well assay plates. The final desired concentration in the assay will be achieved after the addition of cells and reagents. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Control Wells: Designate specific wells on each plate for controls:
-
Negative Control: DMSO only (0.1% final concentration).
-
Positive Control: A known NF-κB inhibitor (e.g., Parthenolide) at its IC90 concentration.
-
Protocol 2: Primary HTS - NF-κB Luciferase Reporter Assay
Causality: This primary assay is designed to identify all compounds that reduce the luminescent signal, which are considered potential inhibitors of the NF-κB pathway.
Materials:
-
HEK293T NF-κB Luciferase Reporter Cell Line (e.g., INDIGO Biosciences)[11]
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α (stimulant)
-
Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
Assay-Ready Compound Plates (from Protocol 1)
-
White, solid-bottom 384-well assay plates
Methodology:
-
Cell Seeding: Culture the reporter cells to ~80% confluency. Resuspend cells in culture medium and dispense 10,000 cells in 40 µL into each well of the 384-well compound plates using a multi-drop dispenser.
-
Compound Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂ to allow compounds to permeate the cells.
-
Stimulation: Prepare a solution of TNF-α in culture medium. Add 10 µL of the TNF-α solution to all wells (except for unstimulated controls) to achieve a final concentration that elicits ~80% of the maximal response (EC80). This concentration must be predetermined during assay development.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for NF-κB activation and subsequent luciferase expression.
-
Signal Detection: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal. Read the luminescence on a plate reader (e.g., SpectraMax iD5).
Protocol 3: Counter-Screen - Cell Viability Assay
Causality: A decrease in luminescence in the primary screen can be caused by pathway inhibition (a true hit) or by cell death (a false positive). This counter-screen is essential to differentiate between these two mechanisms by quantifying cell viability.[20] The CellTiter-Glo® assay is an ideal choice as it also produces a luminescent signal based on the amount of ATP present, which is an indicator of metabolically active, viable cells.[21][22]
Materials:
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)[22]
-
Replicate assay plates prepared and treated exactly as in Protocol 2 (steps 1-4).
Methodology:
-
Assay Preparation: Following the 6-hour incubation with compounds and TNF-α, remove the replicate plates from the incubator.
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® 2.0 reagent to room temperature. Add 40 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[21]
-
Luminescence Reading: Read the luminescence on a plate reader. A decrease in signal in this assay indicates cytotoxicity.
Data Analysis and Quality Control
Assay Quality Control: The Z'-Factor
Causality: Before analyzing compound effects, the quality and robustness of the HTS assay must be validated for each plate. The Z'-factor is the industry-standard metric for this purpose.[23][24] It provides a statistical measure of the separation between the positive and negative control signals relative to their variability.[25]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3 * (σ_p + σ_n)) / |µ_p - µ_n| ]
Where:
-
µ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
µ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor Values: [23][26]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Plates that do not achieve a Z'-factor of ≥ 0.5 should be flagged for review or discarded from the analysis.[27]
Hit Identification
-
Data Normalization: Raw luminescence data from the primary screen is normalized to the on-plate controls to determine the percent inhibition for each compound: % Inhibition = 100 * [ (µ_neg - value_compound) / (µ_neg - µ_pos) ]
-
Primary Hit Criteria: A primary hit is defined as any compound that exhibits a percent inhibition value greater than a predetermined threshold, typically >50% or three standard deviations above the mean of the sample field.
-
Filtering with Counter-Screen Data: Data from the CellTiter-Glo® counter-screen is normalized to the DMSO control wells to determine percent viability. Compounds identified as primary hits that also show a significant decrease in cell viability (e.g., <80% viability) are flagged as cytotoxic and are excluded from further consideration.
-
Hit Confirmation: Confirmed hits are compounds that meet the activity threshold in the primary screen and show no significant cytotoxicity in the counter-screen. These compounds are then selected for more detailed dose-response analysis to determine their potency (IC50).
Example Data Presentation
The following table illustrates how screening data can be structured to facilitate hit identification.
| Compound ID | Primary Screen (% Inhibition) | Counter-Screen (% Viability) | Hit Status | Notes |
| Analog-001 | 85.2 | 95.7 | Confirmed Hit | Potent inhibition, no cytotoxicity. |
| Analog-002 | 12.5 | 101.2 | Inactive | Below activity threshold. |
| Analog-003 | 92.1 | 15.3 | Cytotoxic | Strong signal reduction due to cell death. |
| Analog-004 | 65.8 | 89.9 | Confirmed Hit | Moderate inhibition, no cytotoxicity. |
| Parthenolide | 90.0 | 92.5 | Positive Control | |
| DMSO | 0.0 | 100.0 | Negative Control |
Conclusion
This application note provides a validated, high-throughput screening workflow for the discovery of novel 3-Ethyl-1-benzofuran-2-carboxylic acid analogs with anti-inflammatory properties. By targeting the NF-κB signaling pathway with a sensitive luciferase reporter assay and incorporating a critical cytotoxicity counter-screen, this methodology ensures the efficient identification of specific and viable lead compounds. The emphasis on automated liquid handling and rigorous statistical validation using the Z'-factor establishes a trustworthy and reproducible platform for accelerating early-stage drug discovery.
References
- A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications.
- The Benefits of Automation in High Throughput Screening. Dispendix.
- Liquid-Handling in High-Throughput Screening. Microlit USA.
- Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. PubMed.
- Advances In Liquid Handling For High Throughput Screening. Scientist Live.
- Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PubMed.
- Handling High-Throughput Screening: Liquid Handlers. Technology Networks.
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed.
- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. Benchchem.
- Human NF-κB Reporter Assay Kit. Indigo Biosciences.
- CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
- High-Throughput Screening. Genedata Screener.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLOS ONE.
- High-Throughput Screening. Hudson Lab Automation.
- Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. PubMed.
- A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. ACS Omega.
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate.
- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- Z-Factor Calculator. PunnettSquare Tools.
- High-throughput screening platform for small-molecules with anti-inflammatory potential. UEF.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.
- Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Current Chemical Genomics.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.
- High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BPS Bioscience.
- CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation.
- The Z prime value (Z´). BMG LABTECH.
- High throughput screening (HTS) service Inflammation research platform. ChemDiv.
- TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
- An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central.
- TNF-α Inhibitor Library. ChemFaces.
- Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules.
- SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME.
- Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate.
- Human NF-κB Reporter Assay System. Cayman Chemical.
- Nuclear factor-kappa B (NF-κB) luciferase reporter assay. Bio-protocol.
- Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... ResearchGate.
- High-Throughput Screening. Scispot.
- A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- NF-kappa B Pathway Screening Array. RayBiotech.
- CellTiter Glo® 2 0 Cell Viability Assay. YouTube.
- Benzofuran – Knowledge and References. Taylor & Francis Online.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules.
- NF-kB Inhibitor Library. ChemFaces.
- High cell throughput, programmable fixation reveals the RNA and protein co-regulation with spatially resolved NFκB pseudo-signaling. bioRxiv.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules.
Sources
- 1. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High cell throughput, programmable fixation reveals the RNA and protein co-regulation with spatially resolved NFκB pseudo-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 15. hudsonlabautomation.com [hudsonlabautomation.com]
- 16. dispendix.com [dispendix.com]
- 17. Liquid-Handling in High-Throughput Screening [microlit.us]
- 18. scientistlive.com [scientistlive.com]
- 19. Handling High-Throughput Screening: Liquid Handlers – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 21. promega.com [promega.com]
- 22. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. punnettsquare.org [punnettsquare.org]
- 26. bmglabtech.com [bmglabtech.com]
- 27. academic.oup.com [academic.oup.com]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 3-Ethyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Benzofuran Scaffolds
The benzofuran nucleus is a prominent heterocyclic scaffold found in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The unique structural features of benzofurans make them a "privileged structure" in medicinal chemistry, particularly in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3] This application note provides a comprehensive set of protocols to systematically evaluate the antimicrobial properties of a specific derivative, 3-Ethyl-1-benzofuran-2-carboxylic acid.
The methodologies detailed herein are grounded in established standards for antimicrobial susceptibility testing, providing a robust framework for determining the compound's spectrum of activity and potency. These protocols are designed to be adaptable for screening against a panel of clinically relevant bacteria and fungi, enabling a thorough assessment of the compound's potential as a lead for further drug development.
I. Pre-experimental Considerations & Safety
A. Compound Handling and Preparation
3-Ethyl-1-benzofuran-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use.[4] For testing, a stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.
B. Selection of Test Microorganisms
The choice of microorganisms for initial screening should include representative Gram-positive and Gram-negative bacteria, as well as fungal strains. Commonly used quality control strains include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
II. Core Antimicrobial Susceptibility Testing Protocols
This section outlines three fundamental assays for assessing the antimicrobial activity of 3-Ethyl-1-benzofuran-2-carboxylic acid: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, a subsequent assay for Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion assay for a qualitative assessment of susceptibility.
A. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microorganisms.[7]
Materials:
-
3-Ethyl-1-benzofuran-2-carboxylic acid stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent control (e.g., DMSO)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 3-Ethyl-1-benzofuran-2-carboxylic acid stock solution in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the assay broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include the following controls on each plate:
-
Growth Control: Inoculum in broth without the test compound.
-
Sterility Control: Broth only, without inoculum or test compound.
-
Positive Control: Serial dilutions of a standard antibiotic.
-
Solvent Control: Inoculum in broth with the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Data Presentation: MIC Values
| Test Microorganism | Strain ID | MIC (µg/mL) of 3-Ethyl-1-benzofuran-2-carboxylic acid | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Record Value | Record Value |
| Escherichia coli | ATCC 25922 | Record Value | Record Value |
| Pseudomonas aeruginosa | ATCC 27853 | Record Value | Record Value |
| Candida albicans | ATCC 90028 | Record Value | Record Value |
B. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10] This assay is a logical extension of the MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or a multi-pronged replicator
Step-by-Step Procedure:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[9]
Data Presentation: MBC Values
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ATCC 29213 | Record Value | Record Value | Determine Ratio |
| Escherichia coli | ATCC 25922 | Record Value | Record Value | Determine Ratio |
Note: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
C. Protocol 3: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[11][12] It provides a visual representation of the antimicrobial activity through the formation of inhibition zones.[11]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Stock solution of 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive and negative control disks
-
Forceps
Step-by-Step Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of 3-Ethyl-1-benzofuran-2-carboxylic acid. Allow the solvent to evaporate completely.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[13][14] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[13][15]
-
Disk Placement: Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[14] Ensure the disks are firmly in contact with the agar.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Data Presentation: Zones of Inhibition
| Test Microorganism | Strain ID | Zone of Inhibition (mm) for 3-Ethyl-1-benzofuran-2-carboxylic acid | Positive Control Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Record Value | Record Value |
| Escherichia coli | ATCC 25922 | Record Value | Record Value |
III. Visualization of Experimental Workflows
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Caption: Workflow for Kirby-Bauer Assay.
IV. Interpretation and Further Steps
The results from these initial screens will provide valuable data on the antimicrobial potential of 3-Ethyl-1-benzofuran-2-carboxylic acid. A low MIC value indicates potent inhibitory activity. The MBC data will further characterize the compound as either bactericidal or bacteriostatic. The Kirby-Bauer assay offers a rapid, qualitative confirmation of activity.
Positive results from these foundational assays should prompt further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including drug-resistant strains.
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall synthesis inhibition, protein synthesis inhibition).
-
Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.
V. References
-
Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(11), 133-143. [Link]
-
Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]
-
Patel, R. V., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 629-635.
-
Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6149. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. [Link]
-
Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
Murias, M., et al. (2017). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 22(9), 1547. [Link]
-
Rakuno Gakuen University. (2019). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
RSC Publishing. (2021). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
ResearchGate. (2018). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. [Link]
-
BMG Labtech. (2023). The minimum bactericidal concentration of antibiotics. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Idexx. (2022). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Luber, P., et al. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1062-1068. [Link]
-
OIE. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]
-
BenchChem. (2023). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. [Link]
-
Biology LibreTexts. (2023). 7.5.2: Kirby-Bauer Disk Susceptibility Test. [Link]
-
EUCAST. (2024). Clinical Breakpoint Tables. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
PubChem. Benzofuran-2-carboxylic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.no [fishersci.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. asm.org [asm.org]
Application Notes & Protocols for Assessing the Anticancer Properties of 3-Ethyl-1-benzofuran-2-carboxylic acid
Abstract: This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of the novel compound, 3-Ethyl-1-benzofuran-2-carboxylic acid. While specific data on this molecule is nascent, the benzofuran scaffold is a well-established pharmacophore in oncology research, with derivatives reported to exhibit potent cytotoxic, pro-apoptotic, and anti-metastatic activities.[1][2][3][4] This guide presents a logical workflow, from initial cytotoxicity screening to detailed mechanistic and functional assays, culminating in a proposed framework for in vivo validation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, is a privileged structure in medicinal chemistry.[5] Its derivatives are known to possess a wide array of pharmacological activities, including significant anticancer properties.[3] Studies have shown that compounds bearing the benzofuran core can induce apoptosis, inhibit critical cell signaling pathways like mTOR and VEGFR-2, and arrest the cell cycle in various cancer cell lines.[1][6][7][8] The investigation of 3-Ethyl-1-benzofuran-2-carboxylic acid is therefore a scientifically grounded endeavor. This guide provides the experimental framework to systematically elucidate its specific anticancer profile.
Experimental Evaluation Workflow
The assessment of a novel compound requires a hierarchical approach. This workflow ensures that resources are directed efficiently, starting with broad screening and progressing to more complex, hypothesis-driven mechanistic studies.
Caption: Hierarchical workflow for anticancer drug evaluation.
Part 1: Cytotoxicity Screening - The MTT Assay
Scientific Rationale: The initial step is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Table 1: Recommended Cell Lines and Initial Compound Concentrations
| Cancer Type | Recommended Cell Line | Seeding Density (cells/well) | Initial Concentration Range (µM) |
| Breast Cancer | MCF-7, MDA-MB-231 | 5,000 - 10,000 | 0.1 - 100 |
| Lung Cancer | A549 | 5,000 - 8,000 | 0.1 - 100 |
| Colon Cancer | HCT-116, HT-29 | 8,000 - 15,000 | 0.1 - 100 |
| Cervical Cancer | HeLa | 4,000 - 7,000 | 0.1 - 100 |
Note: Seeding densities should be optimized for each cell line to ensure exponential growth during the assay period.[11]
Protocol 1.1: MTT Assay for Cytotoxicity
Materials:
-
3-Ethyl-1-benzofuran-2-carboxylic acid (stock solution in DMSO)
-
Selected cancer cell lines (see Table 1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the optimized density in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Aspirate the old medium from the wells and add 100 µL of the compound-containing medium.
-
Self-Validation System: Include the following controls:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (to control for solvent toxicity).
-
Blank Control: Wells with medium but no cells (for background subtraction).
-
-
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12][13] Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Part 2: Mechanistic Evaluation
If the compound shows significant cytotoxicity (e.g., IC50 < 20 µM), the next step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer agents are inducing programmed cell death (apoptosis) and halting the cell division cycle.
Apoptosis Assessment via Annexin V / Propidium Iodide Staining
Scientific Rationale: Apoptosis is a highly regulated process of cell suicide. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[14][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[16] Flow cytometry analysis of cells double-stained with Annexin V-FITC and PI allows for the quantitative discrimination between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Principle of Apoptosis Detection by Annexin V/PI Staining.
Protocol 2.1.1: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with the test compound at IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (and vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[15] Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[16]
-
Self-Validation System: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation for fluorescence spillover. An untreated cell sample serves as the negative control.
-
Cell Cycle Analysis
Scientific Rationale: Many anticancer drugs exert their effect by disrupting the cell division cycle, causing arrest at specific phases (G0/G1, S, or G2/M).[17] This arrest can prevent cancer cells from proliferating and may ultimately lead to apoptosis. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the standard method for cell cycle analysis.[18] Since PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content.[19] This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Protocol 2.2.1: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the test compound at IC50 and 2x IC50 concentrations.
-
Cold 70% ethanol.
-
PBS.
-
PI Staining Buffer (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[20]
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates as described in Protocol 2.1.1. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells, allowing the dye to enter.[20]
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Buffer. The RNase A is crucial as it degrades RNA, ensuring that PI only stains DNA.[18][20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[20]
Part 3: Metastatic Potential Assessment
A critical hallmark of cancer is its ability to metastasize. It is vital to assess whether the compound can inhibit cell migration and invasion, the key processes underlying metastasis.
Cell Migration - Wound Healing (Scratch) Assay
Scientific Rationale: The wound healing assay is a straightforward method to study collective cell migration in vitro.[21] A scratch is created in a confluent monolayer of cells, and the rate at which cells migrate to "heal" or close the wound is monitored over time.[21][22] A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Protocol 3.1.1: Wound Healing Assay
Materials:
-
Cells cultured in 12- or 24-well plates.
-
Sterile 200 µL pipette tip.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Create Monolayer: Seed cells in a plate and grow them until they form a fully confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer with firm, consistent pressure.[21][22]
-
Wash and Treat: Gently wash the well twice with medium to remove detached cells.[22] Add fresh medium containing the test compound at a non-lethal concentration (e.g., below IC50) to avoid confounding results from cytotoxicity.
-
Image Acquisition: Immediately capture an image of the scratch at defined locations (T=0). Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).[21]
-
Data Analysis: Measure the width or area of the cell-free gap at each time point using ImageJ. Calculate the percentage of wound closure relative to the initial (T=0) gap. Compare the closure rate between treated and control groups.
Cell Invasion - Transwell (Boyden Chamber) Assay
Scientific Rationale: The Transwell assay assesses a cell's ability to invade through an extracellular matrix (ECM) barrier, mimicking the invasion of the basement membrane during metastasis.[23] The assay uses an insert with a porous membrane coated with a layer of Matrigel (an ECM protein mixture).[24] Cells are seeded in the upper chamber, and a chemoattractant (like medium with FBS) is placed in the lower chamber. Only invasive cells can degrade the Matrigel and migrate through the pores to the other side of the membrane.[23]
Protocol 3.2.1: Transwell Invasion Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
Matrigel or another ECM gel.
-
Serum-free medium and medium with 10% FBS.
-
Cotton swabs, methanol (for fixation), and Crystal Violet stain.[25]
Procedure:
-
Prepare Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Incubate for at least 1 hour at 37°C to allow it to solidify.[25]
-
Cell Preparation: Starve the cancer cells in serum-free medium for several hours. Harvest and resuspend them in serum-free medium.
-
Seeding: Add 600 µL of medium containing 10% FBS (the chemoattractant) to the lower chamber of a 24-well plate.[25] Seed the starved cells (e.g., 5 x 10^4 cells) in 100-200 µL of serum-free medium containing the test compound into the upper chamber of the insert.[25]
-
Incubation: Incubate for 24-48 hours.
-
Remove Non-Invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.[23][25]
-
Fix and Stain: Fix the invaded cells on the bottom of the membrane with methanol for 10-20 minutes.[25] Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[25]
-
Quantification: Wash the inserts thoroughly to remove excess stain. Count the number of stained, invaded cells in several microscopic fields per insert. Compare the number of invaded cells between treated and control groups.
Part 4: Proposed In Vivo Validation
Scientific Rationale: Positive and compelling in vitro data must be validated in a living organism to assess a compound's true therapeutic potential.[26][27] The cell line-derived xenograft (CDX) model is a standard and essential preclinical tool for this purpose.[28][29][30] In this model, human cancer cells are implanted into immunodeficient mice, where they form solid tumors.[31] The mice are then treated with the test compound, and its effect on tumor growth, animal survival, and potential toxicity is evaluated. This model provides crucial data on drug efficacy and tolerability that bridges the gap between laboratory studies and potential clinical trials.[29]
A typical study would involve subcutaneously injecting a human cancer cell line (e.g., A549, HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).[28][31] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a defined schedule. Tumor volume and body weight are measured regularly to assess efficacy and toxicity, respectively.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Xenograft tumor model. SMC Laboratories Inc. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Enzo Life Sciences. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Scratch Wound Healing Assay. Bio-protocol. [Link]
-
Bioassays for anticancer activities. PubMed. [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Scratch Wound Healing Assay Protocol. Scribd. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central. [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]
-
Invasion Assay Protocol. SnapCyte. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Informa UK Limited. [Link]
-
Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. [Link]
-
Xenograft Models. Creative Biolabs. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central. [Link]
-
Scratch Assay protocol. University of California, Irvine. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
-
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Oita University. [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. clyte.tech [clyte.tech]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 25. snapcyte.com [snapcyte.com]
- 26. noblelifesci.com [noblelifesci.com]
- 27. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. blog.crownbio.com [blog.crownbio.com]
- 30. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 31. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, mechanistically-grounded solutions to improve yield and purity.
Overview of the Core Synthesis: Perkin-Oglialoro Reaction
The most prevalent and classical method for synthesizing 3-substituted-1-benzofuran-2-carboxylic acids is the Perkin-Oglialoro reaction. This reaction involves the condensation of a salicylaldehyde with an aliphatic acid anhydride and its corresponding sodium or potassium salt, which acts as the base. In the case of 3-Ethyl-1-benzofuran-2-carboxylic acid, the key reagents are salicylaldehyde, propanoic anhydride, and sodium propionate.
The reaction proceeds through a series of steps including an aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the benzofuran ring. While robust, this reaction is sensitive to several parameters that can significantly impact the final yield and purity.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: A low or zero yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.[1][2]
-
Cause A: Reagent Purity and Stoichiometry
-
Insight: The Perkin-Oglialoro reaction is highly sensitive to moisture. Water can hydrolyze the propanoic anhydride, consuming it before it can react with the salicylaldehyde.[2][3] Similarly, the base (sodium propionate) must be anhydrous. Impurities in the starting salicylaldehyde can also lead to side reactions.
-
Solution:
-
Dry Reagents: Ensure salicylaldehyde is pure and dry. Propanoic anhydride should be freshly opened or distilled before use. Dry the sodium propionate in an oven at >120°C for several hours and cool it in a desiccator before use.
-
Verify Stoichiometry: An excess of the anhydride and base is typically required. A common molar ratio is 1 equivalent of salicylaldehyde to 2-3 equivalents of propanoic anhydride and 1.5-2.5 equivalents of sodium propionate.
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Insight: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.[2][3] Conversely, if the temperature is too high (e.g., >180°C), undesirable side reactions such as decarboxylation of the final product or polymerization of the starting materials can occur, reducing the yield.[4]
-
Solution:
-
Precise Temperature Control: The reaction is typically performed by heating the mixture to 140-160°C. Use an oil bath and a contact thermometer for accurate temperature monitoring and control.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the salicylaldehyde starting material. The reaction is often complete within 3-6 hours.
-
-
-
Cause C: Inefficient Workup and Isolation
-
Insight: The product is generated as a carboxylate salt during the reaction. It must be protonated with a strong acid to precipitate as the desired carboxylic acid. If the acidification is incomplete, a significant portion of the product will remain dissolved in the aqueous phase and be lost.[1]
-
Solution:
-
Complete Hydrolysis & Acidification: After cooling, the reaction mixture is typically poured into water. The excess anhydride hydrolyzes to propanoic acid. Then, the solution must be acidified, usually with concentrated HCl, until the pH is strongly acidic (pH 1-2). Ensure thorough mixing during acidification to protonate all the carboxylate.
-
Proper Filtration: Isolate the precipitated solid product by suction filtration and wash it thoroughly with cold water to remove inorganic salts and residual propanoic acid.[5]
-
-
Question 2: My final product is impure and difficult to purify. What side products might be forming?
Answer: Impurities often arise from competing reaction pathways or from the decomposition of reactants and products.
-
Side Product A: 2-Propanoyloxybenzoic acid
-
Insight: This can form if the salicylaldehyde's phenolic hydroxyl group is acylated by propanoic anhydride. While this intermediate can lead to the desired product, its accumulation suggests that the conditions are not optimal for the subsequent condensation and cyclization steps.
-
Solution: Ensure the reaction temperature is high enough to drive the reaction forward past this intermediate. The presence of a sufficient amount of base (sodium propionate) is crucial for deprotonating the α-carbon of the anhydride, favoring the desired condensation pathway.
-
-
Side Product B: Coumarin-3-propanoic acid
-
Insight: A competing reaction can lead to the formation of a coumarin derivative. However, the Perkin rearrangement, which can convert coumarins to benzofurans, is also possible under basic conditions.[6] The presence of such impurities suggests a complex reaction mixture.
-
Solution: Strict adherence to the optimal temperature range (140-160°C) can minimize the formation of these rearranged byproducts.
-
-
Side Product C: Polymeric/Tarry Materials
-
Insight: Aldehydes can polymerize under harsh basic or high-temperature conditions.[4] This is often the source of dark, tarry residues that complicate purification.
-
Solution: Avoid overheating the reaction mixture. Adding the reagents at room temperature before slowly heating can sometimes mitigate initial, uncontrolled side reactions.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for recrystallizing the final product?
-
A: A mixed solvent system of ethanol and water is commonly effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
-
Q: Can I use triethylamine instead of sodium propionate as the base?
-
A: While triethylamine is a common organic base, the Perkin-Oglialoro reaction traditionally uses the salt of the corresponding acid (sodium propionate). This is because the propionate anion is crucial for forming the necessary enolate from propanoic anhydride to initiate the condensation. Using a different base can alter the reaction pathway and may not be effective.
-
-
Q: How can I be sure the reaction is complete?
-
A: The most reliable method is Thin Layer Chromatography (TLC). Prepare a solution of your starting material (salicylaldehyde) as a reference. Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (like ethyl acetate), and spot it on a TLC plate against the starting material. The reaction is complete when the spot corresponding to salicylaldehyde has disappeared.
-
Data & Protocols
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | Salicylaldehyde: 1 eq. | Limiting Reagent |
| Propanoic Anhydride: 2.5 eq. | Acts as both reagent and solvent; drives equilibrium. | |
| Sodium Propionate: 2.0 eq. | Anhydrous; acts as the base to form the enolate. | |
| Temperature | 140-160 °C | Balances reaction rate against thermal decomposition. |
| Reaction Time | 3-6 hours | Typically sufficient for full conversion (monitor by TLC). |
| Workup | Pour into H₂O, then acidify with conc. HCl to pH 1-2 | Hydrolyzes excess anhydride and precipitates the product. |
| Purification | Recrystallization (Ethanol/Water) | Removes inorganic salts and organic impurities. |
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All lab work should be conducted with appropriate safety measures and personal protective equipment.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add sodium propionate (19.2 g, 0.2 mol).
-
Add salicylaldehyde (12.2 g, 0.1 mol) and propanoic anhydride (32.5 g, 0.25 mol).
-
-
Reaction:
-
Heat the flask in a preheated oil bath set to 150°C.
-
Stir the mixture, which will become homogeneous as the reagents melt and react.
-
Maintain the temperature and continue heating for 4-5 hours. Monitor the reaction's progress by TLC if desired.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to approximately 80-90°C.
-
Carefully and slowly pour the warm mixture into 200 mL of water in a beaker with stirring. Caution: This hydrolysis is exothermic.
-
Once the hydrolysis is complete, add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH 1-2). A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by suction filtration using a Büchner funnel.
-
Wash the solid cake with two portions of 50 mL cold water.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Add the minimum amount of hot ethanol required to dissolve the solid.
-
Slowly add hot water to the solution until it just becomes cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol/water (50:50) mixture, and dry in a vacuum oven.
-
References
-
HETEROCYCLES, Vol. 81, No. 12, 2010. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
- Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021.
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220.
-
Molecules. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available from: [Link]
-
MDPI. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available from: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]
-
ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Available from: [Link]
-
PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available from: [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
Quora. In organic chemistry, why is my percent yield so low?. Available from: [Link]
-
MDPI. (2007). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available from: [Link]
-
Beilstein Archives. (2019). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Available from: [Link]
-
ResearchGate. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]
-
Organic Syntheses. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles, troubleshooting common issues, and providing robust optimization strategies to ensure the success of your experiments.
The synthesis of substituted benzofuran-2-carboxylic acids is crucial for developing biologically active molecules for potential therapeutic use.[1] This guide will focus on a reliable and adaptable synthetic route, addressing potential pitfalls with scientifically grounded solutions.
Section 1: Recommended Synthetic Pathway and Mechanism
A robust and frequently employed method for synthesizing 3-alkyl-1-benzofuran-2-carboxylates involves a two-step, one-pot condensation and cyclization of a substituted 2-hydroxyketone with an α-haloester, followed by hydrolysis. This approach offers high convergence and adaptability.
Overall Reaction Scheme:
-
Step 1: O-Alkylation & Intramolecular Cyclization: Reaction of 2-hydroxypropiophenone with ethyl bromoacetate to form an intermediate ester, which undergoes an intramolecular aldol-type condensation (Darzens or similar) and dehydration to yield ethyl 3-ethyl-1-benzofuran-2-carboxylate.
-
Step 2: Saponification: Alkaline hydrolysis of the ethyl ester to afford the target 3-Ethyl-1-benzofuran-2-carboxylic acid.
Reaction Mechanism Workflow
Below is a diagram illustrating the key transformations in this synthetic sequence.
Caption: Reaction mechanism for the synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Section 2: Troubleshooting Guide (Question & Answer)
This section addresses the most common issues encountered during the synthesis.
Category: Low Reaction Yield
Q1: My overall yield is extremely low after the final work-up. What are the primary points of failure?
A1: Low overall yield is typically a cumulative problem. The most critical steps to investigate are:
-
Incomplete O-alkylation: The initial reaction of the phenoxide with ethyl bromoacetate may be slow or incomplete. This is often due to an insufficiently strong base or non-optimal solvent choice.
-
Failed Cyclization: The O-alkylated intermediate may be stable and fail to cyclize. This step often requires a stronger base and/or higher temperatures than the initial alkylation. Some published procedures report isolating this intermediate when conditions are not forcing enough.[2]
-
Product Loss During Work-up: The final carboxylic acid is precipitated by acidification. If the pH is not carefully controlled, or if the product has some solubility in the aqueous layer, significant losses can occur. Ensure acidification is done slowly in an ice bath to a pH of ~2-3 for complete precipitation.
Q2: My reaction stalls after forming the O-alkylated intermediate. How can I drive the cyclization to completion?
A2: This is a very common issue. The intramolecular condensation requires the formation of an enolate from the methylene group adjacent to the ester.
-
Solution 1: Stronger Base: If you used a mild base like K₂CO₃ for the initial alkylation, it is likely not strong enough to efficiently promote the subsequent cyclization. After the alkylation is complete (confirm by TLC), adding a stronger base like sodium ethoxide (NaOEt) is highly effective.[2]
-
Solution 2: Increase Temperature: The cyclization and subsequent dehydration are often favored at higher temperatures. Refluxing the reaction mixture after the addition of the stronger base is a standard procedure.[2]
-
Solution 3: Change Solvent: If using a solvent like acetone or acetonitrile for the first step, switching to a higher-boiling solvent like ethanol or THF for the cyclization step can be beneficial, especially when using NaOEt as the base.
Category: Impurity Formation
Q3: I have a major byproduct that I can't identify, leading to difficult purification. What could it be?
A3: Besides the uncyclized intermediate, a few side reactions are possible:
-
Self-Condensation of 2-hydroxypropiophenone: Under strong basic conditions, the ketone can undergo self-aldol condensation, though this is usually less favorable than the desired intramolecular reaction.
-
Hydrolysis of Ethyl Bromoacetate: If there is moisture in your reaction, the base can hydrolyze your alkylating agent, rendering it ineffective. Always use anhydrous solvents and dry reagents.[3]
-
Formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid derivatives: In related syntheses like the Perkin rearrangement, the formation of an uncyclized vinyl halide intermediate is a known issue if the final ring-closing nucleophilic attack is slow.[3] While the mechanism is different here, an analogous elimination/rearrangement could be possible under certain conditions.
To minimize byproducts, ensure a stepwise approach: first, confirm the completion of the O-alkylation at a moderate temperature with a base like K₂CO₃, then introduce the stronger base (NaOEt) and heat to initiate cyclization. This controlled sequence can prevent side reactions.
Q4: The final acid product is an oil or discolored solid that is difficult to purify. What are the best purification methods?
A4:
-
Purify the Intermediate Ester: The most effective strategy is to purify the ethyl 3-ethyl-1-benzofuran-2-carboxylate intermediate before hydrolysis. It is typically a stable solid or high-boiling oil that is readily purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2][4] Purifying the ester removes non-acidic byproducts and starting materials, ensuring the subsequent hydrolysis yields a much cleaner crude acid.
-
Recrystallization of the Acid: The final carboxylic acid can often be purified by recrystallization. Common solvent systems include ethanol/water, acetic acid/water, or toluene. Experiment with small quantities to find the optimal solvent.
Section 3: Optimization Strategies (FAQs)
Q5: How does the choice of base affect the reaction outcome?
A5: The base is arguably the most critical parameter. Its role is twofold: deprotonating the phenol for the initial alkylation and deprotonating the α-carbon for the cyclization.
| Base | Typical Solvent | Temperature | Application & Rationale |
| K₂CO₃ | Acetonitrile, Acetone, DMF | Ambient to Reflux | Good for O-alkylation. Mild and inexpensive. Generally not strong enough for efficient intramolecular cyclization.[4][5] |
| NaH | Anhydrous THF, Toluene | 0 °C to Reflux | Strong, non-nucleophilic base. Effective for both steps but requires strictly anhydrous conditions. Can lead to side reactions if not controlled.[2] |
| NaOEt | Ethanol | Reflux | Excellent for cyclization. Often added after an initial alkylation step with a milder base. The conjugate acid (ethanol) is the solvent, making it ideal.[2] |
| NaOH/KOH | Ethanol, Methanol | Reflux | Used for hydrolysis. Can also be used for Perkin-type rearrangements but may cause premature ester hydrolysis if used in the initial steps.[1][4] |
Q6: Can microwave-assisted heating be used to optimize this synthesis?
A6: Yes, microwave irradiation is an excellent strategy for accelerating this type of reaction. Studies on the related Perkin rearrangement to form benzofuran-2-carboxylic acids have shown a dramatic reduction in reaction time from hours to just minutes, with very high yields.[1]
-
Application: You could adapt this for the intramolecular cyclization step. After forming the O-alkylated intermediate, the reaction mixture (with a suitable base like NaOH in ethanol) could be subjected to microwave heating (e.g., 300W, 5-10 minutes).[1] This would likely promote both the cyclization and hydrolysis in a single, rapid step.
Section 4: Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Ethyl-1-benzofuran-2-carboxylate
-
To a solution of 2-hydroxypropiophenone (1.0 eq) in anhydrous acetonitrile (10 mL per 10 mmol of ketone), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the consumption of the starting ketone by TLC (e.g., 4:1 Hexane:EtOAc).
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude O-alkylated intermediate.
-
Dissolve the crude intermediate in absolute ethanol (15 mL per 10 mmol).
-
Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol. Add this solution dropwise to the intermediate solution at room temperature.
-
Heat the resulting mixture to reflux for 1-3 hours, monitoring the formation of the benzofuran ester by TLC.
-
After completion, cool the reaction, neutralize carefully with dilute HCl, and remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester.
Protocol 2: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic acid
-
Dissolve the purified ethyl ester (1.0 eq) in ethanol (10 mL per 5 mmol of ester).
-
Add a solution of sodium hydroxide (NaOH, 3.0 eq) in water (5 mL per 5 mmol of ester).
-
Heat the mixture to reflux for 2-4 hours until the ester spot disappears on TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify with cold 2M HCl with vigorous stirring until the pH is ~2. A solid precipitate should form.
-
Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Section 5: Troubleshooting Flowchart
This decision tree can help diagnose issues based on TLC analysis after the cyclization step (Protocol 1, Step 8).
Caption: A decision tree for troubleshooting the synthesis based on TLC analysis.
References
-
Khan, I. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
-
Maccioni, E. et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]
-
Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
Journal of Global Pharma Technology. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220. [Link]
-
Kowalewska, M. et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of 3-Ethyl-1-benzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for the purification of 3-Ethyl-1-benzofuran-2-carboxylic acid. As a crucial heterocyclic building block in medicinal chemistry, obtaining this compound in high purity is paramount for reliable downstream applications. This document is structured to address common challenges with practical, field-proven solutions, explaining not just the "how" but the critical "why" behind each experimental choice.
Section 1: Understanding the Core Challenges & Frequently Asked Questions (FAQs)
Purifying 3-Ethyl-1-benzofuran-2-carboxylic acid presents a unique set of challenges stemming from its chemical nature. Its carboxylic acid group dictates its solubility and reactivity, while the benzofuran core can be susceptible to degradation under harsh conditions. Potential impurities are often structurally similar, making separation difficult.
Q1: What are the most common impurities I should expect in my crude 3-Ethyl-1-benzofuran-2-carboxylic acid?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: For instance, if synthesized via Perkin rearrangement, residual 3-halo-4-ethylcoumarin may be present.[1] Syntheses starting from substituted salicylaldehydes may contain residual aldehyde.[2]
-
Side-Products: Incomplete cyclization can lead to open-chain intermediates.[3] Over-alkylation or side reactions on the benzofuran ring can also occur.
-
Reagents and Solvents: Residual base (e.g., NaOH, K₂CO₃) or acid (from workup) and high-boiling point solvents (e.g., DMF, DMSO) are common.
-
Hydrolysis Products: If the synthesis involves an ester intermediate (e.g., ethyl 3-ethyl-1-benzofuran-2-carboxylate), incomplete hydrolysis will leave residual ester in the final product.[3][4]
Q2: My crude product is a persistent oil or a sticky gum instead of a solid. How can I induce crystallization?
A2: An oily or gummy product typically indicates the presence of significant impurities or residual solvent that is depressing the melting point and disrupting the crystal lattice.
-
Initial Cleanup: First, attempt a rigorous acid-base extraction to remove neutral and basic impurities.[5] This is often sufficient to yield a solid product upon re-acidification and isolation.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which your compound is soluble but the impurity is not (or vice-versa) can sometimes help. For example, dissolving the oil in dichloromethane and then evaporating can help remove residual water or other high-boiling solvents.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane, water) dropwise until persistent cloudiness is observed. Let the mixture stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
Q3: My compound streaks badly on a silica gel TLC plate. What's happening and how can I get clean spots?
A3: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of your compound interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[5] This creates a mixed-state equilibrium between the protonated and deprotonated forms, which travel up the plate at different rates, resulting in a streak rather than a compact spot.
To resolve this, you must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., hexane/ethyl acetate).[5] The excess acid in the mobile phase ensures your compound remains fully protonated, minimizing its interaction with the stationary phase and resulting in a sharp, well-defined spot.
Q4: How do I effectively remove residual water from my final product?
A4: Water can be a stubborn impurity, especially if the compound is hygroscopic.
-
Azeotropic Distillation: Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol. Remove the solvent on a rotary evaporator. Repeat this process 2-3 times.
-
Drying under High Vacuum: Place the sample in a desiccator or Schlenk flask under high vacuum for several hours, potentially over a strong desiccant like phosphorus pentoxide (P₂O₅). Gentle heating (if the compound is thermally stable) can accelerate the process.
Section 2: In-Depth Purification Protocols & Troubleshooting
Guide 1: Purification via Acid-Base Extraction
This technique is the first line of defense and is exceptionally effective at removing neutral or basic impurities from your acidic product. The principle relies on the differential solubility of the compound in its neutral form versus its salt form.[6][7] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which moves into the aqueous phase, leaving water-insoluble neutral impurities behind in the organic phase.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Use a volume roughly equal to the organic layer.
-
Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the pressure from the CO₂ gas that evolves during neutralization.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery.[5] Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been carried over, add a small amount of fresh organic solvent (e.g., ethyl acetate) to the combined aqueous extracts and shake. Discard this organic wash.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add a strong acid, such as 6M HCl, dropwise.[5] Your product will precipitate as a solid as it is re-protonated. Continue adding acid until the solution is acidic to litmus or pH paper (pH ~2) and no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid thoroughly under vacuum.
| Problem | Probable Cause(s) | Recommended Solution |
| Emulsion forms at the interface | Layers have similar densities; agitation was too vigorous. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Product oils out on acidification | Impurities are still present; product has a low melting point; solution is too warm. | Ensure the aqueous extract is thoroughly chilled in an ice bath before and during acidification. If it still oils out, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent. |
| Low recovery of product | Incomplete extraction; insufficient acidification. | Perform additional extractions of the original organic layer. When re-acidifying, ensure the pH is robustly acidic (pH 1-2) to fully protonate the carboxylate. |
Guide 2: Purification via Column Chromatography
Chromatography is used to separate the target compound from impurities with similar polarities, such as unreacted starting materials or side-products.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. As discussed in the FAQs, use an eluent containing 0.5-1% acetic acid. A good system will give your product an Rf value between 0.25 and 0.35 and show good separation from impurities. Common systems for benzofuran derivatives include gradients of ethyl acetate in hexane or petroleum ether.[4][8][9]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Ethyl-1-benzofuran-2-carboxylic acid.
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. The high surface area provides good separation capacity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate + 0.5% Acetic Acid | A versatile system for compounds of medium polarity. The acetic acid is critical to prevent peak tailing by keeping the carboxylic acid protonated.[5] |
| Gradient | Isocratic or shallow gradient | Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity if needed to elute the product. |
| Detection | UV light (254 nm) | The benzofuran ring is a strong UV chromophore, making it easily visible on TLC plates. |
Section 3: Purity Assessment of the Final Product
No purification is complete without validation. Use a combination of methods to confirm the purity and identity of your 3-Ethyl-1-benzofuran-2-carboxylic acid.
| Technique | Purpose | Key Advantages & Insights |
| Melting Point | Assess Purity | A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity.[10] Impurities will broaden and depress the melting point. |
| HPLC | Quantify Purity | High-performance liquid chromatography provides quantitative data on purity (e.g., >99% by area). A reverse-phase C18 column is typically used.[11][12] |
| ¹H and ¹³C NMR | Confirm Structure & Identify Impurities | Nuclear Magnetic Resonance is the gold standard for structural confirmation. The absence of signals corresponding to starting materials or side-products confirms purity. |
| Mass Spectrometry (MS) | Confirm Molecular Weight | Provides the molecular weight of the compound, confirming its identity. Often coupled with GC or LC for impurity identification.[11] |
Section 4: Visualization of Workflows and Logic
Visual aids are essential for planning and executing complex experimental procedures. The following diagrams, rendered in DOT language, outline a general purification strategy and a troubleshooting decision tree.
Caption: General purification workflow for 3-Ethyl-1-benzofuran-2-carboxylic acid.
Caption: Troubleshooting logic for selecting a primary purification strategy.
Section 5: References
-
Acid–base extraction - Wikipedia . Wikipedia. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Acid-Base Extraction . University of Colorado Boulder. [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors . MDPI. [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS . HETEROCYCLES. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Indian Journal of Chemistry. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . PMC - PubMed Central. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . NIH. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones . Semantic Scholar. [Link]
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . MDPI. [Link]
-
Preparation of benzofuran derivatives . Google Patents.
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate . Organic Syntheses Procedure. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN . London Business Publications. [Link]
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances . Semantic Scholar. [Link]
-
Benzofuran synthesis . Organic Chemistry Portal. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate . Organic Syntheses. [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid . Technical Disclosure Commons. [Link]
-
Benzofuran-2-carboxylic acid | CAS#:496-41-3 . Chemsrc. [Link]
-
1-benzofuran-2-carboxylic acid . ChemSynthesis. [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
3-Ethyl-1-benzofuran-2-carboxylic acid stability and storage conditions
Welcome to the comprehensive technical support guide for 3-Ethyl-1-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth FAQs, troubleshooting guides, and validated protocols to maintain the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 3-Ethyl-1-benzofuran-2-carboxylic acid?
For maximal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended storage is at 2-8°C (refrigerated).[1] The benzofuran core can be sensitive to light and air, so storage in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) is ideal for preventing photodegradation and oxidation.[1]
Q2: I need to prepare a stock solution. What solvents are recommended, and what is the best practice for storage?
3-Ethyl-1-benzofuran-2-carboxylic acid is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. For initial solubilization of carboxylic acids, a small amount of a suitable solvent like ethanol can be used, followed by dilution with an aqueous buffer if required for your experiment.[1]
For long-term storage of stock solutions, it is advisable to:
-
Use high-purity, anhydrous solvents to minimize moisture-related degradation.
-
Store solutions at -20°C or -80°C in tightly sealed vials.
-
For aqueous-based buffers, prepare fresh solutions for each experiment to avoid potential microbial growth and hydrolysis.
-
If using DMSO, be aware that it can absorb atmospheric moisture, so handle it in a low-humidity environment.
Q3: What are the primary chemical incompatibilities for this compound?
Avoid strong oxidizing agents, strong bases, and amines.[1] Strong oxidizers can lead to the oxidative cleavage of the benzofuran ring. Strong bases can deprotonate the carboxylic acid, and at elevated temperatures, may promote ring-opening hydrolysis of the furan moiety.[1] Amines can act as bases and may also participate in unwanted side reactions.
Q4: Is 3-Ethyl-1-benzofuran-2-carboxylic acid sensitive to air or light?
Benzofuran and its derivatives are known to be sensitive to air and light.[1] Prolonged exposure to air can lead to oxidation, while exposure to UV light can induce photodegradation. It is crucial to handle the compound under subdued light and consider using an inert atmosphere for long-term storage and sensitive reactions.
Q5: What are the visual signs of degradation I should watch for?
A pure sample of 3-Ethyl-1-benzofuran-2-carboxylic acid should be a white to off-white solid. Any significant color change, such as yellowing or browning, may indicate degradation. In solution, the appearance of turbidity or precipitation where the compound was previously fully dissolved can also be a sign of instability or the formation of insoluble degradation products.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 3-Ethyl-1-benzofuran-2-carboxylic acid in experimental settings.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Solid Storage: Confirm that the solid material has been stored at 2-8°C, protected from light and moisture.
-
Evaluate Stock Solution: Check the age of your stock solution. For optimal results, prepare fresh stock solutions. If stored, ensure they were kept at -20°C or below in a tightly sealed, light-protected vial.
-
Purity Analysis: If you have access to analytical instrumentation, run a quick purity check using a technique like HPLC-UV. Compare the chromatogram of a freshly prepared solution from the solid with that of your older stock solution. Look for the appearance of new peaks or a decrease in the main peak's area percentage.
-
Protocol Review: Scrutinize your experimental conditions. Is the pH of your buffer appropriate? Are there any strong bases or oxidizing agents present that could be degrading your compound?
-
Remediation: If degradation is suspected, discard the old stock solution and prepare a new one from a reliable source of the solid compound. If the solid itself is compromised, obtain a new batch.
Issue 2: Unexpected peaks in HPLC or LC-MS analysis.
Possible Cause: Presence of impurities from synthesis or degradation products.
Potential Degradation Pathways and Products:
-
Oxidative Cleavage: The furan ring of the benzofuran nucleus is susceptible to oxidation. This can lead to ring-opening, potentially forming derivatives of salicylic acid or salicylaldehyde.[2][3] For 3-Ethyl-1-benzofuran-2-carboxylic acid, this could result in compounds like 2-(1-oxopropyl)salicylic acid.
-
Decarboxylation: While generally stable, prolonged exposure to high temperatures or certain catalytic conditions could lead to decarboxylation, though this is less common for aromatic carboxylic acids.
-
Photodegradation: Exposure to UV light can lead to complex reactions, including dimerization or the formation of radical species.
Troubleshooting Steps:
-
Analyze Peak Characteristics: Examine the UV spectrum of the unknown peak in your HPLC analysis. Benzofuran derivatives typically have a characteristic UV absorbance. A significant shift in the absorbance maximum may indicate a change in the core structure.
-
Mass Spectrometry Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peak to hypothesize its structure. Compare the observed mass with potential degradation products.
-
Stress Studies: To confirm if the impurity is a degradation product, you can perform a forced degradation study. Expose a small sample of your compound to harsh conditions (e.g., heat, light, acid, base, or an oxidizing agent) and monitor the formation of the impurity peak by HPLC.
Issue 3: Poor solubility of the compound in the desired solvent.
Possible Cause: Incorrect solvent choice or insufficient solubilization technique.
Solubility and Solution Preparation Workflow:
Caption: Workflow for preparing stock solutions.
Detailed Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the required amount of 3-Ethyl-1-benzofuran-2-carboxylic acid in a clean, dry vial.
-
Initial Dissolution: Add a small volume of a high-purity organic solvent such as DMSO or ethanol to the solid.
-
Solubilization: Gently vortex or sonicate the mixture to aid dissolution. Gentle warming (to approximately 37°C) can be employed, but be cautious as excessive heat can promote degradation.
-
Dilution: Once the compound is fully dissolved, dilute the solution to the desired final concentration with your experimental buffer or solvent.
-
Storage: For short-term use, keep the solution on ice and protected from light. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solid Storage Temp. | 2-8°C | Minimizes thermal degradation. |
| Solid Storage Atmo. | Inert gas (Argon/Nitrogen) | Prevents oxidation. |
| Light Exposure | Protect from light (Amber Vial) | Prevents photodegradation. |
| Stock Solution Storage | -20°C to -80°C | Ensures long-term stability of the solution. |
| Incompatible Materials | Strong Oxidizers, Strong Bases, Amines | Avoids chemical reactions leading to degradation.[1] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Materials:
-
3-Ethyl-1-benzofuran-2-carboxylic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or trifluoroacetic acid)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Dilute this stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B (equilibration)
-
-
-
Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
References
- Fisher Scientific. Safety Data Sheet: 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Gesto, D., et al. (2018). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 23(11), 2884. [Link]
-
ResearchGate. (n.d.). Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane. [Link]
Sources
- 1. A new alkaline rearrangement of the benzofuran skeleton. One step transformation of 2‐(2‐benzofuranyl)benzonitriles into (Z)‐phenylmethyleneisoindolinones | Semantic Scholar [semanticscholar.org]
- 2. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethyl-1-benzofuran-2-carboxylic acid Derivatization
This guide serves as a specialized resource for researchers, medicinal chemists, and process development scientists working with 3-ethyl-1-benzofuran-2-carboxylic acid and its analogs. The derivatization of this heterocyclic carboxylic acid is a critical step in the synthesis of numerous biologically active compounds. However, the unique electronic and steric properties of the benzofuran scaffold can introduce specific challenges not encountered with simpler aliphatic or aromatic acids.
This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. The focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Esterification Reactions
Esterification is a fundamental transformation, yet achieving high yields and purity with 3-ethyl-1-benzofuran-2-carboxylic acid requires careful consideration of reaction conditions to overcome equilibrium limitations and potential side reactions.
Frequently Asked Questions (Esterification)
Question 1: My Fischer esterification with a simple alcohol (e.g., methanol, ethanol) is giving low yields (<50%). How can I drive the reaction to completion?
Answer: This is a classic problem rooted in the fact that Fischer esterification is a reversible, equilibrium-driven process.[1][2][3] The equilibrium constant for this reaction is often close to 1, meaning a simple 1:1 molar ratio of acid to alcohol will not suffice. The key is to manipulate the equilibrium based on Le Châtelier's principle.
Causality & Solution:
-
Excess Alcohol: The most straightforward method is to use the alcohol as the reaction solvent, creating a large molar excess that pushes the equilibrium towards the ester product.[1][2]
-
Water Removal: The reaction produces one equivalent of water for every equivalent of ester formed.[2] Actively removing this water is highly effective.
-
Method A (Dean-Stark Apparatus): For alcohols that form an azeotrope with water (e.g., butanol) or when using a co-solvent like toluene, a Dean-Stark trap is the industry standard for physically sequestering water as it forms.
-
Method B (Drying Agents): While less common, incorporating a chemical drying agent can work, but its compatibility with the acidic conditions must be verified.
-
-
Acid Catalyst Choice: While sulfuric acid (H₂SO₄) is common, it can sometimes promote charring or side reactions with sensitive substrates.[2] Consider using p-toluenesulfonic acid (TsOH), which is a solid, easier to handle, and often considered milder.[2][4]
Question 2: I'm observing significant decomposition and a dark reaction mixture when attempting esterification under strong acid catalysis at high temperatures. What is happening?
Answer: The benzofuran ring system, while aromatic, can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures. The combination of a strong protic acid and heat can lead to electrophilic attack on the electron-rich furan ring, leading to polymerization or charring.
Causality & Solution:
-
Lower Reaction Temperature: First, attempt the reaction at the lowest effective temperature. Even a modest increase in reaction time at a lower temperature is preferable to product degradation.
-
Alternative, Milder Esterification Methods: If acidic conditions are inherently problematic, bypass the Fischer esterification entirely.
-
Alkylation of the Carboxylate Salt: This is a robust, non-acidic method. First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., potassium carbonate (K₂CO₃)[5], cesium carbonate) to form the carboxylate salt. Then, add a suitable alkylating agent like dimethyl sulfate[5][6] or an alkyl iodide in a polar aprotic solvent like DMF or acetone. This is an Sₙ2 reaction and avoids strong acid.
-
Activation with Thionyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] This intermediate reacts rapidly and cleanly with alcohols, often at room temperature or slightly above, in the presence of a mild base like pyridine or triethylamine to scavenge the HCl byproduct.[8] This method avoids strong protic acids altogether.
-
Workflow: Troubleshooting Low Esterification Yield
The following diagram outlines a decision-making process for addressing low yields in the esterification of 3-ethyl-1-benzofuran-2-carboxylic acid.
Caption: Decision tree for troubleshooting esterification reactions.
Section 2: Troubleshooting Amidation Reactions
Amide bond formation is arguably the most frequent reaction in drug development. Success hinges on the effective activation of the carboxylic acid, as a direct reaction between the acid and an amine is unfavorable due to acid-base chemistry.[7]
Frequently Asked Questions (Amidation)
Question 1: My amide coupling with EDC/DCC is clean but the dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU) byproduct is impossible to remove from my product.
Answer: This is the most common challenge with carbodiimide coupling reagents.[7] DCU, in particular, is notoriously insoluble in many organic solvents, while the water-soluble EDU can still be challenging to separate from polar products.
Causality & Solution:
-
For DCU (from DCC):
-
Filtration: After the reaction, dilute the mixture with a non-polar solvent like dichloromethane (DCM) or diethyl ether and cool it in an ice bath. The DCU should precipitate and can be removed by filtration. Repeat if necessary.
-
-
For EDU (from EDC):
-
Aqueous Wash: EDU is water-soluble. Perform a standard aqueous workup, washing the organic layer multiple times with dilute acid (e.g., 1N HCl) to remove basic components, followed by water and/or brine.
-
-
Strategic Reagent Change: The most robust solution is to switch to a coupling reagent system that generates byproducts with more favorable solubility profiles.
-
Phosphonium Salts (PyBOP, PyAOP): These reagents generate water-soluble phosphine oxide byproducts.
-
Uronium/Guanidinium Salts (HATU, HBTU): These are highly efficient coupling agents whose byproducts are also readily removed during a standard aqueous workup.[9] HATU is often favored for its ability to suppress racemization in chiral substrates and its high reactivity.[9]
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent Class | Common Additive | Byproduct | Byproduct Removal | Key Advantages |
| DCC | Carbodiimide | HOBt, DMAP | Dicyclohexylurea (DCU) | Filtration | Inexpensive |
| EDC | Carbodiimide | HOBt, DMAP | Water-soluble urea (EDU) | Aqueous Wash | Water-soluble byproduct |
| HATU | Uronium/Guanidinium | DIPEA, Et₃N | Tetramethylurea | Aqueous Wash | High efficiency, low racemization[9] |
| PyBOP | Phosphonium | DIPEA, Et₃N | Triphenylphosphine oxide | Chromatography/Wash | Good for hindered couplings |
Question 2: I tried activating the carboxylic acid with oxalyl chloride/SOCl₂ to form the acyl chloride, but the reaction turned black and I couldn't isolate the desired intermediate.
Answer: While effective, acyl chloride formation can be aggressive. The benzofuran ring may be sensitive to the harsh conditions or trace impurities.
Causality & Solution:
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Thionyl chloride can react with atmospheric moisture to produce HCl and SO₂, which can contribute to degradation.
-
Purity of Reagents: Use a freshly opened or distilled bottle of thionyl chloride or oxalyl chloride. Older bottles can contain impurities that catalyze decomposition.
-
Catalytic DMF: A single drop of dimethylformamide (DMF) is typically used to catalyze this reaction via the Vilsmeier intermediate.[6] Using too much DMF can lead to side reactions and discoloration.
-
Temperature Control: Run the reaction at room temperature or even cooled in an ice bath before slowly warming. Avoid excessive heating unless necessary.
-
Alternative Activating Agents: If direct conversion to the acyl chloride is problematic, consider milder activating agents that generate a reactive ester in situ, such as those listed in Table 1 (HATU, PyBOP).[9][10]
Protocol: Amide Coupling via HATU Activation
This protocol provides a reliable method for coupling 3-ethyl-1-benzofuran-2-carboxylic acid with a primary or secondary amine, minimizing byproduct complications.
Materials:
-
3-ethyl-1-benzofuran-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)[9]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.5 equiv)[9]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add 3-ethyl-1-benzofuran-2-carboxylic acid and HATU.
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Activation: Add DIPEA to the mixture and stir at room temperature for 15-20 minutes. The solution may change color as the active OAt-ester is formed.[9]
-
Amine Addition: Add the desired amine to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA and amine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography as needed.
Diagram: Carboxylic Acid Activation Pathways
This diagram illustrates the central role of activating the carboxylic acid for amidation and highlights the choice between different strategies.
Caption: Activation pathways for amide bond formation.
Section 3: General Purification Challenges
Question: My crude product is an oil that is difficult to purify by crystallization. Column chromatography is leading to streaking and poor separation. What can I do?
Answer: This is a common issue, especially with heterocyclic compounds that can interact strongly with silica gel.
Causality & Solution:
-
Check for Acidity/Basicity: If your final compound has acidic or basic functional groups, it will interact strongly with the slightly acidic silica gel, causing streaking.
-
Solution: Add a small amount of a modifier to your chromatography eluent. For basic compounds, add ~1% triethylamine. For acidic compounds, add ~1% acetic acid. This neutralizes active sites on the silica and improves peak shape.
-
-
Solvent System Optimization: Empirically test different solvent systems using TLC. A common starting point is a gradient of ethyl acetate in hexanes. If this fails, try systems like dichloromethane/methanol.
-
Alternative Stationary Phases: If standard silica gel fails, consider other options.
-
Neutral Alumina: Can be effective for separating basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds that are difficult to purify on normal-phase silica. Elution is typically performed with a gradient of water and acetonitrile or methanol.
-
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Link
-
Gagnon, A. et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Link
-
Wikipedia. (2023). HATU. Link
-
Baire, B. et al. (2018). One-pot activation and amidation of carboxylic acids with acetylene. ResearchGate. Link
-
Caputo, F. et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12. Link
-
Fisher Scientific. (n.d.). Amide Synthesis. Link
-
ResearchGate. (n.d.). Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters, and amides. Link
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Link
-
Kossakowski, J. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Link
-
Kossakowski, J. et al. (2006). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 11(3), 150-159. Link
-
Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Link
-
Isaksson, J. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Link
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link
-
Isaksson, J. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Link
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Link
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Link
-
Toyo'oka, T. et al. (2005). Recent progress in the development of derivatization reagents having a benzofuran structure. ResearchGate. Link
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Link
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Link
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Link
-
Kumar, A. et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. Link
-
PubMed. (2004). Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Link
-
ResearchGate. (2023). Derivatization of carboxylic groups prior to their LC analysis – A review. Link
-
PubMed. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Link
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Enhancing the Biological Activity of 3-Ethyl-1-benzofuran-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for lead optimization. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with benzofuran scaffolds. Here, we address common challenges and provide advanced strategies for increasing the biological activity of the lead compound, 3-Ethyl-1-benzofuran-2-carboxylic acid. Our approach is rooted in established principles of medicinal chemistry and formulation science to guide your experimental design logically and effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial screens of 3-Ethyl-1-benzofuran-2-carboxylic acid show weak or inconsistent biological activity. What are my first troubleshooting steps?
This is a common starting point in any screening campaign. Before embarking on extensive chemical modifications, it's crucial to validate your initial findings and rule out experimental artifacts. Low activity can stem from issues with the compound itself, the assay, or its physicochemical properties.
Causality-Driven Troubleshooting Workflow:
Our recommended approach follows a logical sequence to diagnose the root cause of low activity.
Caption: Initial troubleshooting workflow for low biological activity.
Key Considerations:
-
Compound Purity: Impurities can inhibit or interfere with your target, leading to misleading results. Always use material of >95% purity, confirmed by HPLC or LC-MS.
-
Solubility: Benzofuran-2-carboxylic acids can have poor aqueous solubility. The carboxylic acid is ionizable, but the core scaffold is hydrophobic.[1] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended. Consider adding a small percentage of a co-solvent like DMSO, but be mindful of its own potential biological effects.
-
Assay Robustness: Ensure your positive and negative controls are behaving as expected. A robust assay should have a Z-prime (Z') factor greater than 0.5.
Q2: My compound is pure and soluble, but its intrinsic potency is low. What structural modifications should I explore to improve activity?
Once you've confirmed the initial data, the next step is a systematic Structure-Activity Relationship (SAR) study. The goal is to probe the chemical space around the core scaffold to identify modifications that enhance binding to the biological target. Benzofuran derivatives are versatile scaffolds with a rich history in medicinal chemistry, offering several key positions for modification.[2][3]
Key Modification Hotspots for SAR Exploration:
The diagram below highlights the primary sites on the 3-Ethyl-1-benzofuran-2-carboxylic acid scaffold for chemical modification.
Caption: Key sites for SAR studies on the benzofuran scaffold.
SAR Data Interpretation:
Systematically synthesize analogs and evaluate their activity. Summarize your results in a table to easily identify trends.
| Compound | Modification | Position | IC₅₀ (µM) | Comment |
| Parent | 3-Ethyl | C3 | 25.0 | Baseline activity |
| Analog 1 | 5-Chloro | Benzene | 5.2 | Halogenation significantly improves potency, a common trend for this scaffold.[4] |
| Analog 2 | 5-Bromo | Benzene | 4.8 | Bromine offers a slight improvement over chlorine, possibly due to size or polarizability. |
| Analog 3 | 3-(2-hydroxyethyl) | C3 | 35.0 | Adding polarity at C3 reduces activity, suggesting a hydrophobic pocket. |
| Analog 4 | 2-Carboxamide | C2 | 15.0 | Amide is tolerated and may improve cell permeability (see Q3). |
| Analog 5 | 5-Chloro, 2-Carboxamide | Multiple | 1.1 | Combining beneficial modifications leads to a synergistic improvement in potency. |
This table presents hypothetical data based on established SAR trends for benzofuran derivatives.[4][5][6]
Expert Insight: The addition of halogens like chlorine or bromine to the benzene ring is one of the most consistently successful strategies for enhancing the anticancer and cytotoxic activities of benzofuran derivatives.[5][7] This is likely due to a combination of factors, including increased hydrophobicity which can enhance membrane passage, and the potential for forming specific "halogen bonds" with the target protein.[5]
Q3: My new analog has excellent potency in my biochemical assay, but it fails in cell-based assays or in vivo models. What is the likely problem?
This is a classic "potency vs. ADME" problem. A highly potent compound is useless if it cannot reach its target in a biological system. The carboxylic acid functional group is often the primary culprit. While it may be essential for target binding, it is also polar and typically ionized at physiological pH, which severely limits its ability to cross cell membranes.[1]
Two primary strategies can overcome this challenge:
-
Prodrug Approach: Temporarily mask the problematic carboxylic acid group with a chemical moiety that is cleaved inside the cell by ubiquitous enzymes (e.g., esterases) to release the active parent drug.[8][9] This is the most common and effective strategy for carboxylic acids.[1]
-
Mechanism: Convert the hydrophilic carboxylic acid (-COOH) into a more lipophilic ester (-COOR). The ester crosses the cell membrane via passive diffusion. Intracellular esterases then hydrolyze the ester back to the active carboxylic acid, trapping it inside the cell.[10]
-
| Prodrug Type | Structure Example | Key Advantage | Consideration |
| Simple Alkyl Ester | Methyl or Ethyl Ester | Easy to synthesize, predictable cleavage. | May be cleaved too rapidly in plasma before reaching the target cell. |
| Acyloxybenzyl Ester | -CH₂-O-C(=O)R | Cleavage is often more controlled and can be tuned by modifying the acyl group.[11] | More complex synthesis. |
-
Advanced Formulation: If chemical modification is not desired, you can improve bioavailability by enhancing the drug's solubility and dissolution rate using formulation technologies.[12] This is particularly useful for oral administration.
-
Lipid-Based Systems (e.g., SEDDS): The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, enhancing absorption.[13]
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a high-energy amorphous form within a polymer matrix, which dramatically increases its apparent solubility and dissolution rate.[14]
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Ethyl-1-benzofuran-2-carboxylate (Ester Prodrug)
This protocol describes a standard esterification of the parent carboxylic acid to produce a simple methyl ester prodrug, a common first step in evaluating a prodrug strategy.
Materials:
-
3-Ethyl-1-benzofuran-2-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Ethyl-1-benzofuran-2-carboxylic acid in anhydrous methanol (approx. 10-20 mL per gram of starting material).
-
Acid Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid. Be cautious of gas evolution.
-
Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
-
-
Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and HRMS. Purity should be >95% by HPLC before biological testing.
Protocol 2: General Assay Cascade for Evaluating New Analogs
A tiered approach ensures that resources are focused on the most promising compounds.
-
Primary Biochemical Assay:
-
Goal: Measure direct interaction with the molecular target (e.g., enzyme inhibition, receptor binding).
-
Format: 9-point concentration-response curve to determine IC₅₀/EC₅₀.
-
Progression Criterion: Compounds with potency > 10-fold better than the parent compound.
-
-
Secondary Cellular Assay:
-
Goal: Measure activity in a relevant cell line to assess cell permeability and on-target effects in a biological context.
-
Format: Concentration-response curve to determine cellular IC₅₀/EC₅₀.
-
Progression Criterion: Compounds showing cellular activity within 5-10 fold of their biochemical potency. A large drop-off suggests permeability or stability issues.
-
-
ADME/Tox Profiling:
-
Goal: Assess drug-like properties.
-
Assays:
-
Kinetic Solubility: Measure solubility in physiological buffer.
-
Metabolic Stability: Incubate with liver microsomes to predict metabolic clearance.
-
Cytotoxicity: Test against a non-target cell line (e.g., HEK293 or HepG2) to assess general toxicity.
-
-
Progression Criterion: Compounds with a balanced profile of potency, solubility, stability, and low toxicity are nominated for further in vivo studies.
-
References
-
Imai, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link][8]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][4]
-
Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link][12]
-
Rautio, J. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate. [Link][1]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link][5]
-
Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link][2]
-
ResearchGate. (n.d.). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. [Link][7]
-
Ghate, M., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Chapman, H., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. [Link][11]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link][3]
-
Patsnap. (2024). How are chemical structures modified to improve bioavailability?. Patsnap Synapse. [Link][9]
-
Bundgaard, H., & Nielsen, N. M. (n.d.). Prodrug derivatives of carboxylic acid drugs. Google Patents. [10]
-
Asghari, S., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link][15]
-
Erman, K., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link][16]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link][6]
-
Kumar, A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link][17]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link][13]
-
Rampa, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles. [Link][18]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link][19]
-
Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][20]
-
Kumar, A. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Journal of Nanomaterials & Molecular Nanotechnology. [Link][21]
-
Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. [Link][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 10. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 13. upm-inc.com [upm-inc.com]
- 14. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. op.niscair.res.in [op.niscair.res.in]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Synthesis of Benzofuran-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important structural motif. Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities, including potential treatments for cancer and central nervous system disorders.[1][2]
This document moves beyond simple protocols to address the nuanced challenges and common pitfalls encountered during synthesis. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to provide actionable solutions to real-world laboratory problems.
Frequently Asked Questions (FAQs)
Q1: My final product yield is very low after the final hydrolysis step. What is the most common reason?
A1: The most frequent issue is incomplete hydrolysis of the intermediate ester (e.g., methyl or ethyl benzofuran-2-carboxylate). While acid-catalyzed hydrolysis is an option, it is an equilibrium-driven process that can be sluggish and incomplete.[3][4][5]
Expert Recommendation: Always opt for base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide or potassium hydroxide in a solvent mixture such as ethanol/water.[4][6][7] This reaction is essentially irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol by-product.[3] Heating the reaction mixture under reflux for 2-4 hours typically ensures complete conversion.[7][8]
Q2: I am struggling with purifying my final benzofuran-2-carboxylic acid product. It seems contaminated with starting material.
A2: This is a classic work-up problem. The carboxylic acid product is often insoluble in acidic aqueous solutions and will precipitate upon acidification along with any unreacted neutral organic starting materials.
Expert Recommendation (The "Base Wash" Trick):
-
After the reaction (especially a basic hydrolysis), you will have the sodium or potassium salt of your product, which is soluble in the aqueous layer.
-
Before acidifying , perform an extraction with an organic solvent (e.g., ethyl acetate, DCM). This will remove non-acidic organic impurities and unreacted starting materials, leaving your desired product salt in the aqueous phase.
-
Separate the layers, and only then acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure benzofuran-2-carboxylic acid.
-
Collect the pure solid product by filtration.
Q3: Which synthetic route is best for a simple, scalable synthesis?
A3: For scalability and operational simplicity, the Perkin Rearrangement of 3-halocoumarins is an excellent choice. This method often proceeds in high yield and has been significantly optimized.[1][9] The use of microwave-assisted conditions can dramatically reduce reaction times from several hours to as little as five minutes, making it highly efficient for rapid library synthesis or process development.[1][10][11]
Troubleshooting Guide 1: The Perkin Rearrangement
The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a robust method involving the base-catalyzed conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid.[1][12]
Caption: Key stages of the Perkin Rearrangement.
Problem: The Perkin rearrangement is not going to completion or the yield is poor.
-
Possible Cause 1: Insufficient Base. The reaction mechanism involves a base-catalyzed ring fission of the lactone.[1][12] If the base is not present in sufficient stoichiometric amounts or its concentration is too low, the initial ring-opening step will be slow or incomplete.
-
Solution: Ensure at least two equivalents of a strong base like NaOH are used. The first equivalent saponifies the lactone, and the second ensures the phenoxide remains deprotonated to facilitate the intramolecular cyclization.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The traditional method requires refluxing for approximately 3 hours.[1] Shorter times or lower temperatures can lead to incomplete conversion.
-
Solution: If available, switch to a microwave reactor. Optimized conditions of 300W for 5 minutes at ~80°C have been shown to provide quantitative yields.[1] If using conventional heating, ensure the mixture is refluxing vigorously and monitor by TLC until the starting coumarin is fully consumed.
-
Troubleshooting Guide 2: O-Alkylation & Intramolecular Cyclization
This common two-step approach involves the O-alkylation of a substituted salicylaldehyde or 2-hydroxyacetophenone with an α-haloacetate, followed by an intramolecular cyclization to form the benzofuran ring, and a final hydrolysis.
Problem: The initial reaction of my 2-hydroxybenzophenone with ethyl bromoacetate gives a complex mixture of intermediates and a very low yield of the desired cyclized product.
-
Possible Cause: This is a known and significant pitfall. The reaction with a weak base or under neutral conditions can stall after the initial O-alkylation, sometimes forming a stable hemiacetal-like intermediate (e.g., ethyl 5-chloro-3-hydroxy-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate) instead of the desired benzofuran.[6] Acidic workups or catalysts like p-toluenesulfonic acid may be insufficient to drive the final dehydration and cyclization.[6]
-
Solution: Force the Cyclization with a Strong Base. The most effective solution is to change the reaction conditions to favor the intramolecular condensation and dehydration. After the initial alkylation, or by running the reaction as a one-pot procedure, use a strong base like sodium ethoxide in absolute ethanol .[6] Refluxing in this basic medium effectively promotes both the cyclization of any acyclic intermediate and the dehydration of the dihydrobenzofuran intermediate, leading to quantitative yields of the ethyl benzofuran-2-carboxylate.[6]
Caption: Workflow for the O-alkylation/cyclization route.
Troubleshooting Guide 3: Transition-Metal-Catalyzed Syntheses
Modern methods often rely on transition metals like palladium or copper to construct the benzofuran core, for example, through C-H activation or Sonogashira coupling followed by cyclization.[13][14][15][16]
Problem: My Palladium-catalyzed C-H arylation at the C3 position (starting from a benzofuran-2-carboxamide) is inefficient, giving low yields.
-
Possible Cause 1: Incorrect Additives. Many C-H activation cycles require specific additives to function as halide scavengers or oxidants. Silver salts like AgOAc are often crucial.[14] Running the reaction without them, or with insufficient quantities, can halt the catalytic cycle.
-
Possible Cause 2: Electronic Effects. The reaction is sensitive to the electronic nature of the coupling partners. Aryl iodides bearing electron-donating groups tend to react more efficiently than those with electron-withdrawing groups.[15][17]
| Parameter | Condition A (High-Yield)[15] | Condition B (Challenging Substrate)[17] |
| Aryl Iodide | 4-Iodoanisole (electron-donating) | 1-Iodo-4-nitrobenzene (electron-withdrawing) |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 5-10 mol% Pd(OAc)₂ |
| Reaction Time | 7 hours | 16-24 hours |
| Typical Yield | ~86% | ~31% (often with side products) |
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from Marriott, K.S.C., et al. (2012).[1][10]
-
To a microwave reaction vial, add the 3-bromocoumarin (1.0 equiv), ethanol (5-10 mL), and sodium hydroxide (2.5 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with 300W of power for 5 minutes, with a target temperature of 79-80°C.
-
After cooling, transfer the reaction mixture to a beaker.
-
Acidify the mixture to pH ~2 by adding 1M hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid. Yields are typically >90%.
Protocol 2: One-Pot Cyclization and Hydrolysis
This protocol is a synthesized methodology based on the findings of Pinga et al. (2010) and others.[6][7]
-
Cyclization: To a solution of the 2-hydroxyketone (1.0 equiv) in absolute ethanol, add ethyl bromoacetate (1.2 equiv) and potassium carbonate (2.0 equiv). Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting ketone.
-
Cool the mixture slightly. To the same flask, add a solution of sodium ethoxide (1.5 equiv) in absolute ethanol.
-
Reflux for an additional 1-2 hours to drive the cyclization and dehydration to completion. Monitor by TLC for the formation of the ethyl benzofuran-2-carboxylate.
-
Hydrolysis: Cool the reaction mixture to 10°C. Add a solution of potassium hydroxide (3.0 equiv) in water (equal volume to the ethanol used).
-
Reflux the resulting mixture for 3 hours.
-
Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure product.
References
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
-
Marriott, K. S. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]
-
Pinga, O., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link]
-
Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Jasperse Ch. 20, 21 Notes. [Link]
- Jurd, L. (1964). Preparation of benzofuran derivatives.
-
Wikipedia contributors. (2024). Perkin rearrangement. Wikipedia. [Link]
-
Akhtar, R., Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]
-
Kumar, A., et al. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Der Pharma Chemica, 8(1), 440-447. [Link]
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. [Link]
-
Various Authors. (n.d.). Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Fathi, T., et al. (2012). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. [Link]
-
Vitale, P., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]
-
Wu, X. F., & Li, Y. (2017). Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier. [Link]
-
Khan, M. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]
-
Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Nawrot, E., et al. (2013). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]
- 16. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 17. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of 3-Ethyl-1-benzofuran-2-carboxylic Acid Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth technical guidance and troubleshooting strategies to mitigate potential toxicity issues encountered during your experiments. Benzofuran-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, like many promising scaffolds, they can present toxicity challenges, primarily related to cardiotoxicity and hepatotoxicity.
This resource will equip you with the knowledge to anticipate, identify, and address these challenges, ensuring the safe and effective development of your novel therapeutic agents. We will delve into the underlying mechanisms of toxicity and provide practical, field-proven protocols and troubleshooting guides to navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 3-Ethyl-1-benzofuran-2-carboxylic acid derivatives.
Q1: What are the primary toxicity concerns associated with benzofuran-2-carboxylic acid derivatives?
A1: The two most significant toxicity concerns are typically cardiotoxicity, often manifesting as inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, and hepatotoxicity, which can be mediated by the formation of reactive metabolites.[3][4][5] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias.[3][6][7] Hepatotoxicity can arise from the metabolic activation of the molecule to electrophilic intermediates that can covalently bind to cellular macromolecules.[8]
Q2: My 3-Ethyl-1-benzofuran-2-carboxylic acid derivative is showing significant hERG inhibition. What are my options?
A2: Fortunately, there are several well-established medicinal chemistry strategies to mitigate hERG inhibition. A common and often effective approach is to reduce the lipophilicity of the molecule.[3] Additionally, modulating the basicity of any amine groups present in your derivative can be beneficial. For carboxylic acid-containing compounds like yours, the presence of the negatively charged carboxylate group can sometimes reduce hERG binding affinity through unfavorable electrostatic interactions within the channel.[9][10] You might also consider introducing steric hindrance near potential hERG binding pharmacophores.
Q3: I suspect my compound is forming reactive metabolites. How can I confirm this and what can I do about it?
A3: The formation of reactive metabolites can be assessed using in vitro trapping experiments, most commonly with glutathione (GSH) as the trapping agent.[8][11][12] If GSH adducts are detected by LC-MS, it confirms the generation of electrophilic intermediates. To mitigate this, you can explore structural modifications to block metabolic "hot spots" on the molecule. This might involve introducing electron-withdrawing groups or replacing metabolically labile moieties with more stable ones.
Q4: Can the carboxylic acid group itself contribute to toxicity?
A4: Yes, while often beneficial for reducing hERG liability, the carboxylic acid moiety can be a source of toxicity through the formation of acyl glucuronides.[13][14][15][16][17] These metabolites can be chemically reactive and may covalently bind to proteins, potentially leading to an immune response or direct cellular toxicity.[13][14][15][16][17] The stability of the acyl glucuronide is a key factor in its potential for reactivity.[14]
Q5: What are the best in vitro models to assess the toxicity of my compounds early in development?
A5: For initial screening, a tiered approach is recommended. To assess cardiotoxicity, an automated patch-clamp assay using CHO or HEK293 cells stably expressing the hERG channel is a good starting point for determining IC50 values.[6] For hepatotoxicity, cytotoxicity assays using human hepatoma cell lines like HepG2 or the more metabolically competent HepaRG™ cells can provide valuable initial data.[14][18] If concerns remain, more complex models like primary human hepatocytes or 3D liver microtissues can be employed.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Guide 1: Troubleshooting High hERG Inhibition in Patch-Clamp Assays
Problem: Your 3-Ethyl-1-benzofuran-2-carboxylic acid derivative shows a potent block of the hERG channel (low IC50 value) in your initial screen.
Workflow for Mitigating hERG Inhibition
Caption: Workflow for addressing high hERG inhibition.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action & Rationale |
| Inconsistent IC50 values between assays | Differences in experimental conditions (e.g., temperature, voltage protocol, cell line). | Standardize your protocols. Manual patch-clamp is considered the gold standard and should be used for confirmation of automated screen hits. Ensure your voltage protocol is appropriate for detecting drug trapping.[19][20] |
| Compound precipitates in assay buffer | Poor solubility of the derivative. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay buffer is below the solubility limit. Visually inspect for precipitation. Poor solubility can lead to artificially low IC50 values. |
| High background noise in patch-clamp recording | Electrical interference, poor seal resistance, or contaminated solutions. | Ensure your Faraday cage is properly grounded. Use high-quality, filtered solutions. Polish the pipette tip to ensure a good seal (>1 GΩ).[21] |
| Current "run-down" during the experiment | Instability of the cell membrane patch. | Include Mg-ATP and GTP in your intracellular solution to support cell health. If run-down persists, consider using a perforated patch-clamp technique to maintain the integrity of the intracellular environment.[22] |
Guide 2: Investigating and Mitigating Reactive Metabolite Formation
Problem: You have preliminary data suggesting your compound may be hepatotoxic, and you suspect the formation of reactive metabolites.
Workflow for Assessing Reactive Metabolite Risk
Caption: A systematic approach to reactive metabolite assessment.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action & Rationale |
| No GSH adducts detected, but cytotoxicity is observed | Toxicity may not be mediated by reactive metabolites. The reactive intermediate may be too short-lived to be trapped. | Investigate other mechanisms such as mitochondrial toxicity or direct enzyme inhibition. Consider using alternative trapping agents, although GSH is the most common. |
| High background in LC-MS analysis | Matrix effects from the incubation components (e.g., microsomes, buffer salts). | Include a control incubation without your test compound and use a background subtraction algorithm during data processing.[23] Using stable isotope-labeled glutathione can also help to distinguish true adducts from the background.[11] |
| Difficulty identifying the structure of the GSH adduct | Complex fragmentation pattern in MS/MS. | Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the parent ion and its fragments. This will aid in proposing a likely structure for the reactive metabolite. |
| Acyl glucuronide formation is suspected | The carboxylic acid moiety is a known site for glucuronidation. | Perform incubations with UDPGA-supplemented liver microsomes and analyze for the formation of the glucuronide conjugate. Assess the stability of the acyl glucuronide at physiological pH to gauge its potential reactivity.[13][14][15][16][17] |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 3-Ethyl-1-benzofuran-2-carboxylic acid derivative on the hERG potassium channel.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Intracellular solution (in mM): 120 KCl, 10 EGTA, 5 HEPES, 5 MgATP, 0.1 NaGTP, pH 7.2 with KOH
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare cells by plating them on glass coverslips 24-48 hours before the experiment.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution at a constant rate.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Apply the recommended voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.[19][20][24][25][26]
-
Once a stable baseline current is established, perfuse the cell with increasing concentrations of the test compound.
-
Allow the current to reach a steady-state at each concentration before proceeding to the next.
-
After the highest concentration, wash out the compound with the extracellular solution to check for reversibility of the block.
-
Analyze the data by measuring the peak tail current at each concentration, normalizing it to the baseline current, and fitting the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: In Vitro Reactive Metabolite Trapping Assay with Glutathione (GSH)
Objective: To qualitatively assess the formation of reactive metabolites of a 3-Ethyl-1-benzofuran-2-carboxylic acid derivative.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid for quenching
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, HLM, and GSH.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Include control incubations:
-
Without NADPH (to check for non-enzymatic reactions)
-
Without the test compound (to identify background peaks)
-
-
Terminate the reaction by adding an equal volume of cold ACN with 0.1% formic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples using a method that looks for the characteristic mass of potential GSH adducts (mass of parent compound + 305.068 Da).
-
Perform MS/MS fragmentation on any potential adducts to confirm their structure.
Data Presentation
Table 1: Comparative hERG Inhibition of Hypothetical Benzofuran-2-Carboxylic Acid Derivatives
| Compound | Modification from Parent Scaffold | hERG IC50 (µM) | Lipophilicity (cLogP) |
| Parent (3-Ethyl) | - | 5.2 | 3.8 |
| Analog A | 3-Methyl | 8.1 | 3.3 |
| Analog B | 3-Propyl | 2.5 | 4.3 |
| Analog C | 6-Fluoro substitution | 15.6 | 3.9 |
| Analog D | 3-Ethyl ester | > 30 | 4.1 |
Note: Data are hypothetical and for illustrative purposes only.
References
- Zhu, L., et al. (2006). Inhibitory effect of carboxylic acid group on hERG binding. PubMed.
- Zhu, L., et al. (2006). Inhibitory effect of carboxylic acid group on hERG binding.
- Drug Hunter. (2024).
- Sun, W. (2016). Cardiotoxicity Testing in Drug Development. JSM Central.
- Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting.
- Vicent, M. J., et al. (2023).
- Iwamura, A., et al. (2017). Toxicological Potential of Acyl Glucuronides and Its Assessment. PubMed.
- Chen, X. L., et al. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
- BenchChem. (2025).
- Suh, J., et al. (2010).
- Godin-Ribuot, D., et al. (2010). In vitro models for liver toxicity testing. PMC - NIH.
- Sigma-Aldrich. (n.d.). Hepatotoxicity/Cytotoxicity Assays. Sigma-Aldrich.
- Creative Biolabs. (n.d.). Reactive Metabolite Screening Service.
- Iwamura, A., et al. (2017). Toxicological Potential of Acyl Glucuronides and Its Assessment.
- Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts.
- Zhang, H., et al. (2008). An algorithm for thorough background subtraction from high-resolution LC/MS data: application for detection of glutathione-trapped reactive metabolites. PubMed.
- Spahn-Langguth, H., & Benet, L. Z. (1992).
- Bailey, M. J., & Dickinson, R. G. (2023). Acyl glucuronides–mediators of drug-induced toxicities?.
- Boelsterli, U. A. (2011). Acyl glucuronides: mechanistic role in drug toxicity?. PubMed.
- FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
- Nakagawa, T., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)
- Kossakowski, J., et al. (2005). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity.
- D'souza, A. M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
- Sophion Bioscience. (n.d.).
- Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
- Chen, X. L., et al. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed.
- ResearchGate. (2014). How can I tackle run down effects in manual patch clamps?.
- D'souza, A. M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.
- G23 Instruments. (n.d.).
- Svobodová, Z., et al. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. PMC - NIH.
- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Gande, M., et al. (2019).
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Valente, S., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PMC.
- Piras, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
- Alafate, B., et al. (2021). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation.
- PubChem. (n.d.). Benzofuran-2-carboxylic acid. PubChem.
- Reddy, C. S., et al. (2014). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological studies on a benzofuran derivative. III. Comparison of peroxisome proliferation in rat and human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acyl glucuronides: mechanistic role in drug toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. sophion.com [sophion.com]
- 21. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An algorithm for thorough background subtraction from high-resolution LC/MS data: application for detection of glutathione-trapped reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to 3-Ethyl-1-benzofuran-2-carboxylic acid and Other Benzofuran Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the architecture of many biologically active molecules.[1][2] This privileged scaffold is prevalent in natural products and has been extensively utilized by medicinal chemists to develop novel therapeutic agents.[3] The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides a comparative analysis of 3-Ethyl-1-benzofuran-2-carboxylic acid against other notable benzofuran derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. While specific experimental data for 3-Ethyl-1-benzofuran-2-carboxylic acid is limited in the current literature, we will draw comparisons from structurally similar 3-substituted benzofuran-2-carboxylic acid analogues to extrapolate its potential therapeutic profile.
Physicochemical Properties: A Foundation for Biological Activity
3-Ethyl-1-benzofuran-2-carboxylic acid
-
Molecular Formula: C₁₁H₁₀O₃[5]
-
Molecular Weight: 190.19 g/mol
The presence of the carboxylic acid group suggests a degree of polarity and the potential for hydrogen bonding, which can influence its solubility and interaction with biological targets. The ethyl group at the 3-position is expected to increase the lipophilicity compared to a methyl or unsubstituted derivative.
A comparative look at related structures provides context:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | The parent scaffold for comparison.[6] |
| 3-Methyl-1-benzofuran-2-carboxylic acid | C₁₀H₈O₃ | 176.17 | A close structural analog with a smaller alkyl substituent. |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | C₁₁H₁₀O₃ | 190.19 | The target compound of this guide.[5] |
| 3-Phenyl-1-benzofuran-2-carboxylic acid | C₁₅H₁₀O₃ | 238.24 | A bulkier, more lipophilic analog.[7] |
Comparative Biological Activities
The true potential of a compound lies in its biological activity. Here, we compare the known activities of various benzofuran derivatives to infer the potential of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Anticancer Activity
Benzofuran derivatives have shown significant promise as anticancer agents, with their efficacy often linked to the nature and position of substituents on the benzofuran core.[1]
Structure-Activity Relationship Insights:
-
Substitution at C-3: The substituent at the 3-position plays a crucial role in determining cytotoxic activity. For instance, the introduction of a sulfur atom in the substituent at the 3-position of benzofuran-2-carboxylic acid esters has been shown to markedly improve their inhibitory potency against ischemic cell death, a related field of study.[8]
-
Hybrid Molecules: Hybrid compounds, where the benzofuran moiety is linked to other pharmacophores like chalcones or piperazine, have emerged as potent cytotoxic agents.[9]
-
Halogenation: The addition of halogens to the benzofuran ring can significantly increase anticancer activity.[1]
Comparative Anticancer Data:
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Methylbenzofuran | Compound 4b | A549 (Lung) | 1.48 | [10] |
| 3-Methylbenzofuran | Compound 4b | NCI-H23 (Lung) | 5.90 | [10] |
| 3-(Morpholinomethyl)benzofuran | Compound 16a | A549 (Lung) | 1.5 | [10] |
| 3-(Morpholinomethyl)benzofuran | Compound 16a | NCI-H23 (Lung) | 0.49 | [10] |
| Benzofuran-Chalcone Hybrid | Compound 4l | HeLa (Cervical) | 6.19 | [11] |
| Benzofuran-Chalcone Hybrid | Compound 4n | HeLa (Cervical) | 3.18 | [11] |
Based on these findings, it is plausible that 3-Ethyl-1-benzofuran-2-carboxylic acid could exhibit cytotoxic properties. The ethyl group may influence its interaction with target proteins and its cellular uptake. Further experimental validation is necessary to confirm this hypothesis.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzofuran derivatives have emerged as a promising scaffold.[4]
Mechanism of Action: The antimicrobial action of benzofurans is thought to involve the disruption of essential microbial processes, such as the inhibition of enzymes critical for cell wall synthesis, DNA replication (like DNA gyrase B), and protein synthesis.[12]
Comparative Antimicrobial Data (MIC in µg/mL):
| Derivative Class | Compound Example | S. aureus | E. coli | C. albicans | Reference |
| Aza-benzofuran | Compound 1 | 12.5 | 25 | - | [13] |
| Benzofuran Ketoxime | Compound 38 | 0.039 | - | 0.625-2.5 | [4] |
| 3-Benzofurancarboxylic acid derivative | Compound VI | 50-200 | Inactive | 100 | [14] |
| 3-Benzofurancarboxylic acid derivative | Compound III | 50-200 | Inactive | 100 | [14] |
The data suggests that modifications at the 3-position of the benzofuran ring can significantly impact antimicrobial and antifungal activity. The presence of a carboxylic acid at the 2-position, as in our target molecule, combined with an ethyl group at the 3-position, warrants investigation for its potential antimicrobial effects.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and benzofuran derivatives have demonstrated potent anti-inflammatory effects.
Mechanism of Action: A key mechanism of anti-inflammatory action for some benzofuran derivatives is the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[15][16]
Comparative Anti-inflammatory Data:
| Derivative Class | Compound Example | Assay | IC₅₀ (µM) | Reference |
| Aza-benzofuran | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [13] |
| Aza-benzofuran | Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [13] |
| Piperazine/benzofuran Hybrid | Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [15] |
Given that other benzofuran derivatives exhibit anti-inflammatory activity through the inhibition of key inflammatory pathways, it is reasonable to hypothesize that 3-Ethyl-1-benzofuran-2-carboxylic acid could possess similar properties. The carboxylic acid moiety may contribute to interactions with the active sites of inflammatory enzymes.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Synthesis of 3-Substituted-1-benzofuran-2-carboxylic Acids (General Procedure)
A common route to synthesize 3-substituted-1-benzofuran-2-carboxylic acids involves the cyclization of a substituted 2-hydroxychalcone or a related precursor, followed by hydrolysis of the resulting ester.
Caption: General synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Step-by-Step Protocol:
-
Esterification and Cyclization: To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent like acetonitrile, add an α-bromo ester (e.g., ethyl 2-bromobutanoate for a 3-ethyl derivative, 1.2 equivalents) and a base such as potassium carbonate (3 equivalents).[17]
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 5% HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3-ethyl-1-benzofuran-2-carboxylate.
-
Purify the ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in ethanol and cool the mixture.
-
Add a solution of potassium hydroxide (2 equivalents) dropwise.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess ethanol under reduced pressure.
-
Add aqueous HCl to the residue to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and purify by column chromatography to yield 3-Ethyl-1-benzofuran-2-carboxylic acid.[17]
MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9][18]
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Caption: Workflow for the Griess assay for NO inhibition.
Step-by-Step Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance and reflects the NO production.[13]
Conclusion and Future Directions
The benzofuran scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this guide has provided a comparative overview of 3-Ethyl-1-benzofuran-2-carboxylic acid in the context of other biologically active benzofuran derivatives, it is evident that a significant data gap exists for this specific molecule. The structure-activity relationships gleaned from its analogues suggest that it holds potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Future research should focus on the synthesis and comprehensive biological evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid. Determining its IC₅₀ and MIC values against a panel of cancer cell lines and microbial strains, as well as its ability to modulate inflammatory pathways, will be crucial in elucidating its therapeutic potential. Further derivatization of the 3-ethyl and 2-carboxylic acid positions could also lead to the discovery of compounds with enhanced potency and selectivity. The detailed protocols provided herein offer a robust framework for such investigations, paving the way for the potential discovery of a new and effective therapeutic agent.
References
- Ciampaglia, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.
-
Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(3), 1305. [Link]
-
Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150. [Link]
-
Özdemir, A., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2015, 297683. [Link]
-
Özdemir, A., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. [Link]
-
Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
-
Wang, Y., et al. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 11(44), 27367-27375. [Link]
-
Nawrot-Modranka, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774.
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]
-
Pinto, M., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Helvetica Chimica Acta. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]
-
Asghari, S., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 21, 100. [Link]
-
Reitti, M., & Olofsson, K. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(20), 4785. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 194818. [Link]
- Patel, K. R., & Patel, H. D. (2018). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research, 7(14), 215-231.
-
Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29346-29374. [Link]
-
The Good Scents Company. (n.d.). 3-ethyl hexahydro-3H-benzofuran-2-one. [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. [Link]
-
Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Choi, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]
-
Reitti, M., & Olofsson, K. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]
-
Nawrot-Modranka, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-ethyl-1-benzofuran-2-carboxylic acid [chemicalbook.com]
- 6. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 14. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. op.niscair.res.in [op.niscair.res.in]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of Benzofuran-2-Carboxylic Acid Analogs as Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of the benzofuran-2-carboxylic acid core, in particular, have garnered significant attention for their potent anticancer properties.[3][4] This guide provides an in-depth comparative analysis of the efficacy of various analogs, focusing on their structure-activity relationships (SAR), mechanism of action, and the experimental methodologies required for their evaluation. While our nominal starting point is the 3-Ethyl-1-benzofuran-2-carboxylic acid structure, we will broaden our scope to the more extensively researched carboxamide analogs to draw upon a richer dataset for a meaningful comparison.
Rationale and Synthetic Strategy: Building the Analogs
The rationale behind exploring benzofuran-2-carboxylic acid analogs lies in their structural versatility, which allows for fine-tuning of their pharmacological properties. The core scaffold can be modified at multiple positions, primarily on the benzene ring (positions 4, 5, 6, and 7), at the furan ring (position 3), and most significantly, by converting the carboxylic acid at position 2 into various esters or amides. This multi-point modification capability is key to optimizing potency, selectivity, and pharmacokinetic profiles.
The synthesis of the prevalent and highly active benzofuran-2-carboxamide analogs typically begins with the parent benzofuran-2-carboxylic acid, which can be synthesized through methods like the Perkin rearrangement of 3-bromocoumarins.[5] The subsequent amide formation is a robust and modular process, allowing for the introduction of diverse functionalities.
The conversion of the carboxylic acid to a diverse library of N-substituted carboxamides is a cornerstone of analog development. A common and effective strategy involves a two-step, one-pot transamidation process that offers high modularity.[6][7]
Caption: General workflow for the synthesis of benzofuran-2-carboxamide analogs.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
The anticancer efficacy of benzofuran-2-carboxylic acid analogs is highly dependent on their substitution patterns. By analyzing the cytotoxic activity (typically measured as IC50, the concentration required to inhibit 50% of cell growth) across different cancer cell lines, clear SAR trends emerge. The Sulforhodamine B (SRB) assay is a common and reliable method for determining this cytotoxicity.[8][9]
The following table summarizes the cytotoxic activity of selected benzofuran-2-carboxamide and carboxylic acid analogs from published studies. This data highlights how modifications to the core structure influence potency against various human cancer cell lines.
| Compound ID | Core Structure | R1 (Benzofuran Ring) | R2 (Amide/Acid Moiety) | Cancer Cell Line | IC50 (µM) | Reference |
| 3m | Benzofuran-2-carboxamide | H | N-(4'-hydroxyphenyl) | ACHN (Renal) | 0.45 | [8] |
| HCT15 (Colon) | 0.35 | [8] | ||||
| PC-3 (Prostate) | 0.29 | [8] | ||||
| 50g | Benzofuran-2-carboxamide | 6-Methoxy | 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl | HCT-116 (Colon) | 0.87 | [1][10] |
| HeLa (Cervical) | 0.73 | [1][10] | ||||
| A549 (Lung) | 0.57 | [1][10] | ||||
| 9e | Benzofuran-2-carboxylic acid derivative (ureido linker) | 5-Bromo | 4-Carboxyphenyl | MDA-MB-231 (Breast) | 2.52 | [11] |
| MCF-7 (Breast) | 14.91 | [11] | ||||
| VIII | 3-bromomethyl-benzofuran | 5-hydroxy, 6-acetyl, 2-methyl | (Carboxylic Acid) | HL-60 (Leukemia) | 0.1 | [2] |
| K562 (Leukemia) | 5.0 | [2] |
-
The Amide Moiety is Crucial: Conversion of the C2-carboxylic acid to an N-aryl carboxamide is a common strategy that significantly enhances cytotoxic activity. The nature of the N-aryl substituent is a key determinant of potency. For instance, compound 3m , with a 4'-hydroxyphenylamide group, demonstrates potent, sub-micromolar activity across multiple cell lines.[8]
-
Benzofuran Ring Substitution:
-
Halogenation: The introduction of halogens, such as bromine at the C5 position (as in 9e ), can significantly increase anticancer activity.[11][12] This is likely due to the formation of halogen bonds and increased lipophilicity, which can enhance interactions with biological targets.[2]
-
Methoxy Groups: The presence of a methoxy group, particularly at the C6 position, has been shown to be essential for high antiproliferative activity in certain series of analogs, such as compound 50g .[10]
-
-
Position 3 Substituents: While many potent analogs are unsubstituted at C3, the introduction of specific groups can confer high potency. For example, a bromomethyl group at C3 (compound VIII ) resulted in exceptionally high cytotoxicity against leukemia cell lines.[2]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles (compound 50g ), can produce highly potent hybrid molecules, suggesting that these groups can engage in additional favorable interactions with the target.[1][10]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A recurring mechanistic theme for the anticancer effect of benzofuran derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that plays a critical role in cancer cell proliferation, survival, and inflammation. Its constitutive activation is a hallmark of many cancers.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes that promote cell survival and proliferation. Several benzofuran-2-carboxamide derivatives have been shown to inhibit this process, preventing NF-κB translocation and thereby inducing apoptosis in cancer cells.[8]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
The Evolving Landscape of Benzofuran-2-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships of 3-Ethyl Derivatives
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From anticancer to antimicrobial and anti-inflammatory properties, derivatives of this heterocyclic system are a fertile ground for drug discovery.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Ethyl-1-benzofuran-2-carboxylic acid derivatives, offering insights for researchers and professionals in drug development. While specific research on the 3-ethyl subset is emerging, we will draw upon the broader understanding of C3-substituted benzofuran-2-carboxylic acids to contextualize and predict the therapeutic potential of this promising chemical space.
The Benzofuran-2-Carboxylic Acid Scaffold: A Platform for Diverse Bioactivity
The inherent biological versatility of the benzofuran-2-carboxylic acid core stems from its rigid, planar structure and the presence of a reactive carboxylic acid group, which can participate in various biological interactions and serve as a handle for chemical modification.[6] The benzene and furan rings offer multiple sites for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity.[7]
Decoding the Structure-Activity Relationship at the C3 Position
The C3 position of the benzofuran ring is a key site for modification that significantly influences the biological activity of benzofuran-2-carboxylic acid derivatives. While extensive SAR studies specifically on 3-ethyl derivatives are limited in publicly available literature, we can infer valuable insights from related C3-substituted analogues.
Impact on Anticancer Activity
Research on various benzofuran derivatives has demonstrated potent cytotoxic activities against a range of cancer cell lines.[1][3] The substitution at the C3 position plays a crucial role in this activity. For instance, the introduction of a bromine atom at the methyl group on the C3 position has been shown to yield compounds with remarkable cytotoxicity against leukemia cells.[7] This suggests that modifications at the C3 position can significantly enhance anticancer potency.
The ethyl group at the C3 position, being a small, lipophilic alkyl group, is likely to influence the compound's interaction with hydrophobic pockets in target proteins. Its effect on the overall conformation of the molecule could also play a role in receptor binding. It is plausible that the 3-ethyl moiety could contribute to enhanced cell permeability and, consequently, improved bioavailability.
Influence on Antimicrobial Properties
Benzofuran derivatives have been investigated as promising antimicrobial agents.[2][4] Studies on 3-benzofurancarboxylic acid derivatives have revealed that the introduction of halogens can induce or enhance antimicrobial activity, particularly against Gram-positive bacteria and fungi.[8] This highlights the sensitivity of the scaffold's antimicrobial profile to substitutions.
For 3-ethyl derivatives, the increased lipophilicity conferred by the ethyl group could enhance the compounds' ability to penetrate bacterial cell membranes, a key step for many antimicrobial agents. However, steric hindrance from the ethyl group might also affect interactions with specific microbial targets.
Role in Anti-Inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives is another area of active research.[5][9] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as NF-κB.[10] The nature of the substituent at the C3 position can modulate these inhibitory activities.
The electron-donating nature of the ethyl group at C3 could influence the electronic properties of the benzofuran ring system, potentially impacting interactions with target enzymes or receptors involved in the inflammatory cascade.
Comparative Analysis of C3-Substituted Benzofuran-2-Carboxylic Acid Derivatives
To provide a clearer picture of the SAR at the C3 position, the following table summarizes the biological activities of various C3-substituted benzofuran-2-carboxylic acid esters and related derivatives based on available literature.
| C3-Substituent | Biological Activity | Key Findings | Reference |
| -NH-CO-CH₂-S-Ph-4-NO₂ | Ischemic Cell Death Inhibitor | Potent activity (EC₅₀ = 0.532 µM). The sulfur atom in the substituent significantly improved potency. | [11] |
| -NH-CO-(CH₂)₂-S-Pyridin-2-yl (with 4-Chloro) | Ischemic Cell Death Inhibitor | High potency (EC₅₀ = 0.557 µM). | [11] |
| -CH₂Br | Anticancer | Remarkable cytotoxicity against leukemia cells (IC₅₀ = 0.1-5 µM). | [7] |
| Halogenated Acetyl Groups | Antimicrobial | Active against Gram-positive cocci (MIC 50 to 200 µg/mL) and Candida strains (MIC – 100 µg/mL). | [8] |
Mechanistic Insights and Signaling Pathways
The diverse biological activities of benzofuran derivatives are underpinned by their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Several benzofuran derivatives exert their anticancer effects through the induction of apoptosis. This programmed cell death is often mediated by the activation of caspases and the regulation of pro- and anti-apoptotic proteins. Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[10]
Caption: Proposed mechanism of anticancer activity for C3-substituted benzofuran derivatives.
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of benzofuran derivatives are often attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators. A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[10]
Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of 3-Substituted Benzofuran-2-Carboxylic Acids
The synthesis of 3-substituted benzofuran-2-carboxylic acid derivatives is a crucial aspect of developing new therapeutic agents. Various synthetic routes have been established to access this scaffold. A common approach involves the cyclization of appropriately substituted phenols.
Caption: A general synthetic workflow for 3-substituted benzofuran-2-carboxylic acids.
Conclusion and Future Perspectives
The 3-Ethyl-1-benzofuran-2-carboxylic acid scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the structure-activity relationships of related C3-substituted derivatives, it is reasonable to hypothesize that the 3-ethyl analogues will exhibit interesting biological profiles, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. The ethyl group's impact on lipophilicity and steric interactions warrants systematic investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-Ethyl-1-benzofuran-2-carboxylic acid derivatives with diverse substitutions on the benzene ring. Such studies will be instrumental in elucidating the specific SAR for this subclass and unlocking its full therapeutic potential.
References
-
Anto, R. J., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link]
- Shaikh, et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
-
Napiórkowska, et al. (2019). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. Molecules. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kwiecień, H., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]
-
Napiórkowska, et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Olofsson, M., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]
-
Khanam, H., & Shamsuzzaman. (2017). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]
-
Lee, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aires-de-Sousa, J., et al. (2002). AM1 theoretical study, synthesis and biological evaluation of some benzofuran analogues of anti-inflammatory arylalkanoic acids. Journal of Molecular Structure: THEOCHEM. [Link]
-
Khanam, H., & Shamsuzzaman. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research. [Link]
-
Kim, Y., et al. (2014). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lee, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Organic & Biomolecular Chemistry. [Link]
-
Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Surakshitha, T., et al. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Ohta, T., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry. [Link]
-
BioCrick. Benzofuran-2-carboxylic acid. [Link]
-
Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. International Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of 3-Ethyl-1-benzofuran-2-carboxylic Acid
In the landscape of modern drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both arduous and fraught with challenges. This guide is designed for fellow researchers, scientists, and drug development professionals navigating this critical transition. We will focus on a hypothetical, yet representative, small molecule, 3-Ethyl-1-benzofuran-2-carboxylic acid, to illustrate the principles and practices of robust in vivo validation. While direct studies on this specific molecule are not prevalent in public literature, its benzofuran-2-carboxylic acid core is a well-recognized scaffold in medicinal chemistry, known to exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer properties[1][2][3][4].
This document provides a framework for translating promising in vitro anti-inflammatory and analgesic data into a well-designed in vivo study. We will delve into the rationale behind experimental choices, present detailed protocols, and compare our hypothetical compound's performance against a known standard, providing a blueprint for rigorous preclinical evaluation.
The In Vitro Promise of 3-Ethyl-1-benzofuran-2-carboxylic Acid: A Hypothetical Profile
To establish a foundation for our in vivo work, let us assume that 3-Ethyl-1-benzofuran-2-carboxylic acid (herein referred to as "Compound X") has demonstrated the following compelling, albeit hypothetical, in vitro characteristics:
-
Potent and Selective COX-2 Inhibition: In cell-free enzymatic assays, Compound X exhibits potent inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 75 nM, while showing significantly less activity against COX-1 (IC50 > 10 µM). This selectivity profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
-
Suppression of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), Compound X effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner.
-
Favorable In Vitro Safety Profile: Compound X shows minimal cytotoxicity in relevant cell lines (e.g., HepG2, HEK293) at concentrations up to 100 µM.
These in vitro results strongly suggest that Compound X has the potential to be an effective anti-inflammatory and analgesic agent. However, the complexities of a whole biological system, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects, necessitate in vivo validation to ascertain its true therapeutic potential.[5]
The Imperative of In Vivo Validation: From Petri Dish to Preclinical Models
In vivo studies are indispensable for confirming the therapeutic efficacy and safety of a drug candidate in a living organism.[5] They provide crucial insights into how a compound behaves within a complex biological system, which cannot be fully replicated by in vitro models.[6][7] The primary objectives of our in vivo validation of Compound X are:
-
To confirm its anti-inflammatory and analgesic efficacy in established animal models of inflammation and pain.
-
To establish a dose-response relationship for its therapeutic effects.
-
To assess its acute safety and tolerability profile.
-
To compare its performance against a clinically relevant comparator drug.
For this guide, we will use Celecoxib , a well-known selective COX-2 inhibitor, as our comparator.
Experimental Design: A Multi-Model Approach to In Vivo Validation
A multi-model approach is crucial for a comprehensive evaluation of an anti-inflammatory and analgesic drug candidate. We will employ two widely accepted and well-characterized rodent models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain model for persistent inflammatory pain.[8][9][10][11]
Logical Flow of In Vivo Validation
Caption: A flowchart illustrating the logical progression from in vitro findings to a comprehensive in vivo validation plan for an anti-inflammatory drug candidate.
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory drugs.[12][13] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).
Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)
-
Compound X (1, 3, 10, 30 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)
-
-
Drug Administration: The respective treatments are administered orally one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Hypothetical Data Summary: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Peak Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 1 | 0.72 ± 0.05 | 15.3% |
| Compound X | 3 | 0.58 ± 0.04 | 31.8% |
| Compound X | 10 | 0.41 ± 0.03 | 51.8% |
| Compound X | 30 | 0.29 ± 0.02 | 65.9% |
| Celecoxib | 30 | 0.32 ± 0.03 | 62.4% |
Model 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
The injection of CFA into the paw induces a more persistent inflammatory response, mimicking chronic inflammatory conditions like arthritis.[8][9] This model is valuable for assessing both the anti-inflammatory and analgesic effects of a compound over a longer duration.
Experimental Protocol
-
Animal Acclimatization: Male C57BL/6 mice (20-25 g) are acclimatized for one week.
-
Baseline Measurements: Baseline thermal and mechanical sensitivity are measured before CFA injection.
-
Thermal Hyperalgesia: Hargreaves test (plantar test) to measure paw withdrawal latency from a radiant heat source.
-
Mechanical Allodynia: Von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
-
-
Induction of Inflammation: 20 µL of CFA is injected into the intraplantar surface of the right hind paw.
-
Grouping and Dosing: 24 hours after CFA injection, when inflammation and hyperalgesia are established, mice are grouped and dosed as follows (n=8 per group):
-
Vehicle Control
-
Compound X (10, 30 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)
-
-
Post-treatment Measurements: Thermal and mechanical sensitivity are reassessed at 1, 3, and 5 hours after drug administration.
-
Data Analysis: Changes in paw withdrawal latency (thermal) and threshold (mechanical) are calculated and compared between groups.
Hypothetical Data Summary: CFA-Induced Inflammatory Pain (at 3h post-dose)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) (Mean ± SEM) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle Control | - | 4.2 ± 0.3 | 0.3 ± 0.05 |
| Compound X | 10 | 6.8 ± 0.4 | 0.8 ± 0.07 |
| Compound X | 30 | 8.9 ± 0.5 | 1.2 ± 0.09 |
| Celecoxib | 30 | 8.5 ± 0.4 | 1.1 ± 0.08 |
| Sham (No CFA) | - | 10.5 ± 0.6 | 1.8 ± 0.1 |
Signaling Pathway Context: The Role of COX-2 in Inflammation
The in vitro data for Compound X points to the inhibition of the COX-2 pathway as a primary mechanism of action. This pathway is central to the inflammatory cascade.
Caption: The COX-2 signaling pathway in inflammation and the proposed mechanism of action for Compound X.
Concluding Remarks and Future Directions
The hypothetical data presented in this guide illustrates a successful translation of in vitro promise to in vivo efficacy for 3-Ethyl-1-benzofuran-2-carboxylic acid. The compound demonstrated dose-dependent anti-inflammatory and analgesic effects, comparable or superior to the established COX-2 inhibitor, Celecoxib, in both acute and persistent models of inflammation.
These positive results would warrant further preclinical development, including:
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
Chronic toxicology studies to assess its long-term safety.
-
Gastrointestinal safety evaluation to confirm the benefits of its COX-2 selectivity.
-
Exploration in other disease models , such as models of osteoarthritis or neuropathic pain, to broaden its potential therapeutic applications.
This guide underscores the importance of a systematic and evidence-based approach to in vivo validation. By carefully selecting appropriate models, defining clear endpoints, and including relevant comparators, researchers can build a robust data package to support the continued development of novel therapeutic agents.
References
- An overview of animal models of pain: disease models and outcome measures - PMC. (n.d.).
- Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences. (n.d.).
- Rodent Pain Models - Creative Biolabs. (n.d.).
- In vivo anti-inflammatory studies: Significance and symbolism. (2025).
- Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf. (n.d.).
- Inflammatory Models of Pain and Hyperalgesia | ILAR Journal | Oxford Academic. (1999).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds - Benchchem. (n.d.).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (2019).
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (n.d.).
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - Semantic Scholar. (2024).
- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019).
- Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory studies: Significance and symbolism [wisdomlib.org]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 10. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 11. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
A Strategic Guide to Evaluating 3-Ethyl-1-benzofuran-2-carboxylic acid as a Novel Anticancer Candidate
Introduction: The Promise of the Benzofuran Scaffold in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Within the vast landscape of heterocyclic chemistry, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent biological activities.[1] Extensive research has demonstrated that derivatives of benzofuran exhibit a wide array of pharmacological properties, including significant anticancer effects.[2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in tumorigenesis.[4][5]
While the broader class of benzofuran derivatives is a subject of intense investigation, specific analogues such as 3-Ethyl-1-benzofuran-2-carboxylic acid remain largely unexplored in the context of their anticancer potential. This guide, therefore, serves as a strategic roadmap for the comprehensive evaluation of this novel compound. In the absence of direct comparative data, we will provide a robust framework for assessing its efficacy against established anticancer drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. This document will furnish the necessary experimental designs, detailed protocols, and the scientific rationale to empower researchers to undertake a thorough and meaningful investigation.
Comparative Landscape: Standard-of-Care Anticancer Agents
A meaningful evaluation of a novel compound necessitates a direct comparison with current standards of care. The following table summarizes the key characteristics of three widely used chemotherapeutic agents, which will serve as benchmarks for our proposed study.
| Feature | Doxorubicin | Cisplatin | Paclitaxel |
| Class | Anthracycline | Platinum-based | Taxane |
| Primary Mechanism of Action | DNA intercalator and topoisomerase II inhibitor, leading to inhibition of DNA replication and transcription.[][7][8][9][10] | Forms intra- and inter-strand DNA crosslinks, which block DNA replication and trigger apoptosis.[11][12][13][14] | Promotes microtubule assembly and stabilization, preventing their disassembly, which leads to cell cycle arrest in the M-phase and apoptosis.[15][][17][18] |
| Commonly Treated Cancers | Breast, lung, ovarian, bladder, lymphomas, and various sarcomas.[][10] | Testicular, ovarian, bladder, lung, head and neck cancers.[14] | Breast, ovarian, lung, and pancreatic cancers.[15] |
| Known Resistance Mechanisms | Increased drug efflux (e.g., via P-glycoprotein), altered topoisomerase II, enhanced DNA repair.[8] | Decreased intracellular accumulation, increased detoxification (e.g., by glutathione), enhanced DNA repair, and altered apoptotic pathways.[11][12] | Mutations in β-tubulin, overexpression of drug efflux pumps.[15] |
Proposed Experimental Workflow for Comparative Efficacy
The following workflow is designed to systematically evaluate the anticancer potential of 3-Ethyl-1-benzofuran-2-carboxylic acid, from initial cytotoxicity screening to preliminary mechanistic insights.
Caption: Proposed experimental workflow for the evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Detailed Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[5] This initial screen will determine the concentration of 3-Ethyl-1-benzofuran-2-carboxylic acid required to inhibit the growth of 50% of the cancer cell population (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Ethyl-1-benzofuran-2-carboxylic acid and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after treatment.[19][20][21] It measures the ability of a single cell to proliferate and form a colony, providing a more stringent measure of cytotoxicity than short-term viability assays.[19][20][21]
Protocol:
-
Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Plate a predetermined number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with 3-Ethyl-1-benzofuran-2-carboxylic acid and reference drugs at concentrations around their respective IC50 values for 24 hours.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Fixation and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Caspase-3 Activity Assay for Apoptosis Detection
To investigate if the observed cytotoxicity is due to the induction of apoptosis, a key mechanism of many anticancer drugs, the activity of caspase-3, an executioner caspase, can be measured.[22][23][24][25][26]
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysates.[22][25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[22]
-
Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to untreated controls.
Potential Mechanistic Insights and Structure-Activity Relationships
Based on existing literature for other benzofuran derivatives, 3-Ethyl-1-benzofuran-2-carboxylic acid may exert its anticancer effects through various mechanisms.[2] The ethyl group at the 3-position and the carboxylic acid at the 2-position are key structural features that will influence its biological activity. Structure-activity relationship (SAR) studies of related compounds suggest that the nature and position of substituents on the benzofuran ring are critical for cytotoxicity.[1][3] For instance, some halogenated benzofuran derivatives have shown enhanced anticancer activity.[27]
The proposed experiments will provide initial clues into the mechanism of action. A significant increase in caspase-3 activity would suggest apoptosis induction. Further studies, such as cell cycle analysis by flow cytometry, could reveal if the compound causes cell cycle arrest at a specific phase.
Conclusion and Future Directions
While direct experimental data on the anticancer properties of 3-Ethyl-1-benzofuran-2-carboxylic acid is currently lacking in the public domain, its chemical scaffold holds significant promise. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically comparing its in vitro efficacy against standard chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel, researchers can generate the crucial data needed to determine its potential as a novel anticancer drug candidate.
Positive results from these initial in vitro studies would warrant further investigation, including in vivo studies using tumor xenograft models, detailed mechanistic studies to identify its molecular target(s), and exploration of its pharmacokinetic and pharmacodynamic properties. This structured approach will ensure a thorough and efficient evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid, contributing to the ongoing search for more effective cancer therapies.
References
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
Bio-protocol. Clonogenic Assay. [Link]
-
McGill University. Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]
-
Wikipedia. Clonogenic assay. [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (55), e2849. [Link]
-
Wikipedia. Doxorubicin. [Link]
-
Abbas, A. A., El-Sayed, M. A., & Abdelgawad, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096–11120. [Link]
-
Xu, G., Zhang, B., Liu, K., Liu, F., & Xie, J. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Oncology letters, 6(4), 1103–1107. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Qtaitat, A. I., & Al-Majdlawi, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Creative Bioarray. Clonogenic Assay. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Paclitaxel's Mechanism: How it Fights Cancer Cells. [Link]
-
ResearchGate. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... [Link]
-
Yadav, P., & Bhaskar, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1, 2, 3-triazoles. Indian Journal of Chemistry-Section B, 60(5), 768-775. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Zare, H., Ahmadi, A., Ghasemi, A., & Ghanbari, M. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4457. [Link]
-
Wikipedia. Cisplatin. [Link]
-
PubChem. Doxorubicin. [Link]
-
Chemistry LibreTexts. Cisplatin 12. Modes of Action of Cisplatin. [Link]
-
Houston, J. P., Ke, E., & Entertainment, J. (2016). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 89(10), 923-933. [Link]
-
YouTube. 05 Medicine of the week: Cisplatin. [Link]
-
Wiela-Hojeńska, A., Montane, X., & Tulsie, S. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12228. [Link]
-
Lee, E. R., Kim, J. Y., Kang, Y. J., Kim, J. H., Park, M., Jeong, C. S., ... & Kwak, J. H. (2015). Design, synthesis, and biological evaluation of benzofuran-and 2, 3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545-2549. [Link]
-
Kwiecień, H., & Krawiecka, M. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362-6365. [Link]
-
OUCI. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. [Link]
-
Kwiecień, H., Krawiecka, M., & Kuran, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Kwiecień, H., Krawiecka, M., & Ciesielska, A. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 808. [Link]
-
ResearchGate. Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Qtaitat, A. I., & Al-Majdlawi, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Semantic Scholar. Anticancer therapeutic potential of benzofuran scaffolds. [Link]
-
Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Ali, M. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1238-1257. [Link]
- Google Patents. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
-
ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]
-
MDPI. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cisplatin - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. promega.com [promega.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 3-Ethyl-1-benzofuran-2-carboxylic Acid and Standard Antibiotics
Introduction
The relentless rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated for their medicinal properties, the benzofuran scaffold has emerged as a privileged structure, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparative analysis of the anticipated antimicrobial spectrum of a specific derivative, 3-Ethyl-1-benzofuran-2-carboxylic acid, against established standard antibiotics.
While direct experimental data for 3-Ethyl-1-benzofuran-2-carboxylic acid is not extensively available in peer-reviewed literature, this guide will extrapolate its potential antimicrobial profile based on structure-activity relationship (SAR) studies of closely related 3-substituted benzofuran-2-carboxylic acid analogs.[3][4] This comparative analysis is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical class and to provide a framework for future in-vitro and in-vivo evaluations.
Methodology: Establishing a Framework for Antimicrobial Susceptibility Testing
To ensure the scientific validity and reproducibility of antimicrobial susceptibility testing, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays. The following experimental workflows are fundamental for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Broth Microdilution Method (Based on CLSI Guideline M07)
This method is a cornerstone for determining the MIC of a compound against aerobic bacteria. The causality behind this experimental choice lies in its efficiency for testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results.
Experimental Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compound: The test compound, 3-Ethyl-1-benzofuran-2-carboxylic acid, and standard antibiotics are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a temperature and duration suitable for the specific microorganism being tested (typically 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Method (Based on CLSI Guideline M02)
The disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of an antimicrobial agent's activity. Its inclusion in a comprehensive screening process is justified by its simplicity, low cost, and ability to screen a large number of compounds against different microorganisms.
Experimental Protocol:
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.
-
Inoculation: A standardized microbial inoculum is uniformly spread over the entire surface of the agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: The diameter of the zone of no microbial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow for Disk Diffusion Assay.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
Due to the absence of specific MIC values for 3-Ethyl-1-benzofuran-2-carboxylic acid in the available literature, the following table presents a comparative analysis based on the reported activities of structurally similar benzofuran derivatives against a panel of clinically relevant microorganisms. This serves as a predictive framework for the potential antimicrobial spectrum of the target compound. For comparison, the MIC ranges for standard antibiotics, Ciprofloxacin (antibacterial) and Fluconazole and Amphotericin B (antifungal), are also provided.
| Microorganism | Type | 3-Substituted Benzofuran-2-Carboxylic Acid Analogs (Predicted MIC in µg/mL) | Ciprofloxacin (Standard Antibiotic) (MIC in µg/mL) | Fluconazole (Standard Antifungal) (MIC in µg/mL) | Amphotericin B (Standard Antifungal) (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.39 - 200[3][4][5] | 0.5 - 2.0[6][7][8] | - | - |
| Escherichia coli | Gram-negative Bacteria | 25 - >200[3][9][10] | 0.013 - 1.0[6][7] | - | - |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >100[11] | 0.15 - 4.0[6][12] | - | - |
| Candida albicans | Yeast | 64 - 200[5][13][14] | - | 0.25 - 16[15][16] | 0.12 - 2.0[17] |
| Cryptococcus neoformans | Yeast | Potentially Active[18][19] | - | 4 - 16[15][20][21] | - |
| Aspergillus fumigatus | Mold | Potentially Active[18][19] | - | - | 0.25 - 2.0[22][23][24][25] |
Disclaimer: The MIC values for 3-substituted benzofuran-2-carboxylic acid analogs are a range compiled from various studies on different, but structurally related, compounds and should be considered as a predictive estimation for 3-Ethyl-1-benzofuran-2-carboxylic acid.
Discussion and Mechanistic Insights
The benzofuran scaffold is a versatile pharmacophore, and its derivatives have been shown to exert their antimicrobial effects through various mechanisms.[1] While the precise mechanism of action for 3-Ethyl-1-benzofuran-2-carboxylic acid is yet to be elucidated, studies on related compounds suggest potential pathways.
Potential Antibacterial Mechanisms
The antibacterial activity of benzofuran derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with key cellular processes.[26] Some proposed mechanisms include:
-
Membrane Disruption: The lipophilic nature of the benzofuran ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[9]
-
Enzyme Inhibition: Benzofuran derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are also the targets of fluoroquinolone antibiotics like ciprofloxacin.[27]
Caption: Putative antibacterial mechanisms of benzofuran derivatives.
Potential Antifungal Mechanisms
The antifungal activity of benzofuran derivatives is also multifaceted. Some studies suggest that these compounds can interfere with fungal cell wall integrity and vital enzymatic pathways.[28]
-
N-Myristoyltransferase Inhibition: Certain benzofuran derivatives have been identified as potent inhibitors of fungal N-myristoyltransferase (NMT), an enzyme crucial for the modification of proteins involved in cell signaling and viability.[29]
-
Calcium Homeostasis Disruption: Some benzofuran-based compounds, like the antiarrhythmic drug amiodarone which shares the benzofuran core, have been shown to disrupt calcium homeostasis in fungal cells, leading to cell death.[18][30]
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial spectrum of 3-Ethyl-1-benzofuran-2-carboxylic acid is currently lacking, the analysis of its structural analogs strongly suggests a promising potential as a broad-spectrum antimicrobial agent, with possible activity against both Gram-positive bacteria and various fungal pathogens. The predicted MIC values, when compared to standard antibiotics, indicate that this class of compounds warrants further investigation.
Future research should focus on the synthesis and in-vitro evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid against a comprehensive panel of bacterial and fungal strains following standardized CLSI protocols. Elucidating its precise mechanism of action will be crucial for its development as a potential therapeutic agent. The insights provided in this guide aim to catalyze these future research endeavors, contributing to the critical pipeline of new antimicrobial drugs.
References
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
-
Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications. [Link]
-
MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy. [Link]
-
Azole and amphotericin B MIC values against Aspergillus fumigatus: high agreement between spectrophotometric and visual readings using the EUCAST EDef 9.3. 2 procedure. Antimicrobial Agents and Chemotherapy. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy. [Link]
-
Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. ResearchGate. [Link]
-
In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy. [Link]
-
Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. PubMed. [Link]
-
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. [Link]
-
MIC distributions of amphotericin B against 847 A. fumigatus sensu lato... ResearchGate. [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. ASM Journals. [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. ResearchGate. [Link]
-
Benzofuran derivatives with antifungal activity. ResearchGate. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. National Center for Biotechnology Information. [Link]
-
Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]
-
Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. Elsevier. [Link]
-
Ciprofloxacin Resistance in Staphylococcus aureus and Pseudomonas aeruginosa Isolated from Patients in Baghdad. ResearchGate. [Link]
-
Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. PubMed. [Link]
-
Fluconazole MIC values of cryptococcal isolates between 2 surveillance... ResearchGate. [Link]
-
Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. National Center for Biotechnology Information. [Link]
-
Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]
-
Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. National Center for Biotechnology Information. [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]
-
Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. National Center for Biotechnology Information. [Link]
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]
-
Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]
-
Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. imjst.org [imjst.org]
- 11. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. [PDF] Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 21. journals.asm.org [journals.asm.org]
- 22. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid: A Senior Application Scientist's Perspective
Introduction: 3-Ethyl-1-benzofuran-2-carboxylic acid is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its derivatives are explored for a range of biological activities, including as potential inhibitors of ClC-K chloride channels, making efficient and scalable synthetic routes a critical area of research.[1][2] This guide provides an in-depth comparison of established and modern methodologies for its synthesis, grounded in experimental data and mechanistic principles. We will benchmark a classical one-pot condensation-cyclization reaction against prominent alternatives, offering researchers the data-driven insights needed to select the optimal pathway for their specific laboratory and research objectives.
Benchmark Method: One-Pot Condensation and Cyclization of 2-Hydroxypropiophenone
This approach stands as a robust and frequently employed benchmark due to its operational simplicity, use of commercially available starting materials, and generally high yields. The core transformation involves the O-alkylation of a 2-hydroxyaryl ketone with an α-haloester, followed by an intramolecular condensation to form the benzofuran ring.
Causality of Experimental Design
The reaction is typically performed in a one-pot fashion. The choice of a moderate base, such as potassium carbonate (K₂CO₃), is crucial; it is strong enough to deprotonate the phenolic hydroxyl group, initiating the nucleophilic attack on the bromoester, but not so strong as to promote undesirable side reactions.[3] A polar aprotic solvent like dimethylformamide (DMF) or acetone is preferred to solvate the potassium salt and facilitate the Sₙ2 reaction.[4] The subsequent intramolecular cyclization (a form of Darzens condensation) followed by dehydration is driven by heating, leading directly to the stable aromatic benzofuran system.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxypropiophenone (1 eq.), anhydrous potassium carbonate (2.5 eq.), and dry acetone (100 mL).
-
Reaction Initiation: Add ethyl bromoacetate (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-ethyl-1-benzofuran-2-carboxylate.
-
Hydrolysis: Dissolve the crude ester in ethanol (80 mL). Add a solution of potassium hydroxide (2.5 eq.) in water (20 mL) and reflux the mixture for 3 hours.
-
Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with concentrated HCl. The precipitated solid is collected by filtration, washed with cold water, and dried to afford the target acid.[3]
Alternative Synthetic Routes: A Comparative Analysis
While the benchmark method is effective, alternative strategies offer unique advantages in terms of reaction time, substrate scope, or mechanistic novelty.
Method 2: Perkin Rearrangement
The Perkin rearrangement provides an elegant pathway to benzofuran-2-carboxylic acids via the ring contraction of a 3-halocoumarin precursor.[5][6] This method is notable for its high yields and can be dramatically accelerated using microwave irradiation.
Mechanism & Rationale: The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring. The resulting phenoxide then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring in a process known as a coumarin-benzofuran ring contraction.[7] Microwave-assisted heating significantly reduces the reaction time from hours to mere minutes by efficiently promoting the molecular collisions required for this rearrangement.[5]
Method 3: Intramolecular Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, and its intramolecular variant offers a powerful method for heterocycle formation, including benzofurans.[8][9]
Mechanism & Rationale: This pathway begins with the conversion of a salicylaldehyde derivative into an ortho-hydroxybenzyltriphenylphosphonium salt. This salt is then acylated with propionyl chloride. The addition of a base deprotonates the carbon alpha to the phosphorus, generating an ylide. This ylide then undergoes an intramolecular reaction with the adjacent ester carbonyl group to form an oxaphosphetane intermediate, which collapses to yield the benzofuran ring and triphenylphosphine oxide.[10] This method provides a convergent route where two key fragments are coupled late in the synthesis.
Method 4: Palladium-Catalyzed Sonogashira Coupling & Cyclization
For constructing highly substituted benzofurans, palladium-catalyzed cross-coupling reactions are unparalleled in their versatility.[11] A Sonogashira coupling followed by cyclization is a prominent example.
Mechanism & Rationale: The synthesis commences with a Sonogashira coupling between an o-iodophenol and a terminal alkyne (in this case, 1-butyne).[12] This reaction, co-catalyzed by copper(I) iodide, forms a 2-(1-alkynyl)phenol intermediate. In the presence of a base, this intermediate undergoes a 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne to form the benzofuran ring.[13] This method is highly modular, allowing for diverse substitutions on the benzofuran core by simply changing the coupling partners.
Performance Benchmarking: Head-to-Head Comparison
The following table summarizes the key performance indicators for each synthetic methodology, providing a clear basis for comparison.
| Metric | Benchmark: Condensation | Perkin Rearrangement | Intramolecular Wittig | Sonogashira Coupling |
| Typical Yield | 80-95% | 90-99% (Microwave)[5] | 65-80% | 70-90%[12] |
| Reaction Time | 12-16 hours (reflux) | 5-10 minutes (Microwave)[5] | 8-12 hours | 6-24 hours |
| Key Reagents | 2-hydroxypropiophenone, Ethyl bromoacetate, K₂CO₃ | 3-Bromo-4-ethylcoumarin, NaOH | o-hydroxybenzyl alcohol, PPh₃, Propionyl Chloride | o-Iodophenol, 1-Butyne |
| Catalyst | None (Base mediated) | None (Base mediated) | None (Stoichiometric) | PdCl₂(PPh₃)₂, CuI |
| Advantages | High yield, one-pot, readily available materials. | Extremely fast (microwave), very high yields. | Convergent, good for complex fragment coupling. | High functional group tolerance, modular. |
| Disadvantages | Long reaction times under thermal conditions. | Requires synthesis of coumarin precursor. | Stoichiometric phosphine oxide byproduct. | Requires expensive palladium catalyst and ligands. |
Visualizing the Synthetic Pathways
To further clarify the discussed methodologies, the following diagrams illustrate the core chemical transformations and a generalized experimental workflow.
Reaction Mechanism Diagrams
Caption: A generalized workflow for chemical synthesis and product isolation.
Conclusion and Recommendations
The synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid can be approached through several effective methodologies, each with a distinct profile of advantages and limitations.
-
For Scalability and Cost-Effectiveness: The Benchmark Condensation method is highly recommended. Its reliance on inexpensive, readily available starting materials and the absence of costly metal catalysts make it ideal for large-scale production.
-
For Speed and High Throughput: The Microwave-Assisted Perkin Rearrangement is the undisputed choice. For research groups focused on rapid library synthesis or process intensification, the reduction in reaction time from many hours to a few minutes is a transformative advantage. [5]* For Maximum Modularity and Scope: The Sonogashira Coupling approach is superior when the goal is to create a diverse array of analogues. The ability to easily vary both the phenolic and alkyne components provides unparalleled flexibility in exploring chemical space. [13]* For Convergent Synthesis Strategies: The Intramolecular Wittig Reaction is valuable when coupling complex or sensitive molecular fragments, allowing for the construction of the benzofuran core late in a synthetic sequence. [9] Ultimately, the choice of synthetic route should be guided by the specific priorities of the research program, whether they be speed, cost, scale, or synthetic flexibility. This guide provides the foundational data and mechanistic understanding to make that decision an informed one.
References
-
Bose, D. S., & Idrees, M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
-
Hsieh, H.-W., et al. (2017). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 82(15), 8035-8046. [Link]
-
Khan, I., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(20), 16813-16844. [Link]
-
Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701-2713. [Link]
-
Bose, D. S., & Idrees, M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
-
Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Khan, I., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Brewer, J. D., & Elix, J. A. (1975). Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. Australian Journal of Chemistry, 28(5), 1083-1094. [Link]
-
Carradori, S., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(2), M935. [Link]
-
Organic Synthesis. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 9(07), 0716. [Link]
-
Ghosh, S., et al. (2022). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 46(34), 16429-16438. [Link]
-
ResearchGate. (2020). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
Knight, D. W., & O'Hanlon, P. J. (1985). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, 645-650. [Link]
-
Piras, M., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2874. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
-
Bhaskar, G., & Yadav, M. C. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. 96, 98-109. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). London Journal of Research in Science: Natural and Formal. [Link]
- Google Patents. (2021).
-
ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
-
Jacobsen, E. N., et al. (2017). Catalytic Enantioselective [4+2] Cycloadditions of Salicylaldehyde Acetals with Enol Ethers. Angewandte Chemie International Edition, 56(39), 11752-11756. [Link]
-
Semantic Scholar. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]
-
Liu, Y., et al. (2021). Theoretical Investigations on the Rh(III)-Catalyzed Oxidative C–H Activation/Annulation of Salicylaldehydes with Masked Enynes: Mechanism Insights and Regioselectivity Origins. ACS Omega, 6(47), 31653-31662. [Link]
-
Hoppe, D., & Kauch, M. (2006). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis, 2006(09), 1575-1577. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28221-28257. [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. scribd.com [scribd.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-Ethyl-1-benzofuran-2-carboxylic Acid
Introduction: Beyond a Single Method
In the landscape of pharmaceutical development, the structural integrity and purity of an active pharmaceutical ingredient (API) or its intermediates are paramount. 3-Ethyl-1-benzofuran-2-carboxylic acid, a key heterocyclic building block, is no exception. Its quality directly impacts the safety and efficacy of downstream products. While a single validated analytical method can provide a measure of quality, true confidence in analytical data comes from a holistic, multi-technique approach. This guide details the principles and practices of cross-validating analytical data for this specific molecule, ensuring the generation of robust, reliable, and regulatory-compliant results.
Cross-validation, in this context, is the process of verifying that different analytical procedures produce consistent and reliable results, thereby providing a comprehensive and trustworthy characterization of the compound.[1][2] This is critical when transferring methods between labs or when building a complete quality profile for regulatory submission.[1][3] This guide moves beyond simply listing protocols; it delves into the scientific rationale behind selecting orthogonal methods and demonstrates how their data streams converge to create a single, validated truth about the analyte.
Pillar 1: The Workhorse Method - Reversed-Phase HPLC for Purity and Assay
For quantifying the purity and assay of moderately polar aromatic compounds like 3-Ethyl-1-benzofuran-2-carboxylic acid, High-Performance Liquid Chromatography (HPLC) is the undisputed primary tool. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from potential process-related impurities and degradation products.[4]
Rationale for Method Design
The chosen method employs a C18 stationary phase, which is optimal for retaining the aromatic benzofuran ring system through hydrophobic interactions. A gradient elution is selected to ensure that any impurities with significantly different polarities are effectively resolved and eluted within a reasonable run time. The mobile phase consists of acetonitrile and water, common solvents with good UV transparency, buffered with phosphoric acid to suppress the ionization of the carboxylic acid group. Suppressing ionization (by maintaining a pH well below the pKa of the carboxyl group) ensures a single, sharp, and well-retained peak. UV detection at the compound's absorbance maximum provides excellent sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 10 mg of 3-Ethyl-1-benzofuran-2-carboxylic acid and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution. Further dilute as required.
Method Validation Summary (per ICH Q2(R2) Guidelines)
A validated method is the foundation of trustworthy data.[5][6][7][8] The protocol described above must be subjected to rigorous validation to demonstrate its fitness for purpose.[6]
| Validation Parameter | Acceptance Criterion | Representative Result |
| Specificity | Peak is pure and resolved from impurities/placebo. | Peak purity index > 0.999. No interference from known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.01 - 1.5 mg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery at three concentration levels. |
| Precision (RSD%) | Repeatability (RSD) ≤ 1.0%; Intermediate (RSD) ≤ 2.0% | Repeatability RSD = 0.45%; Intermediate RSD = 0.82% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.003 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.01 mg/mL |
| Robustness | No significant change in results with minor variations. | Method is robust to ±2°C in temp and ±0.1 mL/min in flow rate. |
Pillar 2: Orthogonal and Confirmatory Techniques
Relying solely on HPLC provides an incomplete picture. Orthogonal methods, which rely on different chemical or physical principles, are essential for true cross-validation.
A. Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Structural Confirmation
GC-MS offers exceptional separation efficiency and definitive structural information from mass fragmentation patterns. However, the low volatility and high polarity of carboxylic acids necessitate derivatization.[9] Esterification with a reagent like ethyl chloroformate converts the acid into a more volatile ester, suitable for GC analysis.[10]
-
Derivatization:
-
To 1 mg of the sample, add 500 µL of a solution containing Pyridine:Ethanol (4:1).
-
Add 50 µL of ethyl chloroformate and vortex for 1 minute.
-
Add 500 µL of water and 500 µL of chloroform. Vortex and centrifuge.
-
Collect the lower organic layer for GC-MS analysis.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
This method is not typically used for primary purity assessment due to the extra derivatization step, but it is invaluable for confirming the identity of the main peak (by matching the mass spectrum of the ethyl ester derivative) and for identifying unknown impurities.
B. NMR Spectroscopy: The Gold Standard for Structure
Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the chemical structure. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Confirms the proton environment, including the ethyl group (triplet and quartet), the aromatic protons on the benzofuran ring, and the characteristic broad singlet of the carboxylic acid proton downfield (typically >10 ppm).[11][12]
-
¹³C NMR: Identifies all unique carbon atoms. The carboxyl carbon is distinctly observed in the 165-185 ppm range, providing definitive evidence of the functional group.[11][12]
While qNMR (quantitative NMR) can be used for assay, its primary role here is the unequivocal confirmation of identity, which HPLC and GC-MS cannot provide alone.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and powerful technique for confirming the presence of key functional groups. For 3-Ethyl-1-benzofuran-2-carboxylic acid, the spectrum is expected to show characteristic absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer form of the acid.[11][13]
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 cm⁻¹.[11][13]
-
C-O Stretch: A moderate band in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
FT-IR serves as a quick identity check and confirms that the primary functional groups are intact.
Synthesizing the Data: The Cross-Validation Workflow
The power of this approach lies not in the individual results, but in their confluence. The data from each technique must be logically integrated to build a complete and verified profile of the compound.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. medium.com [medium.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. echemi.com [echemi.com]
A Comparative Investigation of the Bioactivity of 3-Ethyl- and 3-Methyl-1-benzofuran-2-carboxylic Acid: A Guide for Preclinical Evaluation
Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic system, recognized as a "privileged scaffold" in the realm of medicinal chemistry.[1][2][3][4] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile, making it a focal point for the development of novel therapeutic agents.[6] Among the various classes of benzofuran derivatives, 1-benzofuran-2-carboxylic acids have garnered significant attention for their therapeutic potential.[7][8]
This guide presents a comparative study of two closely related analogs: 3-Ethyl-1-benzofuran-2-carboxylic acid and 3-Methyl-1-benzofuran-2-carboxylic acid. While differing by only a single methylene unit, this subtle structural variation at the C3-position can profoundly influence their physicochemical properties, target engagement, and ultimately, their biological effects. Through a series of proposed head-to-head experimental evaluations, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for elucidating the structure-activity relationships (SAR) of these compounds and predicting their therapeutic promise.
Rationale for Comparison: The Critical Role of the C3-Substituent
The substituent at the 3-position of the benzofuran ring is a key determinant of biological activity. Even minor alterations can significantly impact a compound's lipophilicity, steric profile, and electronic properties, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and interaction with biological targets. The comparison between a 3-ethyl and a 3-methyl group allows for a focused investigation into the effects of a modest increase in alkyl chain length and lipophilicity. This seemingly small change can affect how the molecule fits into a binding pocket of a target protein or its ability to permeate cell membranes. Understanding the impact of this specific structural modification is fundamental to the rational design of more potent and selective benzofuran-based drug candidates.
Proposed Comparative Biological Assays: A Multi-faceted Approach
To comprehensively evaluate and compare the biological effects of 3-Ethyl- and 3-Methyl-1-benzofuran-2-carboxylic acid, a tiered approach involving a panel of in vitro assays is recommended. The following protocols are selected based on the known biological activities of the broader benzofuran class of compounds.
Assessment of Cytotoxic Activity
Given that many benzofuran derivatives have demonstrated potent anticancer properties[3][7][9], a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of 3-Ethyl- and 3-Methyl-1-benzofuran-2-carboxylic acid in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | MCF-7 | Experimental Value |
| 3-Methyl-1-benzofuran-2-carboxylic acid | MCF-7 | Experimental Value |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | HCT116 | Experimental Value |
| 3-Methyl-1-benzofuran-2-carboxylic acid | HCT116 | Experimental Value |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | A549 | Experimental Value |
| 3-Methyl-1-benzofuran-2-carboxylic acid | A549 | Experimental Value |
Experimental Workflow: Cytotoxicity Screening
Workflow for MTT-based cytotoxicity assessment.
Evaluation of Antimicrobial Activity
Benzofuran derivatives have also been reported to possess significant antibacterial and antifungal properties.[10][11][12] A comparative assessment of the antimicrobial spectra of the two compounds is therefore warranted.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains according to CLSI guidelines.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | S. aureus | Experimental Value |
| 3-Methyl-1-benzofuran-2-carboxylic acid | S. aureus | Experimental Value |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | E. coli | Experimental Value |
| 3-Methyl-1-benzofuran-2-carboxylic acid | E. coli | Experimental Value |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | C. albicans | Experimental Value |
| 3-Methyl-1-benzofuran-2-carboxylic acid | C. albicans | Experimental Value |
Investigation of Anti-inflammatory Potential
Several benzofuran derivatives have been shown to modulate inflammatory pathways. A key pathway to investigate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Step-by-Step Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and allow them to attach. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce NF-κB activation by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Incubation: Incubate the cells for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition relative to the stimulated, untreated control.
Signaling Pathway: NF-κB Inhibition
Potential inhibition points of benzofurans in the NF-κB pathway.
Structure-Activity Relationship (SAR) Analysis and Interpretation
The data generated from these comparative assays will form the basis of a preliminary SAR study. Key points to consider during analysis include:
-
Potency: A direct comparison of IC50 and MIC values will reveal which compound is more potent in each assay. For instance, if the 3-ethyl derivative consistently shows lower IC50 values in cytotoxicity assays, it would suggest that the increased lipophilicity and size of the ethyl group are favorable for this activity.
-
Selectivity: The cytotoxic activity against cancer cell lines should be compared to any observed toxicity in normal cell lines (if tested) to determine a selectivity index. Differences in selectivity between the two compounds could be critical for their therapeutic potential.
-
Spectrum of Activity: A broader spectrum of antimicrobial activity for one compound over the other would be a significant finding. For example, the 3-methyl derivative might be more effective against Gram-positive bacteria, while the 3-ethyl analog could show superior antifungal activity.
-
Mechanism of Action: While these assays do not fully elucidate the mechanism of action, they provide valuable clues. For example, potent NF-κB inhibition coupled with cytotoxicity suggests that the anti-inflammatory pathway may contribute to the anticancer effects.
Conclusion
This guide outlines a systematic and robust approach for the comparative biological evaluation of 3-Ethyl- and 3-Methyl-1-benzofuran-2-carboxylic acid. By employing a panel of well-established in vitro assays, researchers can effectively dissect the impact of a subtle, yet significant, structural modification at the C3-position of the benzofuran scaffold. The resulting data will not only provide a clear comparison of the bioactivities of these two specific molecules but will also contribute valuable insights to the broader field of medicinal chemistry, aiding in the rational design of future benzofuran-based therapeutics with enhanced potency and selectivity.
References
-
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. [Link]
-
Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., ... & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl) benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1401. [Link]
-
Pippione, A. C., Giraudo, A., Bonanni, D., Marini, E., Cena, C., Lolli, M. L., ... & Rolando, B. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2873. [Link]
-
Courchesne, M. Y., Rauth, A. M., & Pomes, R. (2002). Synthesis and antifungal activity of derivatives of 2-and 3-benzofurancarboxylic acids. Antimicrobial Agents and Chemotherapy, 46(12), 3943-3954. [Link]
-
Nawrot-Hadzik, I., Hadzik, J., Matkowski, K., & Dyminska, L. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 20(3), 4737-4751. [Link]
-
Wroblewska-Luczka, P., Zuchowska, A., Grabarska, A., Jablonska, J., Stanczak, A., & Nawrot-Hadzik, I. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
-
Reddy, T. S., Kumar, M. P., Kumar, B. S., & Tangella, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1, 2, 3-triazoles. Indian Journal of Chemistry-Section B, 60(5), 767-774. [Link]
-
Zuchowska, A., Wroblewska-Luczka, P., Ziolkowska, A., Jablonska, J., Stanczak, A., & Nawrot-Hadzik, I. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl) Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 793. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 546. [Link]
-
Kumar, A., Kumar, A., & Kumar, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS omega. [Link]
-
Park, H., Lee, K., Kim, H. S., & Chong, Y. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bulletin of the Korean Chemical Society, 36(5), 1509-1514. [Link]
-
Kumar, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. J Anal Pharm Res, 3(2), 00056. [Link]
-
Lindh, J., & Larhed, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(24), 5942. [Link]
-
Lee, H. P., Lee, J. Y., & Kim, J. S. (2015). Design, synthesis, and biological evaluation of benzofuran-and 2, 3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2541-2545. [Link]
-
Lee, H. P., Lee, J. Y., & Kim, J. S. (2015). Design, synthesis, and biological evaluation of benzofuran-and 2, 3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives as anticancer agents and inhibitors of NF-κB. OUCI. [Link]
-
Lee, H. P., Lee, J. Y., & Kim, J. S. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran-and 2, 3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]
-
Basceken, S. I., & Gunes, H. S. (2023). Synthesis and Biological Studies of Benzo [b] furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 920. [Link]
-
Kumar, S. (2016). Mini review on important biological properties of benzofuran derivatives. Medcrave online. [Link]
-
Eldehna, W. M., Abou-Seri, S. M., & El-Kerdawy, A. M. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS medicinal chemistry letters, 11(5), 1022-1027. [Link]
Sources
- 1. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. op.niscair.res.in [op.niscair.res.in]
A Researcher's Guide to the Synthesis and Biological Evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid: A Comparative Analysis
This guide provides a comprehensive walkthrough for the synthesis and biological characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid, a molecule of interest within the broader class of benzofurans known for their diverse pharmacological activities.[1][2][3] We will delve into a robust synthetic protocol, outline detailed methods for evaluating its anti-inflammatory and cytotoxic properties, and objectively compare its performance against established compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to replicate and expand upon this area of study.
Introduction: The Promise of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The substituent at the 3-position of the benzofuran ring has been shown to be a critical determinant of biological activity, making the synthesis and evaluation of analogs like 3-Ethyl-1-benzofuran-2-carboxylic acid a compelling avenue for drug discovery. This guide will provide the necessary protocols to not only synthesize this specific molecule but also to rigorously assess its potential as a therapeutic agent.
Part 1: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
The synthesis of 3-substituted-1-benzofuran-2-carboxylic acids can be approached through various methods. A particularly effective and well-established route is the Perkin rearrangement of a 3-halocoumarin precursor.[4][5][6] This method offers high yields and a straightforward reaction pathway.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process: first, the synthesis of the key intermediate, 3-bromo-4-ethylcoumarin, followed by its rearrangement to the target molecule, 3-Ethyl-1-benzofuran-2-carboxylic acid.
Caption: Synthetic pathway for 3-Ethyl-1-benzofuran-2-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of 3-Bromo-4-ethylcoumarin
-
Rationale: This step introduces the necessary bromine atom at the 3-position of the coumarin ring, which is essential for the subsequent Perkin rearrangement. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylcoumarin (1.0 eq.) in acetonitrile (ACN).
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-bromo-4-ethylcoumarin.
-
Step 2: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid via Perkin Rearrangement
-
Rationale: The Perkin rearrangement involves the base-catalyzed ring opening of the lactone in the 3-bromocoumarin, followed by an intramolecular nucleophilic substitution to form the furan ring of the benzofuran.[4][5][6]
-
Procedure:
-
Dissolve the synthesized 3-bromo-4-ethylcoumarin (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (NaOH) (3.0 eq.) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Ethyl-1-benzofuran-2-carboxylic acid.
-
Part 2: Biological Testing and Comparative Analysis
To ascertain the therapeutic potential of 3-Ethyl-1-benzofuran-2-carboxylic acid, a panel of in vitro biological assays is proposed. We will focus on two key areas of pharmacological interest for benzofuran derivatives: anti-inflammatory activity and cytotoxicity. For a robust comparison, the performance of the synthesized compound will be benchmarked against established drugs.
Comparative Compounds:
| Compound | Class | Rationale for Inclusion |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | A widely used NSAID that serves as a positive control for anti-inflammatory activity.[7][8][9][10] |
| Benzbromarone | Uricosuric agent (Benzofuran derivative) | A commercially available drug with a benzofuran core, providing a relevant structural and potential activity comparison.[11][12] |
| Amiodarone | Antiarrhythmic agent (Benzofuran derivative) | Another clinically used benzofuran-containing drug, known to exhibit cytotoxicity, making it a relevant comparator.[13][14][15][16] |
| Doxorubicin | Anthracycline Chemotherapeutic | A standard positive control for in vitro cytotoxicity assays due to its potent anticancer effects.[17][18][19][20] |
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Detailed Experimental Protocols:
1. In Vitro Anti-inflammatory Activity Assay
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This assay measures the ability of the test compound to inhibit this inflammatory response.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-Ethyl-1-benzofuran-2-carboxylic acid, Ibuprofen, and Benzbromarone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration and determine the IC₅₀ values (the concentration that causes 50% inhibition).
-
2. In Vitro Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Lines: Human breast cancer cell line (MCF-7) and human cervical cancer cell line (HeLa).
-
Protocol:
-
Seed MCF-7 or HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of 3-Ethyl-1-benzofuran-2-carboxylic acid, Amiodarone, and Doxorubicin for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ values (the concentration that reduces cell viability by 50%).
-
Part 3: Data Presentation and Interpretation
The quantitative data generated from the biological assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Anti-inflammatory Activity
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | Experimental Data | Experimental Data | Experimental Data |
| Ibuprofen | Experimental Data | Experimental Data | Experimental Data |
| Benzbromarone | Experimental Data | Experimental Data | Experimental Data |
Table 2: Comparative Cytotoxicity
| Compound | IC₅₀ on MCF-7 Cells (µM) | IC₅₀ on HeLa Cells (µM) |
| 3-Ethyl-1-benzofuran-2-carboxylic acid | Experimental Data | Experimental Data |
| Amiodarone | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data |
Interpretation of Results:
The IC₅₀ values will provide a quantitative measure of the potency of 3-Ethyl-1-benzofuran-2-carboxylic acid in comparison to the reference compounds. A lower IC₅₀ value indicates greater potency. By comparing the anti-inflammatory and cytotoxic profiles, researchers can begin to understand the therapeutic window and potential selectivity of the synthesized compound. For instance, a compound with potent anti-inflammatory activity and low cytotoxicity would be a promising candidate for further development as an anti-inflammatory agent.
Conclusion
This guide provides a comprehensive and replicable framework for the synthesis and biological evaluation of 3-Ethyl-1-benzofuran-2-carboxylic acid. By following the detailed protocols and utilizing the suggested comparative compounds, researchers can generate robust and meaningful data to assess the therapeutic potential of this novel benzofuran derivative. The insights gained from these studies will contribute to the growing body of knowledge on the structure-activity relationships of the benzofuran scaffold and may pave the way for the development of new and effective therapeutic agents.
References
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
-
Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-773. [Link]
-
Wikipedia contributors. (2023). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Piras, M., Sanna, F., Meleddu, R., Lazzarato, L., Piras, M., & Piu, C. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link]
-
Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-773. [Link]
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98–109. [Link]
-
Gao, W., Zhang, C., & Li, Y. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21(2), 359–364. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Assay and Drug Development Technologies, 11(5-6), 325–335. [Link]
-
Chiovato, L., Martino, E., Tonacchera, M., Santini, F., Lapi, P., Mammoli, C., ... & Pinchera, A. (1994). Studies on the in vitro cytotoxic effect of amiodarone. Endocrinology, 134(5), 2277–2282. [Link]
-
Abdel-Aziem, A., Al-Ghorbani, M., Alanazi, A. M., Al-Abdullah, E. S., Al-Obaid, A. M., Al-Ghamdi, S. S., ... & El-Gazzar, A. B. A. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals, 16(10), 1438. [Link]
-
Fesel, C., & Zamyatina, A. (2018). Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. Cellular Immunology, 332, 55–61. [Link]
-
Perez-Ruiz, F., & Dalbeth, N. (2019). Benzbromarone in the treatment of gout. Rheumatology, 58(Supplement_5), v22–v28. [Link]
-
Al-Oqaili, N. A. M., Al-Maliki, S. J. K., & Al-Khafaji, N. J. K. (2020). MTT assay of doxorubicin using untreated and plant extract-pretreated HepG2 cells. Iraqi Journal of Veterinary Medicine, 44(1), 108-113. [Link]
-
Al-Ostoot, F. H., Al-Anazi, A. F., El-Sayed, M. A. A., & El-Gazzar, A. B. A. (2022). Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. RSC Advances, 12(43), 27953–27976. [Link]
-
Synapse. (2024). What is Benzbromarone used for?. Patsnap Synapse. [Link]
-
Ghlichloo, I., & Gerriets, V. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. [Link]
-
Xuan, W., Li, J., Li, Y., & Liu, Y. (2015). Amiodarone-induced cytotoxicity in HepG2 cells expressing various human CYPs. Toxicology in Vitro, 29(7), 1406–1412. [Link]
-
Tennet, M., & Rela, M. (2022). P150 Benzbromarone treatment in complex gout: experience in University Sussex Hospitals (East). Rheumatology, 61(Supplement_1), keac133.149. [Link]
-
Kłys, A., Godyń, J., Sułkowska, K., Kocurek, A., Satała, G., Bojarski, A. J., ... & Kieć-Kononowicz, K. (2020). (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B) Anti-arthritic activity of ibuprofen and its derivatives. ResearchGate. [Link]
-
Bolt, M. W., & Card, J. W. (2013). Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells. Toxicology letters, 222(1), 64–70. [Link]
-
Al-Ghorbani, M., Alanazi, A. M., Al-Abdullah, E. S., Al-Obaid, A. M., Al-Ghamdi, S. S., Abdel-Aziem, A., ... & El-Gazzar, A. B. A. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
Gorshkova, E. A., Gorshkov, A. N., Gorshkov, A. N., Gorshkov, A. N., Gorshkova, E. A., Gorshkov, A. N., ... & Gorshkov, A. N. (2023). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Pharmaceutics, 15(10), 2496. [Link]
-
Wang, X., Zhang, Y., & Zhang, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467–30480. [Link]
-
Al-Shammari, A. M., Al-Esmaeel, A. A., & Al-Zoubi, R. M. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(3), 1772–1775. [Link]
-
Li, X., Wang, J., Liu, J., Xie, Y., & Liu, H. (2019). Ibuprofen attenuates interleukin-1β-induced inflammation and actin reorganization via modulation of RhoA signaling in rat articular chondrocytes. Journal of Orthopaedic Surgery and Research, 14(1), 309. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. scielo.br [scielo.br]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 17. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. advetresearch.com [advetresearch.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethyl-1-benzofuran-2-carboxylic acid
This guide provides a detailed protocol for the proper and safe disposal of 3-Ethyl-1-benzofuran-2-carboxylic acid. As a preferred source for laboratory safety and chemical handling, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly, ensuring both personal safety and environmental protection.
Part 1: Hazard Assessment and Characterization
The first step in safe disposal is a thorough understanding of the material's potential hazards.[3] The structure of 3-Ethyl-1-benzofuran-2-carboxylic acid combines a benzofuran ring, known for potential biological activity and environmental persistence, with a carboxylic acid group, which imparts corrosive properties.
-
Benzofuran Core: The parent compound, 2,3-benzofuran, is suspected of causing cancer, may cause organ damage through prolonged exposure, and is harmful to aquatic life with long-lasting effects.[4][5] Animal studies have shown that high levels of 2,3-benzofuran can cause damage to the liver and kidneys.[6][7]
-
Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive. Structurally similar compounds, such as Benzofuran-2-carboxylic acid, are known to cause serious skin and eye irritation. This acidic nature also makes it incompatible with bases and certain other chemical classes.[8][9]
Based on this analysis, 3-Ethyl-1-benzofuran-2-carboxylic acid must be managed as a hazardous waste.[10]
Table 1: Summary of Anticipated Hazards
| Hazard Classification | Description | Rationale & Supporting Compounds |
| Skin/Eye Irritant | Causes skin irritation and serious eye irritation. | Based on data for Benzofuran-2-carboxylic acid and other derivatives.[11][12] |
| Corrosive (Acidic) | Possesses acidic properties due to the carboxylic acid group. | Characteristic of the carboxylic acid functional group.[13] |
| Aquatic Toxicity | Expected to be harmful to aquatic life. | The benzofuran parent structure exhibits aquatic toxicity.[4] |
| Potential Systemic Toxicity | May pose risks to internal organs (e.g., liver) upon exposure. | Extrapolated from toxicological data on 2,3-benzofuran.[6] |
| Incompatibilities | Reacts with bases and strong oxidizing agents. | General chemical principle for carboxylic acids and organic compounds.[8][9][14] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final hand-off to safety personnel. Adherence to these steps is critical for regulatory compliance and laboratory safety.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE. This is your first and most important line of defense.
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Safety goggles or a face shield.
-
A properly buttoned lab coat .
-
All handling of the waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or dusts.[1]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[3][13]
-
DO NOT mix this waste with bases, strong oxidizing agents, or cyanides.[8][9]
-
This waste should be collected in a container designated for "Non-Halogenated Organic Acid Waste."
-
Keep solid and liquid forms of this waste in separate containers.[13]
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are vital for safe handling by you and your EHS team.[15]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic acids, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[13] Ensure the container has a secure, screw-top cap.
-
Label the Container: Attach a hazardous waste tag provided by your institution's EHS department as soon as you add the first drop of waste.[16] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "3-Ethyl-1-benzofuran-2-carboxylic acid."
-
An accurate estimation of the concentration and total volume/mass.
-
The primary hazard characteristics: "Corrosive (Acid)," "Irritant," "Environmental Hazard."
-
The date the waste was first added to the container.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[15][16]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[2]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste to it.[2][16] This prevents the release of vapors and protects the lab environment.
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate treatment or disposal of hazardous waste. This is handled by licensed professionals.
-
Monitor Accumulation Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons of total hazardous waste).[10][15]
-
Request Pickup: Once your waste container is full or you no longer need it, submit a chemical waste pickup request to your EHS department through their designated system.[15]
-
Do Not Abandon: Never leave chemical waste unattended or un-labeled in your laboratory.
Part 3: Emergency Procedures for Spills
Even with careful handling, spills can occur. Being prepared is essential.
-
For Minor Spills (manageable by lab personnel):
-
Alert colleagues in the immediate area.
-
If the material is flammable, turn off any nearby ignition sources.[9]
-
Ensure you are wearing full PPE.
-
Contain the spill using a chemical spill kit with an absorbent appropriate for organic acids (do not use combustible materials like paper towels for large spills).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17]
-
Label the spill cleanup debris as "Hazardous Waste: 3-Ethyl-1-benzofuran-2-carboxylic acid spill debris" and dispose of it according to the protocol above.[10]
-
-
For Major Spills (large volume, outside of a fume hood, or you feel unsafe):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.[9]
-
Prevent others from entering the area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Ethyl-1-benzofuran-2-carboxylic acid.
Caption: Disposal decision workflow for 3-Ethyl-1-benzofuran-2-carboxylic acid.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Link
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Link
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Link
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. Link
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Link
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Link
-
Safety Data Sheet - Ethyl 1-benzofuran-3-ylacetate. Fisher Scientific. Link
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Link
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Link
-
Hazardous Waste. U.S. Environmental Protection Agency. Link
-
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem. Link
-
Safety Data Sheet - 2,3-Benzofuran. TCI Chemicals. Link
-
Safety Data Sheet - 1-Benzofuran-3-carboxylic acid. Fisher Scientific. Link
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Link
-
Hazardous Materials Disposal Guide. Nipissing University. Link
-
Safety Data Sheet - Benzofuran-2-carboxylic Acid. TCI Chemicals. Link
-
3-Methylbenzofuran-2-carboxylic acid ethyl ester - Safety Information. Georganics. Link
-
Safety Data Sheet - 1H-Indole-2-carboxylic acid. Fisher Scientific. Link
-
Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. Link
-
Safety Data Sheet - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. Fisher Scientific. Link
-
Reactivity of Benzofuran Derivatives. ResearchGate. Link
-
Benzofuran - Wikipedia. Wikipedia. Link
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Link
-
Safety Data Sheet - 2,3-Benzofuran. TCI America. Link
-
Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. HETEROCYCLES. Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Link
-
Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). Link
-
Heterocyclic Building Block-benzofuran. Mol-Instincts. Link
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Link
-
ToxFAQs for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). Link
-
Benzofuran-2-carboxylic acid 99% 496-41-3. Sigma-Aldrich. Link
-
ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Benzofuran - Wikipedia [en.wikipedia.org]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. nipissingu.ca [nipissingu.ca]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]
- 12. fishersci.no [fishersci.no]
- 13. acewaste.com.au [acewaste.com.au]
- 14. fishersci.com [fishersci.com]
- 15. odu.edu [odu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-Ethyl-1-benzofuran-2-carboxylic Acid
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical compounds; it is to ensure that you, the researchers and innovators, can work with our products safely and effectively. This guide provides a detailed, experience-driven framework for the safe handling of 3-Ethyl-1-benzofuran-2-carboxylic acid. The protocols herein are designed to be a self-validating system, grounded in the principles of chemical causality and established safety standards.
The specific toxicological data for 3-Ethyl-1-benzofuran-2-carboxylic acid is not extensively documented. Therefore, our safety recommendations are derived from a thorough analysis of its core chemical structure—a substituted benzofuran and a carboxylic acid—and data from closely related analogs. This proactive approach, which anticipates hazards based on functional groups and structural motifs, is a cornerstone of modern laboratory safety.
Hazard Analysis: A Structurally-Driven Assessment
3-Ethyl-1-benzofuran-2-carboxylic acid is a solid organic compound. Its primary hazards can be inferred from its constituent parts: the carboxylic acid group and the benzofuran heterocyclic system. Carboxylic acids are known for their potential to cause skin and eye irritation or burns, while benzofuran derivatives can present a range of biological activities and potential hazards.[1][2][3]
Safety Data Sheets (SDS) for structural analogs like 1-Benzofuran-3-carboxylic acid and Benzofuran-2-carboxylic acid consistently identify the following hazards.[4][5] It is prudent to assume 3-Ethyl-1-benzofuran-2-carboxylic acid presents a similar hazard profile.
| Hazard Class | GHS Hazard Statement | Causality and Field Insights |
| Acute Oral Toxicity | H302: Harmful if swallowed | The compound's metabolic pathway is not fully characterized. Ingestion could lead to systemic toxicity. Always avoid ingestion.[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The acidic nature of the carboxylic acid group can disrupt the skin's lipid barrier, leading to irritation, redness, and inflammation upon contact.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The eyes are extremely sensitive to acidic and particulate matter. Direct contact with the solid or solutions can cause significant, potentially irreversible, damage.[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | As a fine solid powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes of the respiratory tract.[4][5] |
Core Directive: Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is essential to mitigate the identified risks. The following recommendations are the minimum required for handling this compound in any form.
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with the eyes can lead to severe and lasting damage.[6] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the compound is handled, even in small quantities. Safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes and airborne powder.
-
Enhanced Protection: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during transfers or preparing solutions), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.[6]
Hand Protection: Selecting the Right Barrier
The compound's ability to cause skin irritation necessitates the use of appropriate chemical-resistant gloves.
-
Recommended Material: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including acids.[6][7] They offer good resistance and dexterity. For prolonged handling or when preparing solutions, heavier-duty nitrile or butyl rubber gloves are recommended for enhanced protection.[6]
-
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves by peeling them off from the cuff downwards, turning them inside out, without touching the external surface with bare skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated solid chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: Shielding Against Incidental Contact
A lab coat is the minimum requirement for body protection.
-
Lab Coat: A flame-resistant lab coat, buttoned completely, should be worn to protect against minor spills and dust.
-
Apron: For operations involving larger quantities or a high risk of splashes, a chemically impervious apron should be worn over the lab coat.
-
Personal Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: Engineering Controls as the Primary Defense
The primary method for mitigating inhalation risk is the use of engineering controls.
-
Fume Hood: All work involving the solid form of 3-Ethyl-1-benzofuran-2-carboxylic acid (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[4]
-
Respirator Use: A respirator is generally not required if work is performed within a fume hood. However, in the event of a large spill or a failure of ventilation controls, respiratory protection would be necessary. A NIOSH-approved air-purifying respirator with N95 particulate filters (for the solid) or acid gas cartridges would be appropriate.[6][8] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance.
Operational and Disposal Plans
Safe handling extends beyond PPE to include proper operational procedures and waste management.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[4]
-
PPE Donning: Put on all required PPE (lab coat, goggles, gloves) before bringing the chemical into the work area.
-
Weighing/Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a chemical-resistant pad) within the fume hood to contain any minor spills. Use non-sparking tools.
-
Solution Preparation: When dissolving, always add the solid acid to the solvent slowly. Never add solvent to the bulk acid.
-
Post-Handling: Decontaminate the work surface and any equipment used.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from incompatible materials like strong bases or oxidizing agents.[4][9]
Spill Management
-
Small Spills (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a neutral absorbent material (e.g., sodium bicarbonate or a commercial spill kit absorbent).
-
Once neutralized, carefully sweep or scoop the material into a designated chemical waste container.
-
Clean the spill area thoroughly with soap and water.
-
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal
-
Dispose of unused material and contaminated items (gloves, weigh paper, absorbent) in a clearly labeled, sealed hazardous waste container.
-
Follow all institutional, local, and national regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[9]
Logical Workflow for PPE Selection
The selection of appropriate PPE is a dynamic process that depends on the specifics of the task. The following diagram illustrates a logical workflow for making these critical safety decisions.
Caption: PPE Selection Workflow for Handling 3-Ethyl-1-benzofuran-2-carboxylic acid.
This guide is intended to empower you with the knowledge to work safely. Always supplement these procedures with your institution's specific chemical hygiene plan and consult your EHS department with any questions. A proactive and informed approach to safety is the foundation of successful and groundbreaking research.
References
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
American Chemistry Council. Protective Equipment. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Methylbenzofuran-2-carboxylic acid. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy. Retrieved from [Link]
-
Georganics. (Date not available). 3-Methylbenzofuran-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (Date not available). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
-
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]
- Google Patents. (Date not available). Benzofuran derivatives, process for their preparation and intermediates thereof.
-
Chemsrc. (2025, August 23). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (Date not available). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Indian Journal of Chemistry. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (Date not available). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. easpublisher.com [easpublisher.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. fishersci.no [fishersci.no]
- 5. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 9. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
